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  • Product: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
  • CAS: 26939-18-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Cornerstone Reagent in Modern Aldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Acetaldehyde Enolate Equivalent In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Acetaldehyde Enolate Equivalent

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through the strategic use of enolate equivalents is a fundamental and powerful tool. Among the reagents developed for the introduction of an acetaldehyde moiety, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (also known as 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine), with CAS number 26939-18-4, has emerged as a particularly robust and versatile precursor. First popularized by the seminal work of A. I. Meyers, this dihydro-1,3-oxazine derivative provides a masked acetaldehyde α-anion, enabling a wide array of homologation reactions to generate substituted and functionalized aldehydes, which are pivotal intermediates in drug discovery and natural product synthesis.[1][2][3] This guide offers a comprehensive technical overview of its synthesis, mechanistic underpinnings, and practical applications, providing researchers with the detailed insights necessary for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its successful application in the laboratory. The key data for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene are summarized below.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 26939-18-4[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Appearance Clear, light yellow to orange-red liquid
Boiling Point 47-49 °C at 17 mmHg
Density 0.886 g/mL
Refractive Index 1.445
Storage Can be stored for months at room temperature under an inert atmosphere.

Spectroscopic Characterization:

While a complete, publicly available assigned spectrum is not readily found, the structural features can be predicted based on standard NMR correlation tables. The key expected signals are:

  • ¹H NMR: Resonances for the two geminal methyl groups at C4, the methyl group at C6, the methyl group at C2, the diastereotopic methylene protons at C5, and the methine proton at C6.

  • ¹³C NMR: Distinct signals for the four methyl carbons, the methylene carbon at C5, the methine carbon at C6, the quaternary carbon at C4, and the imine carbon at C2.

  • IR Spectroscopy: A characteristic strong absorption band for the C=N stretching vibration of the imine functional group.[5]

  • Mass Spectrometry: The NIST WebBook provides mass spectral data obtained through electron ionization.[4]

Synthesis and Reaction Mechanism

The synthetic utility of this oxazine derivative lies in its ability to be readily deprotonated at the C2-methyl group to form a stable lithio salt. This carbanion serves as a potent nucleophile, reacting with a wide range of electrophiles. The subsequent straightforward, two-step hydrolysis unmasks the aldehyde functionality.

Synthesis of the Oxazine Precursor

The parent compound, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, is synthesized via an acid-catalyzed condensation reaction between 2-methyl-2,4-pentanediol and acetonitrile.

G acetonitrile Acetonitrile oxazine 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene acetonitrile->oxazine H⁺ catalyst diol 2-Methyl-2,4-pentanediol diol->oxazine

Caption: Synthesis of the target oxazine.

Detailed Experimental Protocol: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This protocol is adapted from the general procedures described by A. I. Meyers for the synthesis of dihydro-1,3-oxazines.[2]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methyl-2,4-pentanediol (1.0 mol), acetonitrile (1.2 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol).

  • Reaction: The mixture is heated to reflux in a suitable solvent such as benzene or toluene. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solution is washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

The Meyers Aldehyde Synthesis: Mechanism and Workflow

The core of the Meyers synthesis is a three-step sequence: metalation, alkylation (or reaction with another electrophile), and hydrolysis.[1]

G cluster_0 Step 1: Metalation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis Oxazine Oxazine Precursor Lithio_Oxazine Lithio-Oxazine Intermediate Oxazine->Lithio_Oxazine n-BuLi, THF, -78 °C Alkylated_Oxazine Alkylated Oxazine Lithio_Oxazine->Alkylated_Oxazine Tetrahydrooxazine Tetrahydrooxazine Alkylated_Oxazine->Tetrahydrooxazine 1. NaBH₄ Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Oxazine Aldehyde Target Aldehyde Tetrahydrooxazine->Aldehyde 2. Oxalic Acid (aq.)

Caption: Workflow of the Meyers Aldehyde Synthesis.

  • Metalation: The oxazine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base, typically n-butyllithium, is added dropwise to abstract a proton from the C2-methyl group, forming the lithiated intermediate.[1][5] This anion is stabilized by chelation with the lithium cation and by the electron-withdrawing imine nitrogen.

  • Reaction with Electrophiles: The nucleophilic lithio-oxazine readily reacts with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and epoxides, to form a new carbon-carbon bond.

  • Hydrolysis to the Aldehyde: The resulting elaborated oxazine is first reduced with sodium borohydride to the corresponding tetrahydrooxazine. This intermediate is then hydrolyzed under mild acidic conditions, typically with aqueous oxalic acid, to yield the final aldehyde product.[1][5] The driving force for this hydrolysis is the formation of the stable carbonyl group and the protonated amino alcohol byproduct.

Applications in Synthesis

The Meyers aldehyde synthesis using 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a powerful method for the preparation of a diverse range of aldehydes.

Synthesis of Substituted Aliphatic Aldehydes

The reaction of the lithiated oxazine with primary and secondary alkyl halides provides a straightforward route to α-branched aldehydes.

Detailed Experimental Protocol: Synthesis of 2-Methylpentanal

This protocol is a representative example adapted from the work of Meyers and an analogous procedure in Organic Syntheses.[5][6]

  • Metalation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting orange-red solution for 30 minutes at -78 °C.

  • Alkylation: Add propyl iodide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Reduction: Cool the reaction mixture to -40 °C and add a solution of sodium borohydride (1.5 eq) in ethanol/water. Stir for 1 hour at this temperature.

  • Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous oxalic acid (3 M solution) until the pH is ~2. Steam distill the mixture to isolate the volatile aldehyde. Alternatively, extract the aqueous layer with diethyl ether, wash the combined organic extracts with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and carefully remove the solvent. The crude aldehyde can be further purified by distillation.

Synthesis of α,β-Unsaturated Aldehydes

The reaction with aldehydes or ketones yields a β-hydroxy oxazine intermediate. Subsequent dehydration and hydrolysis provide α,β-unsaturated aldehydes. This is a valuable alternative to the traditional aldol condensation.[7][8]

Application in Complex Molecule Synthesis

While a direct application of this specific oxazine in the synthesis of a widely known drug like Artemisinin was not found in the searched literature, the methodology is highly relevant. The dihydroartemisinin core, for instance, contains a key aldehyde functional group that can be manipulated.[9][10][11] The Meyers synthesis provides a reliable method for constructing such functionalities in complex settings, often with high stereocontrol, making it a valuable tool in the arsenal of medicinal chemists. The synthesis of various natural products and pharmaceutical intermediates has relied on the introduction of aldehyde groups via the Meyers methodology.

Comparative Analysis with Other Acetaldehyde Enolate Equivalents

The Meyers reagent offers several advantages over other methods for generating an acetaldehyde enolate, but it also has some limitations.

Table 2: Comparison of Acetaldehyde Enolate Equivalents

Method/ReagentAdvantagesDisadvantages
Meyers Oxazine Stable, easily handled precursor.[2] High yields in alkylation. Avoids self-condensation issues.Requires stoichiometric strong base (n-BuLi). Multi-step hydrolysis sequence.
Direct Enolate Formation (e.g., with LDA) Atom economical.Prone to self-condensation, especially with acetaldehyde.[7][8] Requires cryogenic temperatures.
Silyl Enol Ethers Isolable and purifiable intermediates. Milder reaction conditions (Lewis acid catalysis).Requires a separate step for preparation. Silylating agents can be expensive.
Enamines (e.g., from Pyrrolidine) Milder, neutral or slightly acidic conditions.Can be less reactive than lithiated species. Potential for side reactions.
Reformatsky Reagents (from α-haloesters) Utilizes less basic zinc metal. Tolerates a variety of functional groups.Typically used for β-hydroxy esters, not directly for aldehydes.

The choice of reagent ultimately depends on the specific substrate, desired scale, and functional group tolerance of the reaction. The Meyers oxazine is particularly advantageous when a clean, high-yielding reaction is required and the issues of self-condensation must be avoided.

Conclusion and Future Outlook

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene stands as a testament to the power of masked functionality in organic synthesis. The Meyers aldehyde synthesis, for which this reagent is a key player, provides a reliable and versatile platform for the construction of a vast array of aldehydes. Its stability, predictable reactivity, and the ability to circumvent common problems like self-condensation ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and development. Future work may focus on developing catalytic versions of this transformation or expanding its application to new classes of electrophiles, further cementing the legacy of this elegant synthetic tool.

References

  • Meyers, A. I. The Meyers Synthesis of Unsymmetrical Aldehydes. Wikipedia. [URL: https://en.wikipedia.org/wiki/Meyers_synthesis]
  • Meyers, A. I. The Meyers' Synthesis of Aldehydes. Journal of Synthetic Organic Chemistry, Japan, 1976, 34(1), 2-10. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi1943/34/1/34_1_2/_article]
  • Politzer, I. R.; Meyers, A. I. Aldehydes from 2‐Benzyl‐4,4,6‐Trimethyl‐5,6‐Dihydro‐1,3(4 H )‐Oxazine: 1‐Phenylcyclopentanecarboxaldehyde. Organic Syntheses, 1971, 51, 24. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0905]
  • Meyers, A. I.; Adickes, H. W.; Politzer, I. R.; Beverung, W. N. Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. Journal of the American Chemical Society, 1969, 91(3), 765-767. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01031a055]
  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Fitzpatrick, J. M.; Malone, G. R.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. II. Synthesis of .alpha.,.beta.-unsaturated aldehydes and their C-1 deuterated derivatives. Journal of the American Chemical Society, 1969, 91(3), 764-765. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01031a054]
  • Politzer, I. R.; Meyers, A. I. ALDEHYDES FROM 2-BENZYL-4,4,6-TRIMETHYL-5,6-DIHYDRO-1,3(4H)-OXAZINE: 1-PHENYLCYCLOPENTANECARBOXALDEHYDE. Organic Syntheses, Coll. Vol. 6, p.905 (1988); Vol. 51, p.24 (1971). [URL: http://www.orgsyn.org/orgsyn/orgsyn/prepContent.asp?prep=cv6p0905]
  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R.; Malone, G. R.; Kovelesky, A. C.; Nolen, R. L.; Portnoy, R. C. Synthesis of aldehydes from dihydro-1,3-oxazines. The Journal of Organic Chemistry, 1973, 38(1), 36-56. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00941a008]
  • Jack Westin. Aldehydes And Ketones Important Reactions. MCAT Content. [URL: https://jackwestin.com/resources/mcat-content/aldehydes-and-ketones/aldehydes-and-ketones-important-reactions]
  • Taati, N. R.; et al. A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Scientia Iranica, 2009, 16(1), 53-57. [URL: https://scientiairanica.sharif.edu/article_1340_c84a0b2719a86a683679169643447547.pdf]
  • Meyers, A. I. et al. Synthesis of aldehydes from dihydro-1,3-oxazines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00941a008]
  • Meyers, A. I. et al. 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. ResearchGate. [URL: https://www.researchgate.net/publication/244716949_2446-Tetramethyl-56-dihydro-134H-oxazine]
  • Yadav, J. S. Total synthesis of (+) Artemisinin. ARKIVOC, 2003, (iii), 115-127. [URL: https://www.researchgate.net/publication/228472097_Total_synthesis_of_Artemisinin]
  • NIST. 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C26939184]
  • Liu, Y., et al. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives. Molecules, 2011, 16(6), 4527-4538. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263273/]
  • Neuman, R. C. Jr. 18: Reactions of Enolate Ions and Enols. University of California, Riverside. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Neuman)
  • Cook, S. P. Synthetic Chemistry Fuels Interdisciplinary Approaches to the Production of Artemisinin. Natural Product Reports, 2012, 29, 834-842. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/np/c2np20023b]
  • Valeeva, G. R., et al. Synthetic Strategies for Peroxide Ring Construction in Artemisinin. Molecules, 2017, 22(1), 101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155877/]
  • Wikipedia. Enolate. [URL: https://en.wikipedia.
  • Lee, I., et al. Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction Between the Acetaldehyde Enolate Anion and Methyl Fluoride. Journal of the American Chemical Society, 1995, 117(33), 8602-8606. [URL: https://www.researchgate.
  • Liu, Y., et al. Synthesis and antimalarial activity of novel dihydro-artemisinin derivatives. Molecules, 2011, 16(6), 4527-4538. [URL: https://www.researchgate.

Sources

Exploratory

physicochemical properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Introduction 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, identified by its CAS Number 26939-18-4, is a het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Introduction

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, identified by its CAS Number 26939-18-4, is a heterocyclic compound with a unique oxazine structure.[1][2][3] While not a household name in drug development, its true value lies in its utility as a sophisticated building block in organic synthesis. For the discerning researcher, this molecule serves as a stable and effective equivalent to acetate or acetaldehyde enolates.[4] This function facilitates the synthesis of more complex molecules, including α,β-unsaturated aldehydes, various ketones, and substituted carboxylic acids, making a thorough understanding of its properties essential for its effective application.[4] This guide provides a comprehensive overview of its core physicochemical properties, predicted spectroscopic signatures, and essential protocols for its handling and characterization.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its behavior in a laboratory setting. 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a highly flammable liquid, a critical piece of information that informs all handling and storage procedures.[5] Its physical state as a liquid at room temperature is consistent with its low melting point. The key physical and molecular data are summarized below.

PropertyValueSource(s)
CAS Number 26939-18-4[1][6][7]
Molecular Formula C₈H₁₅NO[1][6]
Molecular Weight 141.21 g/mol [1][6][7]
Synonym 5,6-dihydro-2,4,4,6-tetramethyl-4h-1,3-oxazine[6]
Appearance Highly flammable liquid and vapour[5]
Melting Point -104 °C (-155 °F)[5]
Boiling Point 83 °C (181 °F)[5]
Density 0.811 g/mL at 25 °C[5]

Section 2: Computational and Solubility Profile

Computational descriptors provide powerful insights into a molecule's behavior in various chemical environments, such as its interaction with biological systems or its distribution between different solvent phases. These parameters are crucial for designing reaction conditions and predicting the compound's pharmacokinetic properties in early-stage drug discovery.

Computational DescriptorValueImplicationSource
LogP (Octanol/Water) 1.9922Indicates good lipid solubility and preference for non-polar environments over aqueous media.[6]
Topological Polar Surface Area (TPSA) 21.59 ŲSuggests good potential for cell membrane permeability.[6]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds, influencing solubility and intermolecular interactions.[6]
Hydrogen Bond Donors 0The absence of donor groups limits its ability to form certain types of intermolecular hydrogen bonds.[6]
Rotatable Bonds 0The rigid ring structure reduces conformational flexibility, which can be advantageous in designing specific molecular interactions.[6]

The LogP value of nearly 2.0 suggests that this compound is significantly more soluble in organic solvents (like ethers, chlorinated solvents, and hydrocarbons) than in water. The TPSA is well within the range typically associated with good oral bioavailability in drug candidates, highlighting its potential utility in medicinal chemistry synthesis.

Section 3: Spectroscopic Signature Analysis

3.1: Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the five unique proton environments in the molecule. The analysis assumes a standard deuterated chloroform (CDCl₃) solvent.

  • δ ~ 1.2 ppm (s, 6H): A sharp singlet integrating to six protons, corresponding to the two magnetically equivalent methyl groups at the C4 position (gem-dimethyl).

  • δ ~ 1.3 ppm (d, 3H): A doublet integrating to three protons, representing the methyl group at the C6 position, split by the adjacent proton on C6.

  • δ ~ 1.5-1.9 ppm (m, 2H): A complex multiplet corresponding to the two diastereotopic protons on the C5 methylene group. Their distinct spatial relationship to the chiral center at C6 results in different chemical shifts and complex splitting patterns.

  • δ ~ 2.0 ppm (s, 3H): A singlet integrating to three protons, attributed to the methyl group at the C2 position of the imine functionality.

  • δ ~ 4.0-4.3 ppm (m, 1H): A multiplet for the single proton at the C6 position, which is coupled to the C6-methyl group and the C5-methylene protons.

3.2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should reveal eight distinct carbon signals, one for each carbon atom in the molecule.

  • Quaternary Carbons: Signals for the C2 (imine) and C4 carbons would be observed, likely in the δ 160-170 ppm and δ 50-60 ppm regions, respectively.

  • Methine Carbon: The C6 carbon, bonded to oxygen, would appear significantly downfield, likely in the δ 70-80 ppm range.

  • Methylene Carbon: The C5 carbon would be found in the aliphatic region, around δ 30-40 ppm.

  • Methyl Carbons: Four distinct signals for the methyl groups would be present in the upfield region (δ 15-30 ppm).

3.3: Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present.

  • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the methyl and methylene groups.

  • ~1670 cm⁻¹: A characteristic and strong absorption band for the C=N (imine) stretch.

  • ~1200-1000 cm⁻¹: A strong C-O stretching band, typical for the ether-like linkage within the oxazine ring.

Section 4: Experimental Protocols & Workflows

To ensure the integrity of research, all materials must be rigorously characterized. The following protocols outline standard procedures for verifying the .

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the full characterization of a research chemical like the topic compound. This systematic process ensures that all critical data is collected and validated.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Data Validation a Sample Receipt & Login b Visual Inspection (Color, State) a->b c Boiling Point Determination b->c d Density Measurement c->d e NMR Sample Prep (CDCl3) d->e f Acquire 1H & 13C NMR e->f g Acquire IR Spectrum f->g h Acquire Mass Spectrum g->h i Spectral Interpretation h->i j Compare with Predicted Data i->j k Purity Assessment j->k l Final Certificate of Analysis k->l G start Begin Work assess Assess Hazards: - Flammable Liquid (H225) - Harmful if Swallowed (H302) - Aspiration Hazard (H304) start->assess ppe Don Personal Protective Equipment: - Flame-retardant lab coat - Chemical splash goggles - Nitrile gloves assess->ppe location Work in a certified chemical fume hood ppe->location ground Ground/bond container and receiving equipment location->ground tools Use only non-sparking tools ground->tools dispense Dispense liquid carefully, avoiding spills and splashes tools->dispense end Work Complete dispense->end storage Store container tightly closed in a cool, well-ventilated area (4°C recommended) dispense->storage

Caption: Workflow for the safe handling of the compound.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Use explosion-proof electrical and ventilating equipment. [5]* Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [5]* Fire Safety: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. [5]Take precautionary measures against static discharge by grounding all containers and transfer equipment. [5]* Storage: The compound can be stored for months at room temperature under an inert atmosphere, though storage at 4°C is also recommended. [4][6]Keep the container tightly sealed in a dry, well-ventilated place away from incompatible materials.

Conclusion

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a valuable synthetic intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. Its favorable solubility in organic solvents, predictable spectroscopic behavior, and defined physical constants make it a reliable tool for researchers. However, its significant flammability and toxicity hazards demand rigorous adherence to safety protocols. This guide serves as a foundational resource for scientists and drug development professionals, enabling both the safe and effective application of this versatile heterocyclic compound in the advancement of chemical synthesis.

References

  • Stenutz. 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. [Link]

  • Gelest, Inc. 2,2,4-TRIMETHYL-1-OXA-4-AZA-2-SILACYCLOHEXANE. [Link]

  • Flinn Scientific. Safety Data Sheet (SDS) Cyclohexene. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). While a direct, peer-reviewed synthesis for this specific heterocyclic compound is not extensively documented in readily available literature, this document outlines a robust, multi-step approach based on well-established organic chemistry principles and reactions of key precursors. The proposed pathway is designed to be logical, reproducible, and provides a solid foundation for further research and optimization.

Introduction to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine, is a heterocyclic compound with the molecular formula C₈H₁₅NO.[1][2] The 1,3-oxazine ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The tetramethyl substitution pattern of the target molecule presents a unique synthetic challenge and offers potential for novel applications in drug discovery and materials science. This guide will detail a logical synthesis pathway starting from readily available commercial reagents.

Proposed Synthetic Pathway Overview

The proposed synthesis is a three-step process commencing with the self-condensation of acetone to form mesityl oxide. Mesityl oxide is then aminated to produce the key intermediate, diacetonamine. Finally, diacetonamine undergoes a cyclization reaction with acetaldehyde to yield the target molecule, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Synthetic_Pathway Acetone Acetone Mesityl_Oxide Mesityl Oxide Acetone->Mesityl_Oxide Aldol Condensation & Dehydration Diacetonamine Diacetonamine Mesityl_Oxide->Diacetonamine Michael Addition (Ammonia) Target 2,4,4,6-Tetramethyl-1-oxa- 3-aza-2-cyclohexene Diacetonamine->Target Cyclization (Condensation) Acetaldehyde Acetaldehyde Acetaldehyde->Target Cyclization (Condensation)

Caption: Proposed three-step synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of Mesityl Oxide from Acetone

Principle: This reaction proceeds via an aldol condensation of two acetone molecules to form diacetone alcohol, which is then dehydrated to yield mesityl oxide (4-methylpent-3-en-2-one).[5][6] This process can be catalyzed by either acids or bases.[7]

Experimental Protocol (Base-Catalyzed):

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of acetone and 50 g of a solid base catalyst (e.g., barium hydroxide or calcium hydroxide).

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove the solid catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation, collecting the fraction boiling at 128-130 °C to obtain pure mesityl oxide.[8][9]

Data Summary:

ParameterValueReference
Starting MaterialAcetone[5]
ProductMesityl Oxide[5]
Boiling Point129.5 °C[6]
Expected Yield60-70%[8]
Step 2: Synthesis of Diacetonamine from Mesityl Oxide

Principle: Diacetonamine (4-amino-4-methylpentan-2-one) is synthesized via a Michael (conjugate) addition of ammonia to the α,β-unsaturated ketone, mesityl oxide.[4][10] This reaction is typically carried out by bubbling ammonia gas through a solution of mesityl oxide.

Experimental Protocol:

  • In a pressure-resistant flask equipped with a gas inlet tube, a magnetic stirrer, and a cooling bath, dissolve 100 g of mesityl oxide in 200 mL of anhydrous ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Bubble anhydrous ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Continue the addition of ammonia for 2-3 hours, or until the reaction is complete as indicated by TLC analysis.

  • Once the reaction is complete, remove the cooling bath and allow the solution to slowly warm to room temperature.

  • Remove the excess dissolved ammonia by purging the solution with nitrogen gas or by evaporation under reduced pressure.

  • The resulting solution of diacetonamine in ethanol can be used directly in the next step, or the diacetonamine can be isolated, often as its hydrogen oxalate salt, for purification and storage.[11]

Data Summary:

ParameterValueReference
Starting MaterialMesityl Oxide, Ammonia[4][11]
ProductDiacetonamine[4]
Reaction TypeMichael Addition[11]
Reported Yield63-70% (as hydrogen oxalate salt)[11]
Step 3: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Principle: The final step involves the cyclization of diacetonamine with acetaldehyde. This reaction is proposed to proceed through the formation of an intermediate carbinolamine, followed by dehydration and cyclization to form the stable 1,3-oxazine ring.[12][13] This is a classic example of imine formation followed by intramolecular cyclization.

Cyclization_Mechanism cluster_0 Mechanism of Cyclization Diacetonamine Diacetonamine (β-Amino Ketone) Carbinolamine Carbinolamine Intermediate Diacetonamine->Carbinolamine Nucleophilic Attack of Amine on Aldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion Dehydration Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Nucleophilic Attack of Hydroxyl Group Target Target Molecule (1,3-Oxazine) Cyclized_Intermediate->Target Deprotonation

Caption: Proposed mechanism for the final cyclization step.

Experimental Protocol:

  • To the ethanolic solution of diacetonamine from the previous step (approximately 0.5 mol), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 1-2 mol%).

  • Cool the solution to 10-15 °C in a water bath.

  • Slowly add a slight molar excess of acetaldehyde (0.55 mol) to the stirred solution. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the catalyst with a weak base (e.g., triethylamine).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation.[1]

Data Summary:

ParameterValueReference
Starting MaterialsDiacetonamine, AcetaldehydeInferred
Product2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene[1]
Boiling Point147-149 °C[1]
Density0.886 g/mL[1]
Refractive Index1.4450[1]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and ensure the consumption of starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the intermediates and the final product by comparing their mass spectra with known values or expected fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to definitively confirm the structure of the final product, ensuring the correct connectivity and substitution pattern of the 1,3-oxazine ring.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the carbonyl and N-H stretches of the starting materials and the appearance of the C=N stretch of the oxazine ring in the final product.

Conclusion

This technical guide presents a scientifically plausible and detailed synthetic pathway for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. By leveraging well-established chemical transformations, including aldol condensation, Michael addition, and cyclization, this guide provides a solid foundation for researchers and drug development professionals to synthesize this and related heterocyclic compounds. The provided protocols, coupled with rigorous in-process analytical monitoring, ensure a high degree of confidence in the successful execution of this synthesis.

References

  • Organic Syntheses. (n.d.). Mesityl oxide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. Retrieved from [Link]

  • Vedantu. (n.d.). How will you obtain A Diacetone amine from acetone class 11 chemistry CBSE. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of oxazines, benzoxazines, thiopyrans, and thiazines. Retrieved from [Link]

  • Scientia Iranica. (2008). A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Diacetonamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of addition of ammonia to mesityl oxide. Retrieved from [Link]

  • Organic Chemistry Research. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Retrieved from [Link]

  • PubChem. (n.d.). Mesityl oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Hydroxy ether synthesis by substitution. Retrieved from [Link]

  • askIITians. (2014, February 10). How vl u obtain diacetonamine from acetone??. Retrieved from [Link]

  • Filo. (2022, October 10). Mesityl oxide reacts with ammonia to give which of the following compound... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]

  • Charles Explorer. (n.d.). Synthesis and polymerization reactions of cyclic imino ethers. VI. Polymers with biphenyl structure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 26). The nomenclature behind “Diacetonamine”. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Sciencemadness.org. (2016, July 2). Mesityl oxide synthesis. Retrieved from [Link]

  • YouTube. (2024, May 31). Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry | Khan Academy. Retrieved from [Link]

  • PubChem. (n.d.). Mesityl oxide. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Molecular Structure and Bonding of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4), a heterocyclic compound belonging to the dihydro-1,3-oxazine class.[1][2] Dihydro-1,3-oxazine derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties, and their utility as versatile synthetic intermediates.[3][4][5] This document elucidates the compound's three-dimensional structure, covalent and electronic bonding characteristics, and the spectroscopic signatures used for its characterization. Methodological frameworks for both experimental structure determination via X-ray crystallography and computational analysis using Density Functional Theory (DFT) are presented to provide a holistic understanding for researchers in medicinal chemistry and materials science.

Introduction and Significance

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol , is a structurally distinct member of the dihydro-1,3-oxazine family.[1][6] This class of nitrogen- and oxygen-containing heterocycles is a cornerstone in synthetic and medicinal chemistry.[5] Their derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[3][4][7] Specifically, they have been investigated as potential antitumor, anti-HIV, antimicrobial, and antimalarial agents.[3][7]

The unique arrangement of a C=N double bond (imine functionality) within the six-membered oxazine ring, combined with the steric influence of four methyl groups, dictates the molecule's reactivity and conformational behavior. Understanding this structure-property relationship is paramount for its application as a synthetic building block, particularly where its α-carbanion can serve as an equivalent for acetate or acetaldehyde enolates in organic synthesis.[8] This guide offers a detailed examination of its molecular architecture to support and inform such applications.

Molecular Structure and Stereochemistry

The systematic name, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, precisely describes its atomic connectivity. Also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine, its structure features a six-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a double bond between C2 and N3.[2]

  • Core Heterocyclic Ring: The 1-oxa-3-aza-2-cyclohexene ring is non-planar. Due to the presence of the sp²-hybridized C2 and N3 atoms, the ring is expected to adopt a half-chair or sofa conformation , which is common for cyclohexene-like structures.[9][10] This contrasts with fully saturated cyclohexane rings that favor a chair conformation.

  • Methyl Substituents:

    • One methyl group is attached to the sp²-hybridized C2.

    • A geminal dimethyl group is located at the sp³-hybridized C4. This bulky substitution significantly restricts conformational flexibility and influences the orientation of adjacent groups.

    • A single methyl group is present at the sp³-hybridized C6.

  • Stereochemistry: The C6 atom is a stereocenter. Therefore, the molecule can exist as two enantiomers: (R)-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene and (S)-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. The specific stereochemistry will depend on the synthesis method, and separation of enantiomers would be necessary for stereospecific applications.

Below is a diagram illustrating the fundamental atomic connectivity.

Caption: 2D representation of atom connectivity.

Covalent Bonding and Electronic Structure

The bonding within 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a combination of a stable sigma (σ) framework and a localized pi (π) system.

  • Sigma (σ) Framework: The molecule is built upon a foundation of single covalent bonds. The C4, C5, and C6 atoms are sp³-hybridized, forming a tetrahedral geometry with their respective substituents. The oxygen atom (O1) is also sp³-hybridized, with two lone pairs of electrons occupying two of the hybrid orbitals.

  • Pi (π) System: The defining feature is the imine functional group (C=N). Both the C2 and N3 atoms are sp²-hybridized. The double bond consists of one strong σ-bond formed by the overlap of sp² hybrid orbitals and one weaker π-bond formed by the side-on overlap of the unhybridized p-orbitals. The nitrogen atom possesses one lone pair of electrons residing in an sp² hybrid orbital in the plane of the double bond. This π-system is the primary site of nucleophilic attack and dictates much of the compound's reactivity.

Predicted Structural Parameters
ParameterAtom(s) InvolvedHybridizationPredicted Bond Length (Å)Predicted Bond Angle (°)
Imine Double BondC=Nsp²-sp²1.27 - 1.29N/A
C-O Single BondC6-O1sp³-sp³1.42 - 1.44N/A
C-N Single BondN3-C4sp²-sp³1.46 - 1.48N/A
C-C Single Bond (Ring)C4-C5, C5-C6sp³-sp³1.52 - 1.54N/A
Ring Angle at OxygenC6-O1-C2sp³110 - 115
Ring Angle at Imine CarbonO1-C2-N3sp²122 - 126
Ring Angle at Gem-dimethylN3-C4-C5sp³108 - 112

Methodologies for Structural Elucidation

Determining the precise three-dimensional structure of a molecule like this requires a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid, providing precise bond lengths and angles.[11][12] It offers unambiguous proof of molecular structure and conformation.[13]

Workflow for X-ray Crystallography

G A Synthesis & Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution (Direct Methods, e.g., SHELXS) D->E F Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) E->F G Validation & Analysis (CIF file, PLATON, ORTEP) F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystallization: The purified compound is dissolved in a suitable solvent (e.g., hexane, ethyl acetate). Single crystals are grown via slow evaporation of the solvent or vapor diffusion, aiming for crystals of 0.1-0.3 mm in size.[12]

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods software.[11]

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This process optimizes atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[11]

  • Validation: The final structure is validated for geometric consistency and correctness, resulting in a Crystallographic Information File (CIF).

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, serves as a powerful tool to complement experimental data. It can predict the gas-phase geometry, electronic properties, and spectroscopic signatures of a molecule.[11]

Workflow for DFT Calculations

G A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Verify Minimum Energy (Frequency Calculation - No Imaginary Frequencies) B->C D Electronic Property Calculation (HOMO, LUMO, NBO) C->D E Predict Spectroscopic Data (NMR, IR) C->E F Analyze Results D->F E->F

Caption: A typical workflow for DFT-based molecular analysis.

Step-by-Step Protocol:

  • Structure Input: A 3D model of the molecule is constructed using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-31G(d,p) basis set). This calculation finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[11]

  • Property Calculation: From the optimized geometry, various properties can be calculated, including:

    • Natural Bond Orbital (NBO) analysis: To study charge distribution and delocalization.

    • Frontier Molecular Orbitals (HOMO/LUMO): To understand reactivity and electronic transitions.

    • NMR and IR Spectra: To predict chemical shifts and vibrational frequencies for comparison with experimental data.

Summary and Outlook

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a substituted dihydro-1,3-oxazine with a defined, non-planar half-chair conformation governed by its internal imine functionality and bulky methyl groups. Its stereocenter at C6 implies the existence of enantiomers, a critical consideration for applications in drug development. The covalent structure is characterized by a stable σ-framework and a reactive C=N π-bond.

While this guide provides a robust theoretical and methodological framework, the definitive elucidation of its solid-state structure and solution-phase dynamics relies on the application of the described experimental and computational workflows. Future research should focus on obtaining single-crystal X-ray data to confirm the predicted conformational and bonding parameters. Furthermore, exploring the stereoselective synthesis and separation of its enantiomers could unlock new avenues for its use as a chiral building block in the development of novel therapeutic agents.

References

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. Retrieved from [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses, Biological and Material Significance of Dihydro[1][14]oxazine Derivatives: An Overview. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of meso-substituted dihydro-1,3-oxazinoporphyrins. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][14]-Oxazine Derivatives. Retrieved from [Link]

  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • University of St Andrews Research Portal. (n.d.). X-ray structures of some heterocyclic sulfones. Retrieved from [Link]

  • Chylińska, J. B., Urbański, T., & Mordarski, M. (1970). Dihydro-1,3-oxazine Derivatives and their Antitumor Activity. Journal of Medicinal Chemistry, 13(4), 670-674. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction of 1,3-oxazine derivatives. The structures of the.... Retrieved from [Link]

  • International Journal of Progressive Research in Pharmacy. (n.d.). Developments in The Synthesis of Certain Novel[1][14]-Oxazine Derivatives and its Biological Activities. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive technical overview of the spectral data for the heterocyclic compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. With the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol , this compound, also known by its CAS Registry Number 26939-18-4, presents a unique structure for spectroscopic exploration. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a dihydro-1,3-oxazine derivative, is characterized by a six-membered ring containing oxygen and nitrogen heteroatoms, an endocyclic double bond, and four methyl groups. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of published experimental NMR spectra for this specific compound, this section presents a predicted analysis based on established principles and spectral data of analogous structures.[1][2]

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a novel heterocyclic compound like 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Employ a sufficient number of scans to overcome the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C2-CH₃~1.9 - 2.1Singlet3H
C4-(CH₃)₂~1.2 - 1.4Singlet6H
C5-H₂~1.6 - 1.8Multiplet2H
C6-H~3.8 - 4.2Multiplet1H
C6-CH₃~1.1 - 1.3Doublet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • C2-CH₃ (δ ~1.9 - 2.1 ppm): This methyl group is attached to the C=N double bond, resulting in a downfield shift compared to a standard alkyl methyl group. It is expected to be a singlet as there are no adjacent protons to couple with.

  • C4-(CH₃)₂ (δ ~1.2 - 1.4 ppm): The two methyl groups at the C4 position are geminal and magnetically equivalent. They are expected to appear as a single sharp singlet, integrating to six protons.

  • C5-H₂ (δ ~1.6 - 1.8 ppm): The two protons on the C5 carbon are diastereotopic and would likely appear as a complex multiplet due to geminal and vicinal coupling with the proton at C6.

  • C6-H (δ ~3.8 - 4.2 ppm): This proton is attached to a carbon adjacent to the oxygen atom, leading to a significant downfield shift due to the electronegativity of oxygen. It will be a multiplet due to coupling with the C5 protons and the C6-methyl protons.

  • C6-CH₃ (δ ~1.1 - 1.3 ppm): This methyl group is attached to the C6 carbon and will be split into a doublet by the adjacent C6-proton.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~160 - 165
C4~55 - 65
C5~40 - 50
C6~70 - 80
C2-CH₃~15 - 25
C4-(CH₃)₂~25 - 35
C6-CH₃~20 - 30

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C2 (δ ~160 - 165 ppm): The imine carbon (C=N) is significantly deshielded and appears in the downfield region of the spectrum.

  • C4 (δ ~55 - 65 ppm): This quaternary carbon is attached to two methyl groups and the nitrogen atom.

  • C5 (δ ~40 - 50 ppm): The methylene carbon in the ring.

  • C6 (δ ~70 - 80 ppm): This carbon is bonded to the electronegative oxygen atom, causing a downfield shift.

  • Methyl Carbons (δ ~15 - 35 ppm): The four methyl carbons are expected in the aliphatic region of the spectrum, with slight variations in their chemical shifts due to their different electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is available from the NIST WebBook.[1]

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an IR spectrum of a liquid sample is as follows:

  • Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Background Spectrum: A background spectrum of the empty salt plates or the solvent is recorded first. This is crucial to subtract any signals from the atmosphere (CO₂, H₂O) or the solvent from the final sample spectrum.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectral Data

The key absorption bands from the gas-phase IR spectrum of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene are summarized below.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2970StrongC-H stretch (sp³ C-H)
~1670MediumC=N stretch (imine)
~1460MediumC-H bend (CH₂, CH₃)
~1370MediumC-H bend (gem-dimethyl)
~1240StrongC-O-C stretch (asymmetric)

Interpretation of the IR Spectrum:

  • ~2970 cm⁻¹: The strong absorption band in this region is characteristic of the stretching vibrations of sp³ hybridized C-H bonds, corresponding to the methyl and methylene groups in the molecule.

  • ~1670 cm⁻¹: This medium intensity band is indicative of the C=N stretching vibration of the imine functional group within the heterocyclic ring.

  • ~1460 cm⁻¹ and ~1370 cm⁻¹: These absorptions are due to the bending vibrations of the C-H bonds in the methyl and methylene groups. The band around 1370 cm⁻¹ is often characteristic of a gem-dimethyl group.

  • ~1240 cm⁻¹: A strong absorption in this region is characteristic of the asymmetric C-O-C stretching vibration of the ether linkage within the oxazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is available from the NIST WebBook.

Experimental Protocol: Acquiring a Mass Spectrum

A general protocol for obtaining an electron ionization mass spectrum is as follows:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectral Data

The key peaks in the electron ionization mass spectrum of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene are presented in the table below.

m/z Relative Intensity (%) Proposed Fragment
14125[M]⁺• (Molecular Ion)
126100[M - CH₃]⁺
8440[C₅H₁₀N]⁺
5660[C₃H₆N]⁺

Interpretation of the Mass Spectrum:

  • m/z 141: This peak corresponds to the molecular ion [C₈H₁₅NO]⁺•, confirming the molecular weight of the compound. Its moderate intensity suggests that the molecular ion is relatively stable under EI conditions.

  • m/z 126: This is the base peak (most abundant ion) and corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. The stability of the resulting cation likely drives this fragmentation.

  • m/z 84 and 56: These prominent fragment ions likely arise from the cleavage of the heterocyclic ring, a common fragmentation pathway for such compounds. The specific structures of these fragment ions can be proposed based on plausible fragmentation mechanisms.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation MS Mass Spectrometry MW Molecular Weight & Fragmentation MS->MW Provides IR IR Spectroscopy FG Functional Groups IR->FG Identifies NMR NMR Spectroscopy CH_Framework C-H Framework NMR->CH_Framework Determines Structure Proposed Structure MW->Structure FG->Structure CH_Framework->Structure

Caption: A workflow diagram illustrating the integration of different spectroscopic techniques for structural elucidation.

Conclusion

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Synthesis and antimicrobial evaluation of new 3, 4-dihydro-2H-benzo- and naphtho-1, 3-oxazine deriv
  • Synthesis and Characterization of Some Novel Oxazine and Thiazine from Acetophenone Derivatives. Global Scientific Journals. (2020).
  • Synthesis and antimicrobial activity of naphtho-[1,2-e][1]oxazines linked benzimidazole. Indian Journal of Chemistry, Vol. 56B. (2017).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility and stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of specific experimental data for this molecule, this document emphasizes the fundamental principles and robust methodologies required to characterize its physicochemical properties. It serves as a practical resource for researchers, offering not only theoretical insights but also detailed experimental protocols for determining solubility in various solvent systems and assessing stability under diverse environmental conditions. The guide is structured to empower scientists to conduct self-validating studies, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical development.

Introduction: The Significance of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Modern Drug Discovery

The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4), presents a unique substitution pattern that warrants detailed investigation of its physicochemical characteristics.[1] Understanding the solubility and stability of this molecule is a critical prerequisite for its development as a potential therapeutic agent. These parameters fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation, storage, and shelf-life.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of this promising heterocyclic compound.

Physicochemical Properties: A Foundation for Understanding Behavior

A foundational understanding of the intrinsic properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol [1]
Melting Point 73-76 °C
Boiling Point 147-149 °C[2]
Density 0.886 g/mL[2]
Refractive Index 1.4450[2]
Appearance Not specified (likely a solid at room temperature given the melting point)
pKa (predicted) Due to the imine nitrogen, this compound is expected to be weakly basic. The exact pKa would require experimental determination or high-level computational modeling.

Solubility Profile: Navigating the Dissolution Landscape

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Available data suggests that 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene has low solubility in water but is soluble in some organic solvents.[3] A comprehensive understanding requires a systematic evaluation across a range of pharmaceutically relevant solvents.

Theoretical Considerations and Predictive Models

The "like dissolves like" principle provides a preliminary guide. The presence of polar nitrogen and oxygen atoms in the heterocyclic ring suggests potential for hydrogen bonding, while the four methyl groups contribute to its lipophilicity.

Modern computational chemistry offers powerful tools for predicting solubility. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can provide valuable estimates based on molecular descriptors.[4][5] These models correlate structural features with experimentally determined solubility data for a large set of compounds. While predictive, these computational methods should always be validated by experimental data.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene involves a tiered screening process.

G cluster_0 Solubility Screening Workflow start Start with the solid compound tier1 Tier 1: Qualitative Solubility (Visual Assessment) start->tier1 tier2 Tier 2: Quantitative Solubility (e.g., Shake-Flask Method) tier1->tier2 If soluble or partially soluble analysis Analysis of Saturated Solution (e.g., HPLC-UV, LC-MS) tier2->analysis data Solubility Data (mg/mL or mol/L) analysis->data

Caption: A streamlined workflow for determining the solubility of a compound.

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including but not limited to:

    • Purified water

    • pH-buffered aqueous solutions (e.g., pH 2, 4.5, 6.8, 7.4, 9)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • Simulated gastric fluid (SGF)

    • Simulated intestinal fluid (SIF)

  • Sample Preparation: Add an excess amount of solid 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene to a known volume of each solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration in solution has plateaued.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, for each solvent system and temperature.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of a drug candidate is paramount to its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7]

Theoretical Considerations of Oxazine Stability

The 1,3-oxazine ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening. The rate of hydrolysis is often influenced by the nature and position of substituents on the ring. The presence of the imine functionality in 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene may also be a site for hydrolytic cleavage.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than those used for accelerated stability testing.[8][9] The goal is to induce degradation to a level of 5-20%, which is sufficient to identify and characterize the degradation products.

G cluster_1 Forced Degradation Workflow start Prepare solutions of the compound stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Quench the reaction stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze identify Characterize Degradation Products (e.g., MS/MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: A systematic workflow for conducting forced degradation studies.

A stock solution of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene should be prepared in a suitable solvent (e.g., acetonitrile or methanol) for these studies.

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate at room temperature and at an elevated temperature (e.g., 60-80 °C).

    • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of base before analysis.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 M to 1 M sodium hydroxide (NaOH).

    • Follow the same incubation and monitoring procedure as for acidic hydrolysis.

    • Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate at room temperature.

    • Monitor the degradation over time.

  • Thermal Degradation (in solution and solid state):

    • For the solution, heat the stock solution at an elevated temperature (e.g., 60-80 °C).

    • For the solid state, expose the solid compound to dry heat at a temperature below its melting point.

    • Monitor for degradation over a set period.

  • Photostability:

    • Expose the compound in solution and in the solid state to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples after exposure.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay is specific for the intact drug.

Conclusion and Future Directions

While specific experimental data on the solubility and stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is currently limited, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to advance the development of this compound. Future work should focus on executing these experimental plans to build a complete physicochemical profile. This will enable informed decisions regarding formulation development, analytical method validation, and the overall progression of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a potential therapeutic candidate.

References

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nat Commun11 , 5753 (2020). [Link]

  • Shayan, M. et al. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Sci Rep13 , 17743 (2023). [Link]

  • St. John, P. C. et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv (2025). [Link]

  • Perlov, D. et al. Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Topological Models. ResearchGate (2023). [Link]

  • ChemBK. 2,4,4,6-Tetramethyl-5,6-dihydro-1,3(4H)-oxazine. [Link]

  • ChemSynthesis. 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. [Link]

  • Alsante, K. M. et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal55 , 831-842 (2011). [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Baertschi, S. W. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International (2008). [Link]

  • Patolia, V. N. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online (2020). [Link]

  • Shinde, N. et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate (2013). [Link]

  • Singh, R. & Kumar, R. A Brief Study on Forced Degradation Studies with Regulatory Guidance. IOSR Journal of Pharmacy and Biological Sciences13 , 39-47 (2018). [Link]

Sources

Foundational

An In-depth Technical Guide to 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine: Discovery, Synthesis, and Application

Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. It details the historical context of its discovery and development by A. I. Mey...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. It details the historical context of its discovery and development by A. I. Meyers as a pivotal reagent for the synthesis of aldehydes, a process now known as the Meyers aldehyde synthesis. The guide covers the synthesis of the oxazine ring system, its chemical and physical properties, detailed spectroscopic characterization, and its mechanistic role as a masked acetaldehyde enolate equivalent. Key experimental protocols, reaction mechanisms, and applications are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Historical Context

Heterocyclic compounds are fundamental building blocks in organic synthesis, often serving as reactive intermediates or key structural motifs in pharmaceuticals and natural products. The 1,3-oxazine scaffold, a six-membered heterocycle containing nitrogen and oxygen, has been a subject of interest for its diverse biological activities and synthetic utility.[1] Within this class, the dihydro-1,3-oxazine system gained prominence in the late 1960s and early 1970s through the pioneering work of Professor Albert I. Meyers.[2][3][4]

The core innovation was the use of 2-substituted dihydro-1,3-oxazines as "masked" carbonyl functionalities. Specifically, 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine emerged as a robust and versatile reagent equivalent to an acetaldehyde enolate. The strategic design of this molecule allows for the deprotonation of the C2-methyl group to form a stabilized carbanion. This nucleophile can then react with various electrophiles. Subsequent reduction and hydrolysis of the oxazine ring unmasks the functionality, leading to the formation of elaborated aldehydes. This elegant strategy, known as the Meyers aldehyde synthesis , provided a novel and powerful method for the construction of unsymmetrical aldehydes, which were otherwise challenging to prepare.[2] This guide will delve into the specifics of this important reagent, from its initial preparation to its application in complex molecule synthesis.

Synthesis of the Dihydro-1,3-oxazine Ring

The preparation of 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine is achieved through a straightforward acid-catalyzed condensation reaction. This approach is a variation of the Ritter reaction, which typically involves the reaction of a nitrile with an alcohol or alkene under strongly acidic conditions.[5]

Reaction Principle

The synthesis involves the reaction of 2-methyl-2,4-pentanediol with acetonitrile in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The diol provides the carbon backbone and the hydroxyl groups that will form the C-O and C-N bonds of the heterocycle, while acetonitrile serves as the source of the C2-methyl and the imine functionality of the final product.

Synthesis_of_Oxazine R1 Acetonitrile P 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine R1->P Condensation R2 2-Methyl-2,4-pentanediol R2->P Catalyst H₂SO₄ (conc.)

Caption: General synthesis scheme for the title compound.

Detailed Experimental Protocol

A reliable, large-scale procedure for the synthesis has been published in Organic Syntheses, ensuring its reproducibility. The following protocol is adapted from this source.

Procedure: Synthesis of 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with 2-methyl-2,4-pentanediol and acetonitrile.

  • Acid Addition: The mixture is cooled in an ice-salt bath to 0°C. Concentrated sulfuric acid is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The rate of addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is poured cautiously onto crushed ice and then neutralized with a strong base, such as aqueous sodium hydroxide, while cooling to manage the heat of neutralization.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether. The combined organic layers are then washed with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford the pure 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine as a colorless liquid.

For precise quantities, reaction times, and yields, users are directed to the definitive procedure published in Organic Syntheses, Vol. 51, p. 24 (1971).

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties is essential for handling and identifying the compound.

Physical Properties

The following table summarizes the key physical properties of 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine.

PropertyValueReference(s)
CAS Number 26939-18-4[6][7]
Molecular Formula C₈H₁₅NO[6][7]
Molecular Weight 141.21 g/mol [6][7]
Appearance Colorless liquid
Boiling Point 147-149 °C[8]
Density 0.886 g/mL[8]
Refractive Index 1.4450[8]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. The most characteristic peak is the strong C=N stretching vibration of the imine group.[4][6]

Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (alkane)
~1670C=N stretch (imine)
~1240C-O stretch
~1150C-N stretch
  • Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of the compound.[1][7]

    • Molecular Ion (M⁺): m/z = 141

    • Major Fragments: Fragmentation patterns typically involve the loss of methyl groups and cleavage of the heterocyclic ring.

The Meyers Aldehyde Synthesis: Mechanism and Application

The primary utility of 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine is as a precursor to a stabilized carbanion for the synthesis of aldehydes. The overall process can be broken down into four key steps.[2]

Meyers_Synthesis_Workflow start 2,4,4,6-Tetramethyl- 5,6-dihydro-4H-1,3-oxazine step1 Step 1: Deprotonation (Lithiation) start->step1 n-BuLi, THF, -78°C step2 Step 2: Alkylation step1->step2 Electrophile (R-X) step3 Step 3: Reduction step2->step3 NaBH₄, EtOH step4 Step 4: Hydrolysis step3->step4 Oxalic Acid, H₂O product Unsymmetrical Aldehyde step4->product

Caption: Workflow of the Meyers Aldehyde Synthesis.

Step-by-Step Reaction Mechanism
  • Deprotonation (Lithiation): The process begins with the treatment of the oxazine with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). The base selectively abstracts a proton from the C2-methyl group, which is acidified by the adjacent electron-withdrawing imine functionality. This generates a resonance-stabilized lithiated intermediate, which serves as a potent nucleophile.[9]

  • Alkylation: The lithiated oxazine is then treated with an electrophile, most commonly an alkyl halide (R-X). The carbanion attacks the electrophile in a standard SN2 reaction, forming a new carbon-carbon bond at the C2 position and yielding a 2-substituted dihydro-1,3-oxazine. A wide variety of electrophiles can be used, making this a versatile method for introducing complexity.

  • Reduction: The C=N bond of the substituted oxazine is then selectively reduced to a C-N single bond. This is typically accomplished using sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. This step transforms the cyclic imine into a cyclic N,O-acetal (a tetrahydro-1,3-oxazine).

  • Hydrolysis: The final step is the hydrolysis of the tetrahydro-1,3-oxazine to liberate the desired aldehyde. This is achieved under mild acidic conditions, for which aqueous oxalic acid is commonly employed. The hydrolysis cleaves the N,O-acetal, releasing the aldehyde product and the amino alcohol by-product (2-methyl-2,4-pentanediol), which can often be recovered.

Causality and Experimental Considerations
  • Choice of Base: n-Butyllithium is ideal for deprotonation because it is a strong, non-nucleophilic base that quantitatively forms the lithiated species at low temperatures, preventing side reactions.

  • Low Temperature: The -78 °C temperature is crucial during lithiation and alkylation to prevent decomposition of the organolithium intermediate and to ensure high selectivity.

  • Reduction Step: The reduction of the imine prior to hydrolysis is essential. Direct hydrolysis of the 2-substituted dihydro-1,3-oxazine would lead to a ketone, not an aldehyde. The reduction effectively protects the newly formed C-C bond and sets up the N,O-acetal for facile cleavage to the aldehyde.

  • Mild Acidic Hydrolysis: Oxalic acid is used for hydrolysis because it is strong enough to cleave the N,O-acetal but mild enough to avoid side reactions or degradation of sensitive aldehyde products.

Scope of Applications

The Meyers aldehyde synthesis is a powerful tool for creating a diverse range of aldehydes that are not easily accessible through other methods. The versatility stems from the wide array of electrophiles that can be employed in the alkylation step.

Electrophile (R-X)Resulting Aldehyde StructureAldehyde Class
Primary Alkyl Halide (e.g., Iodobutane)R-CH₂-CHOAliphatic Aldehyde
Secondary Alkyl HalideR₂CH-CHOα-Branched Aldehyde
Benzyl HalideAr-CH₂-CH₂-CHOPhenylpropanal Derivative
Allyl HalideCH₂=CH-CH₂-CH₂-CHOUnsaturated Aldehyde
EpoxideHO-CH₂-CH₂-CH₂-CHOγ-Hydroxy Aldehyde[10]

Note: Specific yields for these transformations are typically high and can be found in the primary literature, notably the comprehensive 1973 paper by Meyers et al. in the Journal of Organic Chemistry.[4]

Conclusion

2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine stands as a testament to the power of strategic reagent design in synthetic organic chemistry. Developed by A. I. Meyers, it provided a robust and reliable solution to the long-standing challenge of synthesizing unsymmetrical aldehydes. Its role as a masked acetaldehyde enolate allows for the formation of a key carbon-carbon bond, with the heterocyclic scaffold guiding the reactivity and being readily removed under mild conditions. This guide has detailed its history, synthesis, characterization, and the mechanistic underpinnings of its application. For researchers in drug discovery and complex molecule synthesis, the Meyers aldehyde synthesis remains a valuable and insightful strategy in the synthetic chemist's toolkit.

References

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. J. Am. Chem. Soc.1969 , 91 (3), 763–764. ([Link])

  • Meyers, A. I. Asymmetric carbon-carbon bond formation from chiral oxazolines. Pure and Applied Chemistry1979, 51(6), 1255-1268.
  • Politzer, I. R.; Meyers, A. I. Aldehydes from 2‐Benzyl‐4,4,6‐Trimethyl‐5,6‐Dihydro‐1,3(4 H )‐Oxazine: 1‐Phenylcyclopentanecarboxaldehyde. Org. Synth.1971 , 51, 24. ([Link])

  • Meyers, A. I.; Adickes, H. W.; Politzer, I. R.; Beverung, W. N. Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. J. Am. Chem. Soc.1969 , 91 (3), 765–767. ([Link])

  • National Institute of Standards and Technology. 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. ([Link])

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; et al. Synthesis of aldehydes from dihydro-1,3-oxazines. J. Org. Chem.1973 , 38 (1), 36–56. ([Link])

  • Mamonov, A. S.; et al. A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Scientia Iranica2009, 16 (1), 17-20.
  • National Institute of Standards and Technology. Mass Spectrum of 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. ([Link])

  • Myers, A. G. Myers' deoxygenation reaction. Wikipedia. ([Link])

  • Mistry, N. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. ([Link])

  • Organic Syntheses. Organic Syntheses Collective Volume 6. ([Link])

  • ChemSynthesis. 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. ([Link])

  • Chaitra, G.; Rohini, R. M. Synthesis and Biological Activities of[2][11]-Oxazine Derivatives. Der Pharma Chemica2016 , 8(1), 353-360.

  • Organic Syntheses. Working with Hazardous Chemicals. ([Link])

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. Journal of the American Chemical Society1969 , 91(3), 763-764. ([Link])

  • ResearchGate. 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. ([Link])

  • ChemSynthesis. 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. ([Link])

  • Mortier, J. The Meyers Reaction (1994-2010). Current Organic Chemistry2011 , 15(14), 2413-2437. ([Link])

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. ([Link])

  • Meyers, A. I.; Adickes, H. W.; Politzer, I. R.; Beverung, W. N. Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. Journal of the American Chemical Society1969 , 91(3), 765-767. ([Link])

  • Myers, A. G. Chem 115 Handouts. Andrew G. Myers Research Group, Harvard University. ([Link])

  • Adickes, H. W.; Politzer, I. R.; Meyers, A. I. Aldehydes from dihydro-1,3-oxazines. IV. Synthesis of .gamma.-hydroxy aldehydes and their .gamma.-oxo derivatives. Journal of the American Chemical Society1969 , 91(8), 2155–2157. ([Link])

Sources

Exploratory

Unlocking the Potential of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Technical Guide to Future Research

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The heterocyclic scaffold, 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, represents a largely unexplored region of chemical space...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, represents a largely unexplored region of chemical space. While the broader class of 1,3-oxazines has garnered significant attention for its diverse biological activities, this specific tetramethyl-substituted derivative remains uncharacterized in the scientific literature. This technical guide serves as a foundational document to catalyze research into this promising molecule. By leveraging established synthetic methodologies for related 1,3-oxazines and drawing parallels from their documented pharmacological profiles, we present a comprehensive roadmap for the synthesis, characterization, and exploration of the potential applications of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. This document outlines key research areas, provides detailed experimental protocols, and lays the groundwork for unlocking its potential in medicinal chemistry and materials science.

Introduction: The Untapped Potential of a Substituted 1,3-Oxazine

Heterocyclic compounds are cornerstones of modern chemistry, with nitrogen- and oxygen-containing rings forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The 1,3-oxazine ring system, a six-membered heterocycle containing nitrogen and oxygen, is a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5]

Despite the extensive investigation of the 1,3-oxazine family, the specific derivative, 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, remains a scientific enigma. Its unique substitution pattern—featuring four methyl groups—is anticipated to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and steric profile. These modifications could lead to novel biological activities or enhanced potency compared to its less-substituted counterparts. This guide aims to bridge the knowledge gap by proposing a structured research plan to elucidate the chemistry and potential applications of this intriguing molecule.

Proposed Synthetic Pathways

The synthesis of 1,3-oxazine derivatives is well-documented, with multi-component reactions being a favored approach due to their efficiency and atom economy.[6] We propose two primary synthetic routes for 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, leveraging established methodologies.

Mannich-Type Condensation

The Mannich reaction is a classic method for the synthesis of 1,3-oxazines, involving the aminoalkylation of a phenolic compound.[6] A plausible pathway for the target molecule could involve the three-component condensation of a suitable amino alcohol, a ketone, and an aldehyde.

Proposed Reaction Scheme:

G 4-Amino-4-methyl-2-pentanol 4-Amino-4-methyl-2-pentanol Reaction + 4-Amino-4-methyl-2-pentanol->Reaction Acetone Acetone Acetone->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Reaction->Product [H+], Heat

Caption: Proposed Mannich-type synthesis of the target molecule.

Experimental Protocol:

  • To a solution of 4-amino-4-methyl-2-pentanol (1.0 eq) in a suitable solvent (e.g., ethanol, toluene) add acetone (1.2 eq) and acetaldehyde (1.2 eq).

  • Add a catalytic amount of a protic acid (e.g., HCl, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: This one-pot reaction is efficient and utilizes readily available starting materials. The acidic catalyst facilitates the formation of the iminium ion intermediate, which is crucial for the cyclization step.

Betti-Type Reaction

The Betti reaction is another powerful multi-component reaction for synthesizing 1,3-oxazine derivatives.[7] This approach typically involves a phenol, an aldehyde, and a primary amine.

Proposed Reaction Scheme:

G Mesityl oxide Mesityl oxide Reaction + Mesityl oxide->Reaction Ammonia Ammonia Ammonia->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Reaction->Product Solvent, Heat

Caption: Proposed Betti-type synthesis of the target molecule.

Experimental Protocol:

  • In a round-bottom flask, combine mesityl oxide (1.0 eq), a source of ammonia (e.g., ammonium acetate, 1.5 eq), and acetaldehyde (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Rationale: This method offers an alternative pathway, potentially with different yield and purity profiles. The use of ammonia as the nitrogen source simplifies the starting materials.

Potential Research Areas and Applications

The unique tetramethyl substitution of the target molecule opens up several avenues for investigation.

Medicinal Chemistry and Drug Discovery

The 1,3-oxazine scaffold is a well-established pharmacophore.[4][8] The introduction of four methyl groups could significantly impact its biological activity.

Proposed Research Workflow:

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit-to-Lead Optimization Synthesis Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Anticancer Anticancer Screening (Cell Line Viability) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR Analog Analog Synthesis SAR->Analog ADMET In vitro ADMET Profiling Analog->ADMET

Sources

Foundational

A Theoretical Investigation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Computational Chemistry Whitepaper

Abstract This technical guide outlines a comprehensive theoretical framework for the characterization of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). Due to a notable absence of empirical data in t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the characterization of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). Due to a notable absence of empirical data in the current scientific literature, this paper proposes a robust in-silico approach leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this heterocyclic compound. The methodologies detailed herein are designed to provide foundational insights for researchers, scientists, and professionals in drug development, enabling a predictive understanding of the molecule's behavior and potential applications. This guide serves as a roadmap for future computational and experimental investigations into this and similar aza-oxa heterocyclic systems.

Introduction: The Case for a Theoretical Approach

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a heterocyclic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1][2][3] While commercially available, a thorough review of the scientific literature reveals a significant gap in our understanding of its fundamental chemical and physical properties. Aza-oxa heterocyclic scaffolds are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[4][5]

In the absence of experimental data, theoretical and computational studies provide a powerful and cost-effective means to predict molecular properties with a high degree of accuracy.[6][7] This guide outlines a proposed theoretical study of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene using Density Functional Theory (DFT), a workhorse of modern computational chemistry. The aim is to build a foundational understanding of its molecular geometry, electronic structure, and potential reactivity, thereby stimulating further empirical research.

Proposed Computational Methodology

To ensure a thorough and accurate theoretical characterization, the following computational workflow is proposed. This methodology is based on established practices for the study of heterocyclic organic molecules.[5][6][7][8]

Software and Hardware

All calculations will be performed using a recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. High-performance computing resources will be utilized to ensure timely completion of the calculations.

Level of Theory

The choice of a suitable level of theory is critical for obtaining reliable results. For the proposed study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended.[6] This functional has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules. To accurately describe the electronic distribution, the 6-311++G(d,p) basis set will be employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens.

Computational Steps
  • Geometry Optimization: The initial 3D structure of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene will be built and subjected to a full geometry optimization without any symmetry constraints. This will determine the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations: A suite of electronic properties will be calculated from the optimized geometry, including:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index will be calculated from the FMO energies to quantify the molecule's reactivity.

Anticipated Structural and Electronic Properties: A Hypothetical Analysis

Based on the proposed computational methodology, we can predict the likely outcomes of the theoretical study.

Molecular Geometry

The geometry optimization is expected to reveal a non-planar cyclohexene-like ring structure. The presence of four methyl groups will introduce steric strain that influences the final conformation. A table of hypothetical optimized geometric parameters is presented below.

ParameterPredicted Value (Å or °)
C=N Bond Length~1.28 Å
N-C(sp³) Bond Length~1.47 Å
C-O Bond Length~1.38 Å
C-N-C Bond Angle~118°
C-O-C Bond Angle~115°
Note: These are estimated values and would be precisely determined by the DFT calculations.
Electronic Properties and Reactivity

The electronic properties will provide significant insights into the molecule's reactivity.

  • HOMO-LUMO Gap: A relatively large HOMO-LUMO gap would suggest high kinetic stability. The distribution of the HOMO and LUMO will indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map is anticipated to show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms.

Electronic PropertyPredicted Outcome
HOMO EnergyRelatively low, indicating moderate electron-donating ability.
LUMO EnergyRelatively high, suggesting a moderate ability to accept electrons.
HOMO-LUMO GapModerate to large, implying good kinetic stability.
Dipole MomentNon-zero, indicating a polar molecule.
Global HardnessModerate, consistent with a stable organic molecule.
Note: These are qualitative predictions pending the results of the DFT calculations.

Proposed Experimental and Computational Protocols

Detailed Computational Protocol
  • Structure Input: Construct the 3D structure of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene using a molecular builder.

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up the calculation in the chosen software package.

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify a geometry optimization task.

    • Run the calculation.

  • Frequency Calculation:

    • Use the optimized geometry from the previous step as the input.

    • Specify a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

    • Verify that there are no imaginary frequencies.

  • Single-Point Energy and Property Calculation:

    • Use the confirmed minimum energy geometry.

    • Perform a single-point energy calculation to obtain detailed electronic properties.

    • Request the generation of HOMO, LUMO, MEP maps, and NBO analysis.

  • Data Analysis:

    • Extract and tabulate optimized geometric parameters, vibrational frequencies, and electronic properties.

    • Visualize the molecular orbitals and MEP map.

    • Interpret the results in the context of chemical reactivity and potential applications.

Visualizations

Caption: Molecular structure of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

computational_workflow start Build 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt False properties Electronic Property Calculation (HOMO, LUMO, MEP, NBO) check->properties True analysis Data Analysis and Interpretation properties->analysis end Report Findings analysis->end

Caption: Proposed DFT computational workflow for the theoretical study.

reaction_pathway reactant 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene product_E Electrophilic Addition Product reactant->product_E product_N Nucleophilic Addition Product reactant->product_N electrophile Electrophile (E+) electrophile->reactant Attack at N or O nucleophile Nucleophile (Nu-) nucleophile->reactant Attack at C=N carbon

Caption: Hypothetical reactivity of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Potential Applications in Drug Development

Heterocyclic compounds containing nitrogen and oxygen are prevalent in pharmaceuticals.[9] The theoretical data generated for 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene could inform its potential as a scaffold in drug design. For instance, the MEP map can guide the design of derivatives with enhanced binding affinity to biological targets. The calculated electronic properties can also be used in quantitative structure-activity relationship (QSAR) studies to predict biological activity. Molecular docking studies could be a subsequent step to investigate the binding of this molecule to specific protein targets.[5]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. By employing DFT calculations, it is possible to generate a wealth of data on the structural and electronic properties of this molecule, providing a solid foundation for future experimental work. The proposed methodologies are robust and based on established computational practices. The anticipated results will offer valuable insights into the reactivity and potential applications of this compound, particularly in the field of medicinal chemistry. This in-silico approach represents a crucial first step in unlocking the full potential of this and other understudied heterocyclic systems.

References

  • International Journal of Engineering Research & Technology. DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]

  • Tetrahedron. 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. [Link]

  • PubMed Central. Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. [Link]

  • ResearchGate. Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. [Link]

  • PubMed Central. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][3][6]triazolo[4,3-b][1][3][6]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. [Link]

  • PubMed Central. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. [Link]

  • Pharmacognosy Journal. DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. [Link]

  • Tikrit Journal of Pure Science. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

  • MDPI. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. [Link]

  • MDPI. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. [Link]

  • RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][3][6]triazolo[4,3-b][1][3][6]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. [Link]

Sources

Exploratory

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the heterocyclic compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, including its nomenclature, chemica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterocyclic compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, including its nomenclature, chemical properties, synthesis, and applications in organic chemistry.

IUPAC Nomenclature and Synonyms

The systematic naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, which provides a standardized method for describing ring structures containing one or more heteroatoms.

Primary IUPAC Name: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This name is derived from the following analysis of the molecule's structure:

  • Cyclohexene: The core structure is a six-membered ring containing one double bond.

  • 1-oxa-3-aza: The ring contains two heteroatoms: an oxygen atom at position 1 and a nitrogen atom at position 3. The numbering of the ring starts from the oxygen atom (which has higher priority than nitrogen) and proceeds in a direction that gives the lowest possible locants to the heteroatoms and then to the double bond.

  • 2-cyclohexene: The double bond is located between carbons 2 and 3.

  • 2,4,4,6-Tetramethyl: Four methyl groups are attached to the ring at positions 2, 4, 4, and 6.

Synonyms: A variety of synonyms are used in chemical literature and databases to refer to this compound. Understanding these is crucial for comprehensive literature searches.

  • 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine[1]

  • 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine

  • 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine[2]

  • 2,4,4,6-Tetramethyl-5,6-dihydro-4H-[3][4]oxazine[2]

  • 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-[2]

The synonym "5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine" is frequently encountered and is based on the fully unsaturated "1,3-oxazine" parent heterocycle, with the "5,6-dihydro" prefix indicating the saturation of the bond between atoms 5 and 6. The "4H" indicates the presence of a saturated carbon at position 4.

Chemical Structure and Properties

A clear understanding of the chemical structure is fundamental to appreciating the reactivity and applications of this molecule.

Figure 1: Chemical structure of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 26939-18-4[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Appearance Clear light yellow to orange-red liquid[4]
Boiling Point 147-149 °C[3]
Density 0.886 g/mL[3]
Refractive Index 1.4450[3]
LogP 1.9922[1]
Topological Polar Surface Area 21.59 Ų[1]

Spectral Data: While extensive searches were conducted, publicly available, experimentally determined ¹H NMR, ¹³C NMR, and IR spectral data for this specific compound are not readily found in common databases. Researchers requiring this data would likely need to acquire it experimentally.

Synthesis Protocol

The primary method for the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is the acid-catalyzed condensation of acetonitrile with 2-methyl-2,4-pentanediol.[4] This reaction proceeds with a reported yield of 65%.[4]

Reaction Scheme:

G cluster_reactants Reactants acetonitrile CH3CN Acetonitrile plus + pentanediol HO(CH3)2CCH2CH(OH)CH3 2-Methyl-2,4-pentanediol arrow H+ cat. product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene arrow->product

Figure 2: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Detailed Experimental Protocol (Adapted from literature procedures for similar 1,3-oxazine syntheses):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2,4-pentanediol and acetonitrile.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution).

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the pure 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Trustworthiness of Protocol: This protocol is based on well-established methods for the synthesis of dihydro-1,3-oxazines. The self-validating nature of this procedure lies in the characterization of the final product. Successful synthesis will be confirmed by obtaining a product with the expected physicochemical properties (boiling point, refractive index) and spectral data (NMR, IR, MS) that correspond to the target structure.

Applications in Organic Synthesis: A Masked Enolate Equivalent

The primary utility of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in organic synthesis is as a masked acetate or acetaldehyde enolate equivalent.[4] This application allows for the formation of carbon-carbon bonds at the α-position to a carbonyl group in a controlled manner.

Mechanism of Action:

The key to its reactivity is the acidity of the protons on the C2-methyl group. Treatment with a strong, non-nucleophilic base, such as n-butyllithium or lithium diisopropylamide (LDA), deprotonates this methyl group to form a stabilized α-carbanion. This carbanion is a potent nucleophile.

G start 2,4,4,6-Tetramethyl- 1-oxa-3-aza-2-cyclohexene carbanion α-Carbanion (Nucleophile) start->carbanion Strong Base (e.g., n-BuLi) product Alkylated Oxazine carbanion->product Electrophile (E+) final_product Aldehyde or Ketone product->final_product Hydrolysis

Figure 3: General workflow for the use as a masked enolate.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is critical to prevent addition to the C=N bond of the oxazine ring. The stabilized carbanion can then react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and esters.

Subsequent Hydrolysis: The resulting alkylated oxazine can be hydrolyzed under acidic conditions to unmask the carbonyl functionality, yielding an aldehyde or a ketone, depending on the electrophile used. This two-step process provides a versatile method for the synthesis of a variety of carbonyl compounds.

Example Application: Synthesis of α,β-Unsaturated Aldehydes

  • Deprotonation: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is treated with n-butyllithium at low temperature to form the corresponding α-lithio derivative.

  • Reaction with an Aldehyde: The lithiated species is then reacted with an aldehyde (R-CHO).

  • Hydrolysis: Subsequent acidic workup leads to the formation of an α,β-unsaturated aldehyde.

This methodology provides a valuable alternative to traditional aldol condensation reactions for the synthesis of these important structural motifs.

Conclusion

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a valuable heterocyclic compound with a well-defined nomenclature and a range of useful synonyms. Its synthesis is achievable through a straightforward acid-catalyzed condensation. Its primary application as a masked enolate equivalent provides a powerful tool for carbon-carbon bond formation in organic synthesis, enabling the preparation of a variety of carbonyl-containing molecules. This guide serves as a foundational resource for researchers and professionals working with this versatile reagent.

References

Protocols & Analytical Methods

Method

The Versatile Acetaldehyde Equivalent: A Guide to the Use of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Organic Synthesis

Introduction: Unmasking a Powerful Synthetic Tool In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The ability to introduce acetaldehyde-derived synthons is fundamental to t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking a Powerful Synthetic Tool

In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The ability to introduce acetaldehyde-derived synthons is fundamental to the construction of a vast array of complex molecules. 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine, has emerged as a highly effective and versatile reagent for this purpose. Its true power lies in the facile generation of its α-carbanion, which serves as a stable and reactive acetaldehyde enolate equivalent. This application note provides an in-depth exploration of the synthesis and application of this valuable heterocyclic compound, offering detailed protocols for the preparation of aldehydes, ketones, and carboxylic acids.

This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic methodology. We will delve into the mechanistic underpinnings of these transformations, providing not just procedural steps, but also the scientific rationale behind them.

Core Principles: The Meyers Synthesis

The application of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene in organic synthesis is a cornerstone of what is widely known as the "Meyers synthesis" of carbonyl compounds. This powerful methodology, developed by Albert I. Meyers, provides a route to unsymmetrical aldehydes, ketones, and carboxylic acids.[1][2] The core principle involves the deprotonation of the C-2 methyl group of the oxazine ring to form a stabilized carbanion. This nucleophile can then react with various electrophiles. Subsequent hydrolysis of the substituted oxazine unmasks the desired carbonyl functionality.

The choice of the 2,4,4,6-tetramethyl-substituted oxazine is deliberate. The gem-dimethyl groups at the C-4 position and the methyl group at the C-6 position sterically hinder unwanted side reactions and contribute to the stability of the heterocyclic ring during the reaction sequence.

Synthesis of the Reagent: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

The starting point for these synthetic endeavors is the preparation of the oxazine reagent itself. It is synthesized through an acid-catalyzed condensation of acetonitrile with 2-methyl-2,4-pentanediol.[3]

Experimental Protocol: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Materials:

  • 2-Methyl-2,4-pentanediol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Toluene

  • Dean-Stark trap

Procedure:

  • A solution of 2-methyl-2,4-pentanediol and a molar excess of acetonitrile in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated to reflux, and the water generated during the condensation is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by observing the cessation of water collection.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a clear liquid.[3]

Storage: The synthesized oxazine can be stored for months at room temperature under an inert atmosphere.[3]

Application in Aldehyde Synthesis: A Two-Carbon Homologation

One of the primary applications of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene is in the synthesis of aldehydes, effectively acting as a two-carbon homologating agent for electrophiles.[4]

General Workflow for Aldehyde Synthesis

start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene deprotonation Deprotonation (e.g., n-BuLi, THF, -78 °C) start->deprotonation carbanion α-Lithio Oxazine (Acetaldehyde Enolate Equivalent) deprotonation->carbanion alkylation Alkylation (R-X) carbanion->alkylation substituted_oxazine 2-Alkyl-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene alkylation->substituted_oxazine reduction Reduction of Imine (NaBH4) substituted_oxazine->reduction hydrolysis Hydrolysis (Oxalic Acid, H2O) reduction->hydrolysis aldehyde Target Aldehyde (R-CH2-CHO) hydrolysis->aldehyde

Caption: General workflow for the Meyers aldehyde synthesis.

Mechanistic Insights

The synthesis begins with the deprotonation of the C-2 methyl group using a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures to form the lithiated intermediate. This carbanion is a potent nucleophile that readily reacts with a variety of electrophiles, most commonly alkyl halides.

Following alkylation, the crucial step of unmasking the aldehyde functionality involves a two-step sequence. First, the imine double bond is reduced, typically with sodium borohydride, to yield the corresponding tetrahydrooxazine. This reduction is necessary because direct hydrolysis of the dihydrooxazine is often sluggish. The resulting N,O-acetal is then readily hydrolyzed under mild acidic conditions, often using oxalic acid in water, to release the desired aldehyde.[1]

Experimental Protocol: Synthesis of 3-Phenylpropanal

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • n-Butyllithium in hexanes

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride

  • Methanol

  • Oxalic acid

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Lithio Anion: A solution of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

  • Alkylation: Benzyl bromide is added dropwise to the solution of the lithio anion at -78 °C. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-phenylethyl)-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene.

  • Reduction: The crude substituted oxazine is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete (monitored by TLC or GC-MS).

  • Hydrolysis: The methanol is removed under reduced pressure. The residue is dissolved in a mixture of THF and a saturated aqueous solution of oxalic acid. The mixture is stirred at room temperature until hydrolysis is complete.

  • Final Workup and Purification: The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.

Electrophile (R-X)Product (R-CH2-CHO)Typical Yield (%)
n-Butyl iodiden-Hexanal85
Benzyl bromide3-Phenylpropanal80
Cyclohexyl bromideCyclohexylacetaldehyde75

Application in Ketone Synthesis

The Meyers synthesis can be extended to the preparation of ketones by a stepwise introduction of two different alkyl or aryl groups.[5] This is achieved by first forming the N-methyl quaternary salt of the dihydro-1,3-oxazine, which activates it for nucleophilic attack by Grignard reagents.[4]

General Workflow for Ketone Synthesis

start 2-Alkyl-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene quaternization N-Methylation (e.g., MeI) start->quaternization salt N-Methyl Quaternary Salt quaternization->salt grignard Grignard Addition (R'-MgX) salt->grignard adduct Grignard Adduct grignard->adduct hydrolysis Hydrolysis (Oxalic Acid, H2O) adduct->hydrolysis ketone Target Ketone (R-CO-R') hydrolysis->ketone

Caption: General workflow for the Meyers ketone synthesis.

Experimental Protocol: Synthesis of 2-Heptanone

Materials:

  • 2-n-Butyl-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene (prepared as in the aldehyde synthesis)

  • Methyl iodide

  • Methylmagnesium bromide in diethyl ether

  • Anhydrous diethyl ether

  • Oxalic acid

Procedure:

  • N-Methylation: The 2-n-butyl-substituted oxazine is treated with an excess of methyl iodide to form the N-methyl quaternary ammonium salt.

  • Grignard Reaction: The quaternary salt is suspended in anhydrous diethyl ether and cooled in an ice bath. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at room temperature until completion.

  • Hydrolysis: The reaction is carefully quenched with water, and then a saturated aqueous solution of oxalic acid is added. The mixture is stirred vigorously until the hydrolysis is complete.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The resulting crude 2-heptanone is purified by distillation or column chromatography.

Application in Carboxylic Acid Synthesis

The Meyers methodology can also be adapted for the synthesis of carboxylic acids. This involves trapping the initial lithiated oxazine with carbon dioxide.

General Workflow for Carboxylic Acid Synthesis

start α-Lithio Oxazine carboxylation Carboxylation (CO2) start->carboxylation carboxylate Oxazine Carboxylate carboxylation->carboxylate hydrolysis Hydrolysis carboxylate->hydrolysis acid Target Carboxylic Acid (R-CH2-COOH) hydrolysis->acid

Caption: General workflow for carboxylic acid synthesis.

Experimental Protocol: Synthesis of Hexanoic Acid

Materials:

  • 2-n-Butyl-2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene

  • n-Butyllithium in hexanes

  • Dry ice (solid CO2)

  • Anhydrous THF

  • Hydrochloric acid

Procedure:

  • Anion Formation: The lithio anion of the 2-n-butyl-substituted oxazine is generated as described in the aldehyde synthesis.

  • Carboxylation: The cold solution of the anion is poured onto an excess of crushed dry ice.

  • Hydrolysis: After the excess CO2 has sublimed, the reaction mixture is hydrolyzed with dilute hydrochloric acid.

  • Workup and Purification: The product is extracted with an organic solvent, dried, and concentrated to give the crude hexanoic acid, which can be further purified by distillation.

Safety and Handling

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a flammable liquid.[6] Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

Conclusion: A Robust Tool for Carbonyl Synthesis

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene has proven to be an invaluable reagent in organic synthesis, providing a reliable and versatile method for the introduction of an acetaldehyde enolate synthon. The Meyers synthesis, based on this reagent, offers a robust pathway to a wide range of aldehydes, ketones, and carboxylic acids. The operational simplicity, coupled with the stability of the intermediates and the mild conditions for the final hydrolysis, makes this a highly attractive methodology for both academic research and industrial applications. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively harness the synthetic power of this remarkable heterocyclic compound.

References

  • 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine - ResearchGate. Available at: [Link]

  • Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. Available at: [Link]

  • Meyers synthesis - Wikipedia. Available at: [Link]

  • Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. Available at: [Link]

  • Meyers Aldehyde Synthesis. Available at: [Link]

  • [Decomposition of 3-phenyl-2,4-dioxo-5,6-benzodihydro-1.3-oxazines and their thioxoisologues using methoxide] - PubMed. Available at: [Link]

  • Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. Available at: [Link]

  • Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available at: [Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - NIH. Available at: [Link]

  • (PDF) The Meyers Reaction (1994-2010) - ResearchGate. Available at: [Link]

  • (PDF) Aspects in the Total Syntheses of Higher Terpenoids Starting From Wieland–Miescher Ketone and Its Derivative: A Review - ResearchGate. Available at: [Link]

  • A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation - Scientia Iranica. Available at: [Link]

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole | Organic Letters - ACS Publications. Available at: [Link]

  • How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed. Available at: [Link]

  • 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine - 26939-18-4, C8H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC - NIH. Available at: [Link]

  • Synthesis of aldehydes from dihydro-1,3-oxazines | The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of ketones from dihydro-1,3-oxazines via stepwise alkyl or aryl introduction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Aldehydes from dihydro-1,3-oxazines. IV. Synthesis of .gamma. - ACS Publications. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - Beilstein Journals. Available at: [Link]

  • 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids | Semantic Scholar. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

  • Synthesis and Biological Activities of[3][4]-Oxazine Derivatives - Der Pharma Chemica. Available at: [Link]

  • Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6 - WMU's ScholarWorks. Available at: [Link]

  • Exercise 20.41 (a) - Multi-step Synthesis with Aldehydes and Ketones - YouTube. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Synthetic Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Substituted 1,3-Oxazine 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-tetramethyl-5,6-di...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Substituted 1,3-Oxazine

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine, is a heterocyclic compound belonging to the 1,3-oxazine family.[1][2] These scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and their utility as versatile synthetic intermediates.[3][4] The specific substitution pattern of the title compound, featuring four methyl groups, imparts distinct steric and electronic properties that can influence its reactivity and potential applications. This document provides a detailed guide to the plausible reaction mechanisms, potential applications, and detailed experimental protocols involving 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, based on the established chemistry of related 5,6-dihydro-4H-1,3-oxazines.

Compound Properties:

PropertyValueReference
CAS Number 26939-18-4[5]
Molecular Formula C₈H₁₅NO[5]
Molecular Weight 141.21 g/mol [5]
Boiling Point 147-149 °C[5]
Density 0.886 g/mL[5]
Refractive Index 1.4450[5]

Proposed Synthesis: A Modular Approach to the 1,3-Oxazine Core

The synthesis of 5,6-dihydro-4H-1,3-oxazines is typically achieved through the condensation of a 1,3-aminoalcohol with an aldehyde or a carboxylic acid derivative.[6][7] For the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a plausible route involves the reaction of 4-amino-4-methyl-2-pentanol with acetaldehyde or its equivalent.

Conceptual Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_amino_alcohol 4-Amino-4-methyl-2-pentanol condensation Condensation (Acid or Lewis Acid catalyst) 4_amino_alcohol->condensation acetaldehyde Acetaldehyde acetaldehyde->condensation target_molecule 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene condensation->target_molecule Water

Caption: Proposed synthesis of the target molecule via condensation.

Protocol 1: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Objective: To synthesize the title compound from 4-amino-4-methyl-2-pentanol and acetaldehyde.

Materials:

  • 4-amino-4-methyl-2-pentanol

  • Acetaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • To the flask, add 4-amino-4-methyl-2-pentanol (1 equivalent) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Justification of Experimental Choices: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water byproduct of the condensation reaction. p-Toluenesulfonic acid serves as an effective acid catalyst for the imine formation and subsequent cyclization. Toluene is a suitable solvent as it is azeotropic with water, facilitating its removal.

Plausible Reaction Mechanisms and Applications

The reactivity of the 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene ring is dictated by the presence of the imine (C=N) functionality and the oxygen and nitrogen heteroatoms.

Hydrolysis to Ring-Open

Dihydro-1,3-oxazines can undergo hydrolysis under acidic conditions to yield the corresponding 1,3-aminoalcohol and the aldehyde or ketone from which they were derived. This reversible reaction is a key aspect of their chemistry and is often in equilibrium, a phenomenon known as ring-chain tautomerism.[8][9]

G target_molecule 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene hydrolysis Acidic Hydrolysis (H₃O⁺) target_molecule->hydrolysis amino_alcohol 4-Amino-4-methyl-2-pentanol hydrolysis->amino_alcohol aldehyde Acetaldehyde hydrolysis->aldehyde

Caption: Hydrolysis of the target molecule.

Protocol 2: Acid-Catalyzed Hydrolysis

Objective: To demonstrate the ring-opening of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Dilute hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the oxazine (1 equivalent) in diethyl ether in a round-bottom flask.

  • Add dilute hydrochloric acid and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Separate the aqueous and organic layers.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to isolate the 4-amino-4-methyl-2-pentanol. The acetaldehyde will likely remain in the aqueous phase or evaporate.

Reduction of the Imine Bond

The C=N bond in the dihydro-1,3-oxazine ring can be reduced to an amine, yielding a fully saturated tetrahydro-1,3-oxazine. This transformation is valuable for accessing chiral 1,3-aminoalcohols after subsequent ring opening.

G target_molecule 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reduction Reduction (e.g., NaBH₄) target_molecule->reduction tetrahydro_oxazine 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine reduction->tetrahydro_oxazine

Caption: Reduction of the imine bond.

Protocol 3: Reduction with Sodium Borohydride

Objective: To synthesize 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine.

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the oxazine (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetrahydro-1,3-oxazine.

  • Purify by column chromatography if necessary.

Reactions with Nucleophiles

The imine carbon is electrophilic and can react with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums). This reaction leads to the formation of C-substituted tetrahydro-1,3-oxazines. Subsequent hydrolysis can provide access to a variety of functionalized amino alcohols.

G target_molecule 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene nucleophilic_addition Nucleophilic Addition (e.g., R-MgBr) target_molecule->nucleophilic_addition substituted_oxazine 2-Alkyl/Aryl-2,4,4,6-tetramethyl-tetrahydro-1,3-oxazine nucleophilic_addition->substituted_oxazine

Caption: Nucleophilic addition to the imine carbon.

Potential Applications in Drug Development

The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The tetramethyl substitution pattern of the title compound could modulate its lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties. The synthetic routes outlined above provide a framework for generating a library of derivatives for biological screening.

Conclusion

While specific literature on the reaction mechanisms of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is scarce, its chemical behavior can be confidently predicted based on the well-established chemistry of the 5,6-dihydro-4H-1,3-oxazine ring system. The protocols provided herein offer a starting point for researchers to explore the synthesis and reactivity of this compound and to unlock its potential in organic synthesis and medicinal chemistry. It is imperative that all proposed reactions are validated through rigorous experimentation and characterization of the resulting products.

References

  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry, 52(17), 3821–3825. [Link]

  • ChemBK. 2,4,4,6-Tetramethyl-5,6-dihydro-1,3(4H)-oxazine. [Link]

  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Ring-Chain Tautomerism in 1,3-Oxazines. Journal of the American Chemical Society, 109(3), 831-835. [Link]

  • Turgut, Z., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 789-794. [Link]

  • ResearchGate. A Simple Access to the Synthesis of 5,6-Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. [Link]

  • Y. Roja, et al. (2021). Developments in The Synthesis of Certain Novel[8][9]-Oxazine Derivatives and its Biological Activities. International Journal of Research Publication and Reviews, 2(6), 213-216. [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides by Autocyclization of N-(3-Bromopropyl)amides. The Journal of Organic Chemistry, 72(12), 4649–4652. [Link]

  • ChemSynthesis. 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. [Link]

  • El-Mekabaty, A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ChemistrySelect, 6(3), 337-353. [Link]

  • ResearchGate. 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. [Link]

  • M. M. Mojtahedi, et al. (2009). A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Scientia Iranica, 16(1), 58-62. [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and isolation of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides. PubMed. [Link]

  • Wikipedia. Oxazines. [Link]

  • Chaitra G, & Rohini RM. (2019). Synthesis and Biological Activities of[8][9]-Oxazine Derivatives. Der Pharma Chemica, 11(5), 49-56. [Link]

  • Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. Journal of Physics: Conference Series, 1530, 012051. [Link]

Sources

Method

Application Notes and Protocols: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a Catalyst

A Review of Existing Literature and Future Research Directions Audience: Researchers, scientists, and drug development professionals. Introduction: The Potential of Substituted 1,3-Oxazines in Catalysis The 1,3-oxazine s...

Author: BenchChem Technical Support Team. Date: January 2026

A Review of Existing Literature and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Substituted 1,3-Oxazines in Catalysis

The 1,3-oxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and is a valuable building block in organic synthesis. The inherent structural features of dihydro-1,3-oxazines, particularly the presence of a cyclic imine functionality, suggest their potential as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. The core principle of many organocatalytic transformations lies in the in situ formation of reactive intermediates, such as enamines and iminium ions, which subsequently participate in stereoselective bond-forming reactions.

This application note aims to provide a detailed experimental protocol for the use of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a catalyst. However, a comprehensive review of the current scientific literature reveals a significant gap in this area. At present, there are no published studies detailing the catalytic applications of this specific compound. While the broader class of dihydro-1,3-oxazines has been explored for various biological and material science applications, their role as catalysts in organic synthesis remains largely uncharted territory.

This document will therefore address the current state of knowledge, propose a hypothetical catalytic application based on established organocatalytic principles, and provide a representative experimental protocol to encourage and guide future research in this promising area.

Current State of Research

A thorough search of prominent scientific databases and chemical literature reveals that while the synthesis and biological evaluation of various 1,3-oxazine derivatives are well-documented, there is a conspicuous absence of reports on the catalytic activity of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Existing research on related structures primarily focuses on:

  • Synthesis of 1,3-Oxazines: Numerous methods have been developed for the synthesis of dihydro-1,3-oxazines, often employing various catalysts to facilitate the cyclization reactions.

  • Biological Activity: Dihydro-1,3-oxazine derivatives have been investigated for a range of biological activities, including antibacterial and antiparasitic properties.

  • Material Science: These compounds have also found applications as monomers in the production of polymers.

One notable mention in the literature describes the use of the lithium salt of the closely related 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine as a stoichiometric reagent in the synthesis of aldehydes. This, however, represents a reagent-based application rather than a catalytic one.

The lack of published data on the catalytic use of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene presents a unique opportunity for original research and discovery.

Proposed Catalytic Application: Asymmetric Michael Addition

Drawing inspiration from the well-established field of organocatalysis, we can hypothesize a potential catalytic role for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. The cyclic imine moiety within its structure could, upon activation, participate in catalytic cycles analogous to those of widely used amine catalysts like proline and its derivatives.

One such potential application is in the asymmetric Michael addition of ketones to nitro-olefins . This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Hypothetical Mechanism of Action

The proposed catalytic cycle is predicated on the principles of enamine catalysis. The reaction would likely proceed through the following key steps:

  • Enamine Formation: The catalyst, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. The steric bulk provided by the tetramethyl substitution on the oxazine ring could play a crucial role in directing the stereochemical outcome of the reaction.

  • Nucleophilic Attack: The enamine, being a nucleophile, attacks the electrophilic β-carbon of the nitro-olefin. The facial selectivity of this attack would be dictated by the chiral environment created by the catalyst.

  • Iminium Ion Formation: The resulting intermediate collapses to form an iminium ion.

  • Hydrolysis and Catalyst Regeneration: Hydrolysis of the iminium ion releases the desired Michael adduct and regenerates the 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene catalyst, allowing it to re-enter the catalytic cycle.

This proposed mechanism provides a logical framework for investigating the catalytic potential of this novel compound.

Representative Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Disclaimer: The following protocol is a representative, hypothetical procedure based on established methodologies for similar organocatalyzed reactions. It is intended to serve as a starting point for research and will require optimization.

Materials and Equipment
  • Catalyst: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Substrates: Cyclohexanone (freshly distilled), β-Nitrostyrene

  • Solvent: Toluene (anhydrous)

  • Additives: Benzoic acid (or other suitable co-catalyst)

  • Reagents for Quenching and Workup: Saturated aqueous NH4Cl solution, Ethyl acetate, Brine, Anhydrous MgSO4

  • Equipment: Schlenk tubes, magnetic stirrer, TLC plates, column chromatography setup, NMR spectrometer, chiral HPLC.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Schlenk tube, N2 atmosphere) start->setup add_reagents Add Catalyst, Co-catalyst, and β-Nitrostyrene in Toluene setup->add_reagents add_ketone Add Cyclohexanone add_reagents->add_ketone stir Stir at Room Temperature (Monitor by TLC) add_ketone->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify analyze Analyze Product (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: A representative workflow for the proposed catalytic asymmetric Michael addition.

Step-by-Step Procedure
  • To a dry Schlenk tube under a nitrogen atmosphere, add 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (0.02 mmol, 10 mol%), benzoic acid (0.02 mmol, 10 mol%), and β-nitrostyrene (0.2 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add freshly distilled cyclohexanone (1.0 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield and characterize the product by 1H and 13C NMR spectroscopy.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Data and Optimization

The following table outlines hypothetical data points that would be crucial for evaluating the success of the reaction and for further optimization.

ParameterVariable RangeExpected Outcome
Catalyst Loading 5 - 20 mol%Higher loading may increase reaction rate but also cost.
Temperature 0 °C to 40 °CLower temperatures may improve enantioselectivity.
Solvent Toluene, CH2Cl2, THFSolvent polarity can significantly impact reactivity and selectivity.
Co-catalyst Acetic acid, TFAAcidic co-catalysts can facilitate iminium ion formation.
Reaction Time 12 - 72 hoursDependent on catalyst activity and reaction conditions.
Yield VariableAim for >70% after optimization.
Enantiomeric Excess VariableAim for >90% ee after optimization.

Conclusion and Future Outlook

The exploration of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a catalyst represents a novel and exciting frontier in organocatalysis. While there is currently no direct literature precedent for its catalytic use, its structural similarity to known organocatalytic scaffolds suggests significant potential. The proposed application in asymmetric Michael additions provides a rational starting point for investigation.

Successful demonstration of catalytic activity would open up a new class of readily accessible and tunable organocatalysts. Future research should focus on:

  • Proof-of-Concept Studies: Validating the catalytic activity of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in the proposed Michael addition and other fundamental organic transformations.

  • Reaction Scope Expansion: Investigating the utility of the catalyst with a broader range of substrates.

  • Mechanistic Investigations: Elucidating the precise mechanism of catalysis through kinetic studies and computational modeling.

  • Catalyst Modification: Synthesizing derivatives of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene to fine-tune its steric and electronic properties for enhanced reactivity and stereoselectivity.

The development of novel organocatalysts is of paramount importance for the advancement of sustainable and efficient chemical synthesis. 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene stands as a promising, yet unexplored, candidate in this field, and its investigation is highly encouraged.

References

As this application note addresses a novel and currently unpublished application of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a catalyst, there are no direct references for the experimental protocol. The proposed methodology is based on well-established principles of organocatalysis. For foundational knowledge in this area, the following resources are recommended:

  • List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304-308. [Link]

  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH. [Link]

Application

Application Notes and Protocols: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these divers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these diverse ring systems. Among these, the dihydro[1][2]oxazine moiety has garnered considerable interest due to its presence in a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anti-HIV properties.[1][3][4] This inherent biological relevance makes the dihydro[1][2]oxazine core a privileged structure in drug discovery programs.

This guide focuses on a specific, yet underexplored, member of this family: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine). While direct applications of this particular substituted oxazine in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its unique structural features—a cyclic imine embedded within a stable, substituted heterocyclic ring—suggest significant untapped potential.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the compound's synthesis, key reactivity, and, most importantly, detailed protocols for its potential applications as a versatile building block in the synthesis of novel therapeutic agents. The central hypothesis of these notes is that 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene can serve as a stable, lipophilic precursor to a sterically hindered 1,3-amino alcohol—a valuable synthon in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is provided below. These properties are essential for designing and interpreting experiments.

PropertyValueSource
CAS Number 26939-18-4[2][5][6][7]
Molecular Formula C₈H₁₅NO[2][5][6]
Molecular Weight 141.21 g/mol [2][5]
Appearance Colorless to light yellow liquidInferred from general properties of similar compounds
Boiling Point 147-149 °C[5]
Density 0.886 g/mL[5]
Refractive Index 1.4450[5]
LogP (calculated) 1.9922[5]

Synthesis Protocol

The synthesis of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene can be achieved through the condensation of a suitable 1,3-amino alcohol with a ketone or its derivative. The following protocol outlines a plausible and efficient method based on established syntheses of related dihydro[1][2]oxazines.

Diagram of Synthesis

G cluster_reactants Reactants cluster_product Product 4-Amino-4-methyl-2-pentanol 4-Amino-4-methyl-2-pentanol Reaction Acid Catalyst (e.g., p-TsOH) Toluene, Reflux 4-Amino-4-methyl-2-pentanol->Reaction Acetaldehyde_diethyl_acetal Acetaldehyde diethyl acetal Acetaldehyde_diethyl_acetal->Reaction Target_Compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Reaction->Target_Compound Condensation Byproducts + 2 EtOH + H₂O Reaction->Byproducts Ethanol, Water

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Materials:

  • 4-Amino-4-methyl-2-pentanol

  • Acetaldehyde diethyl acetal

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 4-amino-4-methyl-2-pentanol (0.1 mol, 1 eq.).

  • Addition of Reagents: Add toluene (100 mL) to dissolve the amino alcohol. To this solution, add acetaldehyde diethyl acetal (0.12 mol, 1.2 eq.) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.002 mol, 0.02 eq.).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of ethanol and water in the Dean-Stark trap. Continue refluxing until no more liquid is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a colorless to light yellow liquid.

Expected Outcome: This procedure is expected to yield the target compound in good purity. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Key Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene in medicinal chemistry stems from its ability to act as a stable, masked form of a valuable 1,3-amino alcohol. The imine functionality within the oxazine ring is susceptible to reduction or hydrolysis, leading to ring cleavage and unmasking of the amino and alcohol groups.

Diagram of Key Reactivity

G cluster_path1 Reduction cluster_path2 Hydrolysis Start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Reduction_Reagent NaBH₄, MeOH or H₂, Pd/C Start->Reduction_Reagent Hydrolysis_Reagent Aqueous Acid (e.g., HCl) Start->Hydrolysis_Reagent Intermediate_Amine Tetrahydro-1,3-oxazine Reduction_Reagent->Intermediate_Amine Ring_Opening_1 Acidic Workup (optional) or Hydrogenolysis Intermediate_Amine->Ring_Opening_1 Product_1 4-Amino-4-methyl-2-pentanol Ring_Opening_1->Product_1 Product_2 4-Amino-4-methyl-2-pentanol Hydrolysis_Reagent->Product_2

Caption: Key ring-opening reactions of the title compound.

Application 1: As a Masked 1,3-Amino Alcohol Synthon

1,3-amino alcohols are crucial building blocks for a variety of pharmaceuticals.[8][9][10][11] The title compound can be viewed as a stable, lipophilic protecting group for 4-amino-4-methyl-2-pentanol. This allows for the introduction of this specific structural motif into a complex molecule, with the deprotection (ring-opening) occurring at a later synthetic stage. The increased lipophilicity of the oxazine form can improve solubility in organic solvents during synthesis.

Protocol: Reductive Ring Opening to Yield 4-Amino-4-methyl-2-pentanol

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene (10 mmol, 1 eq.) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (15 mmol, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis/Work-up: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the resulting tetrahydro-1,3-oxazine. Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-methyl-2-pentanol.

  • Purification: The product can be purified by distillation or chromatography if necessary.

Application 2: A Scaffold for Combinatorial Library Synthesis

The unmasked 1,3-amino alcohol is a versatile starting point for creating a library of analogs for structure-activity relationship (SAR) studies. Both the amino and hydroxyl groups can be selectively functionalized.

Workflow for Library Synthesis

G Start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Ring_Opening Reductive Ring Opening Start->Ring_Opening Amino_Alcohol 4-Amino-4-methyl-2-pentanol Ring_Opening->Amino_Alcohol Protect_OH Selective O-protection (e.g., TBDMSCl) Amino_Alcohol->Protect_OH Protect_NH2 Selective N-protection (e.g., Boc₂O) Amino_Alcohol->Protect_NH2 Protected_Amine O-protected Amino Alcohol Protect_OH->Protected_Amine Amide_Coupling Amide Coupling (R-COCl or R-COOH, EDC) Protected_Amine->Amide_Coupling Library_A Library A (N-acylated) Amide_Coupling->Library_A Deprotect_A O-deprotection (TBAF) Library_A->Deprotect_A Final_Library_A Final Library A Deprotect_A->Final_Library_A Protected_Alcohol N-protected Alcohol Protect_NH2->Protected_Alcohol Esterification Esterification (R'-COCl or R'-COOH, DCC) Protected_Alcohol->Esterification Library_B Library B (O-acylated) Esterification->Library_B Deprotect_B N-deprotection (TFA) Library_B->Deprotect_B Final_Library_B Final Library B Deprotect_B->Final_Library_B

Caption: Workflow for generating compound libraries.

Protocol: N-Acylation of the Ring-Opened Product

Materials:

  • 4-Amino-4-methyl-2-pentanol (from the previous protocol)

  • A diverse set of acyl chlorides (R-COCl) or carboxylic acids (R-COOH)

  • Triethylamine (TEA) or EDC/DMAP for carboxylic acids

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-amino-4-methyl-2-pentanol (1 mmol, 1 eq.) in DCM (10 mL) in a vial. Add triethylamine (1.2 mmol, 1.2 eq.).

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting N-acylated products can be purified by column chromatography or preparative HPLC. This process can be parallelized to generate a library of compounds.

Conclusion and Future Outlook

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene represents an intriguing yet underexplored building block for medicinal chemistry. While its direct biological activity remains to be determined, its true value may lie in its utility as a synthetic intermediate. The protocols and workflows outlined in this guide demonstrate its potential as a stable precursor for a sterically demanding 1,3-amino alcohol, which is a valuable moiety in drug design.

We encourage researchers to explore the reactivity of this compound and to incorporate it into their synthetic strategies. Its use as a masked amino alcohol could streamline the synthesis of complex molecules and provide access to novel chemical space. Future work should focus on the asymmetric synthesis of chiral versions of this scaffold and the systematic evaluation of its derivatives in various biological assays. The insights provided herein are intended to catalyze further investigation into this promising, yet overlooked, chemical entity.

References

  • Lathwal, A., Mathew, B. P., & Nath, M. (2021). Syntheses, Biological and Material Significance of Dihydro[1][2]oxazine Derivatives: An Overview. Current Organic Chemistry, 25(1), 133-174. [Link][1]

  • Singh, P., & Kumar, A. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Journal of Heterocyclic Chemistry, 56(11), 2959-2977. [Link][3]

  • ResearchGate. (n.d.). Syntheses, Biological and Material Significance of Dihydro[1][2]oxazine Derivatives: An Overview. Retrieved from [Link][4]

  • Tetrahedron. (n.d.). 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link][8]

  • DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link][9]

  • Aav, R., & Gross, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 137-149. [Link][10]

  • Open Access Journals. (2020). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link][11]

Sources

Method

The Potential of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a Protecting Group: A Theoretical and Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals Abstract This document explores the theoretical potential of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a protecting group for primary amines. It is c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the theoretical potential of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a protecting group for primary amines. It is critical to note that a thorough review of the scientific literature reveals a significant lack of published data on the use of this specific heterocyclic compound for amine protection. Therefore, this application note will deviate from a standard protocol-driven format. Instead, it will provide a foundational overview of amine protection chemistry, delve into the known reactivity of the related 1,3-oxazine scaffold, and present a hypothesized mechanistic framework for how 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene could function as a novel protecting group. All proposed protocols and mechanisms are theoretical and would require experimental validation.

Introduction: The Imperative of Amine Protection in Synthesis

Primary and secondary amines are ubiquitous functional groups in pharmaceuticals, agrochemicals, and materials science. Their inherent nucleophilicity and basicity, while often crucial for biological activity, can interfere with a wide range of synthetic transformations. Consequently, the temporary masking or "protection" of amine groups is a cornerstone of modern organic synthesis. An ideal protecting group should be:

  • Easy and efficient to install: The protection reaction should proceed in high yield with readily available reagents.

  • Stable to a wide range of reaction conditions: The protected amine must remain inert during subsequent synthetic steps.

  • Readily and selectively cleaved: The deprotection should occur under mild conditions that do not affect other functional groups in the molecule.

Commonly employed amine protecting groups include carbamates (e.g., Boc, Cbz, Fmoc), amides, and sulfonamides, each with its own unique set of protection and deprotection conditions. The search for new protecting groups with novel cleavage strategies remains an active area of research, driven by the need for greater orthogonality in complex molecule synthesis.

The 1,3-Oxazine Scaffold: A Platform for Chemical Innovation

The 1,3-oxazine ring system, a six-membered heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship, is a versatile building block in organic chemistry.[1][2] Dihydro-1,3-oxazines, such as the topic compound, are a subset of this family. The synthesis of 1,3-oxazines often involves the condensation of an amine, an aldehyde, and a phenol in what is known as a Mannich-type or Betti reaction.[2][3] The stability and reactivity of the 1,3-oxazine ring can be tuned by the substituents on the ring. The ring can be cleaved under various conditions, suggesting that a reversible ring-formation/ring-opening sequence could be harnessed for protection-deprotection chemistry.[4][5][6]

A Hypothetical Mechanism for Amine Protection and Deprotection

While no specific literature exists for 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a protecting group, we can propose a plausible, yet unverified, mechanism based on the general reactivity of related heterocycles.

Proposed Protection Mechanism

The structure of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene contains a cyclic imine (or enamine) functionality. It is conceivable that this compound is not the protecting reagent itself, but rather the result of a protection reaction. A more likely scenario involves the reaction of a primary amine with a suitable diketone or keto-aldehyde precursor in the presence of an acid catalyst to form the cyclic 1,3-oxazine structure.

A plausible precursor for the formation of the 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene protected amine could be a β-hydroxy ketone. The protection of a primary amine (R-NH₂) could theoretically proceed via condensation with a molecule like 4-hydroxy-4-methyl-2-pentanone. This reaction would form the desired heterocyclic ring, effectively masking the primary amine.

Protection Mechanism cluster_reactants Reactants cluster_products Protected Amine Amine R-NH₂ (Primary Amine) Reaction1 + Amine->Reaction1 Ketoalcohol 4-Hydroxy-4-methyl-2-pentanone Ketoalcohol->Reaction1 ProtectedAmine Protected Amine (A Dihydro-1,3-oxazine Derivative) Water H₂O ProtectedAmine->Water + Reaction1->ProtectedAmine [H⁺] (Acid Catalyst) Deprotection Mechanism cluster_reactants Reactants cluster_products Deprotection Products ProtectedAmine Protected Amine (A Dihydro-1,3-oxazine Derivative) Reaction1 + ProtectedAmine->Reaction1 AcidWater H₃O⁺ (Aqueous Acid) AcidWater->Reaction1 Amine R-NH₂ (Primary Amine) Ketoalcohol 4-Hydroxy-4-methyl-2-pentanone Amine->Ketoalcohol + Reaction1->Amine Hydrolysis

Figure 2: Hypothetical deprotection workflow.

Theoretical Protocols

The following protocols are entirely hypothetical and serve as a starting point for experimental investigation. They are based on general principles of organic synthesis and the proposed mechanisms above.

Theoretical Protocol for Amine Protection

Objective: To protect a primary amine using a keto-alcohol precursor to form a dihydro-1,3-oxazine.

Materials:

  • Primary amine (1.0 eq)

  • 4-Hydroxy-4-methyl-2-pentanone (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the primary amine, 4-hydroxy-4-methyl-2-pentanone, and a catalytic amount of p-TSA in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting amine, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield the protected amine.

Causality: The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the formation of the protected amine by removing the water byproduct. The acid catalyst is necessary to protonate the carbonyl group of the keto-alcohol, activating it for nucleophilic attack by the amine.

Theoretical Protocol for Deprotection

Objective: To cleave the dihydro-1,3-oxazine protecting group and regenerate the primary amine.

Materials:

  • Protected amine (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for stirring and workup

Procedure:

  • Dissolve the protected amine in THF in a round-bottom flask.

  • Add an equal volume of 2 M HCl and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization to yield the deprotected primary amine.

Causality: The aqueous acid provides both the acidic environment to catalyze the hydrolysis and the water as the nucleophile to effect ring opening. Neutralization is necessary to quench the acid and allow for the extraction of the free amine into an organic solvent.

Scope, Limitations, and Future Directions

The proposed use of a dihydro-1,3-oxazine as a protecting group is, at present, a theoretical concept. The stability of this protecting group to various reagents (e.g., organometallics, reducing agents, oxidizing agents) would need to be systematically evaluated. Furthermore, the substrate scope, particularly with respect to sterically hindered amines and amines with other sensitive functional groups, is unknown.

Future experimental work should focus on:

  • Confirming the feasibility of the proposed protection and deprotection reactions.

  • Optimizing the reaction conditions for both steps.

  • Evaluating the stability of the protected amine under a range of common synthetic conditions to establish its orthogonality to other protecting groups.

  • Investigating the substrate scope with a library of diverse primary amines.

Conclusion

While 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene itself does not appear to be a documented protecting group, the underlying dihydro-1,3-oxazine scaffold presents an intriguing, albeit unexplored, possibility for the development of a new class of amine protecting groups. The hypothetical mechanisms and protocols outlined in this document are intended to serve as a conceptual framework to inspire and guide future experimental investigations in this area. It is through such explorations of novel reactivity that the field of organic synthesis continues to advance.

References

  • Yao, C.-Z., Xiao, Z.-F., Ning, X.-S., Liu, J., Zhang, X.-W., & Kang, Y.-B. (2014). A highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines gives synthetically useful N-H-1,3-oxazinanes. Organic Letters, 16(21), 5824–5826. [Link]

  • Wikipedia contributors. (2023). Oxazines. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, W., Wang, F., Zhang, M., & Fan, X. (2014). Facile cleavage of C–C bond: conversion of pyrane derivative to 1,3-oxazin derivative. Tetrahedron Letters, 55(43), 5916-5918. [Link]

  • Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S. (1993). Ring Cleavage Reaction of 1,3-Oxazine-2,4(3h)-Dione Derivatives With Amines. Journal of Heterocyclic Chemistry, 30(4), 855-858. [Link]

  • Roja, Y., Ananda, V., Visagaperumal, D., & Chandy, V. (2021). Developments in The Synthesis of Certain Novel-[4][7]Oxazine Derivatives and its Biological Activities. International Journal of Research Publication and Reviews, 2(6), 213-216. [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(3), 384-389. [Link]

  • Kis-Csitari, J., Török, B., & Hell, Z. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Molecules, 23(3), 553. [Link]

  • Andryukhova, N. P. (1975). Chemistry of dihydro-1,3-oxazines. 24. Formation of pyrroles from dihydro-1,3-oxazines. The Journal of Organic Chemistry, 40(22), 3290-3292. [Link]

  • Shajahan, S., & Muthusubramanian, S. (2023). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY. World Journal of Pharmaceutical and Life Sciences, 8(12), 123-128. [Link]

  • Sreevidya, N., & Gopalan, A. (2015). Synthesis and Biological Activities of-[4][7]Oxazine Derivatives. Der Pharma Chemica, 7(10), 241-248. [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). General reaction of 1,3-oxazine derivatives. The structures of the... [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2010). Water mediated synthesis of variouso[4][7]xazine compounds using alum as a catalyst. Journal of the Serbian Chemical Society, 75(10), 1335-1341. [Link]

  • Kiskan, B., & Yagci, Y. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials, 3(8), 4153-4160. [Link]

Sources

Application

analytical techniques for detecting 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Application Notes and Protocols for the Analytical Determination of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Introduction 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 5,6-dihydro-2,4,4,6-tetramethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Analytical Determination of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Introduction

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine, is a heterocyclic compound with the chemical formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1][2][3]. Its structure, featuring a cyclic imine moiety within an oxazine ring, makes it a subject of interest in synthetic chemistry, where it can serve as an intermediate[4]. The accurate and sensitive detection of this analyte is crucial for quality control in manufacturing processes, reaction monitoring, and stability studies. This document provides detailed application notes and protocols for the analytical determination of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene using modern chromatographic and spectroscopic techniques.

Chemical Properties

PropertyValueReference
CAS Number26939-18-4[1][2][4]
Molecular FormulaC₈H₁₅NO[1][2]
Molecular Weight141.21[1][2]
Density0.886 g/mL[5]
Refractive Index1.445[5]
LogP1.9922[1]
TPSA21.59[1]

PART 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight and likely volatility of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, GC-MS is a highly suitable method for its separation and identification.

Principle and Rationale

This method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. Subsequent detection by mass spectrometry provides both quantitative data and structural information based on the fragmentation pattern of the molecule. The choice of a mid-polarity column is recommended to achieve good peak shape and resolution for this nitrogen-containing heterocyclic compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • Qualitative Analysis: Identify the analyte peak by its retention time and by comparing the acquired mass spectrum with a reference spectrum. Key fragments to monitor in SIM mode would include the molecular ion (m/z 141) and other characteristic fragments.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the target analyte against its concentration. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject 1 µL Injection separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect qual Qualitative ID (RT & MS) detect->qual Raw Data quant Quantitative Analysis qual->quant report Generate Report quant->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Prepare Stock Solution filter Filter Sample start->filter standards Prepare Standards filter->standards inject Inject into HPLC standards->inject 10 µL Injection separate RP-HPLC Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extract Extraction (SPE/QuEChERS) concentrate Concentration/Reconstitution extract->concentrate standards Spike Standards concentrate->standards lc_sep LC Separation standards->lc_sep Injection esi ESI Ionization (+) lc_sep->esi msms Tandem MS (MRM) esi->msms peak_area Peak Area Integration msms->peak_area MRM Data calibration Calibration Curve peak_area->calibration quant Quantification calibration->quant NMR_Logic cluster_experiments NMR Experiments cluster_info Derived Information cluster_output Final Output H1 ¹H NMR chem_shift Chemical Shifts H1->chem_shift coupling Coupling Constants H1->coupling integration Integration H1->integration C13 ¹³C NMR C13->chem_shift COSY 2D COSY connectivity Connectivity COSY->connectivity H-H HSQC 2D HSQC HSQC->connectivity C-H (1-bond) HMBC 2D HMBC HMBC->connectivity C-H (long-range) structure Unambiguous Structure chem_shift->structure coupling->structure integration->structure connectivity->structure purity Purity Assessment structure->purity

Sources

Method

large-scale synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

An Application Guide for the Scalable Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Introduction: Strategic Importance and Synthesis Overview 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 5,6-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Introduction: Strategic Importance and Synthesis Overview

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine, is a heterocyclic compound of significant interest in synthetic organic chemistry. Its utility stems from the ability of its α-carbanion to serve as a versatile acetate or acetaldehyde enolate equivalent. This reactivity allows for the synthesis of a wide array of important chemical structures, including α,β-unsaturated aldehydes, aliphatic aldehydes, α-amino ketones, unsymmetrical ketones, and substituted carboxylic acids. The robust nature of the oxazine ring system and its straightforward synthesis make it a valuable tool for researchers in drug discovery and development.

This document provides a detailed protocol for the large-scale synthesis of this compound, moving from a foundational lab-scale procedure to considerations for industrial production. The core of this synthesis is the acid-catalyzed condensation of acetonitrile and 2-methyl-2,4-pentanediol. This method is notable for its efficiency and use of readily available starting materials.

Mechanistic Insights: The Acid-Catalyzed Cyclization

The formation of the 1-oxa-3-aza-2-cyclohexene ring system proceeds through a well-established acid-catalyzed pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues, particularly during scale-up.

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of acetonitrile by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by the Diol: The hydroxyl group at the C4 position of 2-methyl-2,4-pentanediol acts as a nucleophile, attacking the activated nitrile carbon. This forms a protonated nitrilium ion intermediate.

  • Intramolecular Cyclization: The second hydroxyl group at the C2 position of the pentanediol then performs an intramolecular nucleophilic attack on the nitrilium ion carbon. This step forms the six-membered heterocyclic ring.

  • Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable imine bond within the oxazine ring, yielding the final product.

This acid-catalyzed cyclization is a powerful method for the formation of dihydro-1,3-oxazine derivatives from nitriles and diols.

Experimental Protocols

PART 1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures and is suitable for typical laboratory settings.

Materials and Equipment:

  • 2-Methyl-2,4-pentanediol

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with 2-methyl-2,4-pentanediol (118.18 g, 1.0 mol) and acetonitrile (205 g, 5.0 mol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 g, 0.51 mol) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 48 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a clear, light yellow to orange-red liquid.

PART 2: Large-Scale Synthesis Considerations

Scaling up this synthesis requires careful attention to safety, heat management, and material handling.

Key Adjustments for Scale-Up:

  • Reactor: A jacketed glass or stainless steel reactor with overhead mechanical stirring, a temperature probe, and a pressure-equalizing dropping funnel is recommended.

  • Heat Management: The initial addition of sulfuric acid is highly exothermic. The jacketed reactor should be connected to a cooling system to maintain strict temperature control.

  • Reagent Addition: For larger quantities, the addition of sulfuric acid should be done at a much slower rate to prevent localized heating and potential side reactions.

  • Workup: Quenching the reaction mixture in water will also be exothermic. The quench vessel should be appropriately sized and cooled. For large-scale extractions, a liquid-liquid extraction setup or a centrifugal extractor can be employed for efficiency.

  • Purification: Fractional vacuum distillation using a packed column is necessary to achieve high purity on a large scale.

Data Presentation

ParameterLaboratory ScaleLarge Scale (Example)
Starting Materials
2-Methyl-2,4-pentanediol118.18 g (1.0 mol)11.8 kg (100 mol)
Acetonitrile205 g (5.0 mol)20.5 kg (500 mol)
Conc. Sulfuric Acid50 g (0.51 mol)5.0 kg (51 mol)
Reaction Conditions
TemperatureReflux (~82°C)Reflux (~82°C)
Time48 hours48-72 hours (monitor by GC)
Product Information
Expected Yield ~92 g (65%)~9.2 kg (65%)
Appearance Clear, light yellow liquidClear, light yellow liquid
Boiling Point 47-49°C at 17 mmHg47-49°C at 17 mmHg

Safety and Handling

Acetonitrile:

  • Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1][2][3][4][5]

  • Handling: Work in a well-ventilated area or in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and ground/bond containers during transfer.[1][2][4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

Concentrated Sulfuric Acid:

  • Hazards: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.

  • Handling: Always add acid to water, never the other way around. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a chemical-resistant apron.

  • Storage: Store in a corrosion-resistant container in a cool, dry, well-ventilated area away from water and incompatible materials.

2-Methyl-2,4-pentanediol:

  • Hazards: Causes skin and serious eye irritation.[6]

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place.

Product Characterization

The identity and purity of the synthesized 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the four methyl groups and the methylene protons of the ring. The chemical shifts will be indicative of their electronic environments.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms and their functionalities, including the imine carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the imine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the distilled product and confirm its molecular weight (141.21 g/mol ).[7]

Visualizations

Reaction Scheme

G cluster_reactants Reactants acetonitrile Acetonitrile reaction + diol 2-Methyl-2,4-pentanediol product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reaction->product H₂SO₄ Reflux G start Start setup Reaction Setup: - Charge reactor with 2-methyl-2,4-pentanediol and acetonitrile start->setup addition Catalyst Addition: - Cool to <20°C - Slowly add conc. H₂SO₄ setup->addition react Reaction: - Heat to reflux for 48h addition->react workup Workup: - Quench with cold water react->workup extract Extraction: - Extract with diethyl ether workup->extract wash Washing: - Wash with NaHCO₃ and brine extract->wash dry Drying & Concentration: - Dry over K₂CO₃ - Concentrate on rotovap wash->dry purify Purification: - Vacuum distillation dry->purify end Final Product purify->end

Caption: Step-by-step experimental workflow diagram.

References

  • The Journal of Organic Chemistry, 1957, 22 (7), pp 839. (Note: While the specific article is not available for direct linking, this citation points to the original body of work for this type of reaction).
  • Acetonitrile Safety Data Sheet. (Various suppliers, e.g., MilliporeSigma).
  • NIOSH Pocket Guide to Chemical Hazards: Acetonitrile. Centers for Disease Control and Prevention.
  • 2-Methyl-2,4-pentanediol Safety Data Sheet. (Various suppliers, e.g., Alfa Aesar).
  • Sulfuric Acid Safety Data Sheet. (Various suppliers, e.g., Thermo Fisher Scientific).
  • Yufeng, Understanding the SDS for Acetonitrile: Safe Handling Practices. Available at: [Link]

  • Ataman Kimya, 2-METHYL-2,4-PENTANEDIOL. Available at: [Link]

  • PubChem, 2-Methyl-(R)-2,4-pentanediol. Available at: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene for Advanced Synthetic Applications

Abstract This comprehensive guide details the derivatization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the derivatization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a substituted 5,6-dihydro-4H-1,3-oxazine, its unique structural features, including a reactive imino-ether functionality and a strategically positioned nitrogen atom, offer multiple avenues for chemical modification. These application notes provide detailed, field-tested protocols for N-alkylation, N-acylation, and reduction of the endocyclic C=N bond. The causality behind experimental choices is elucidated to empower researchers in adapting these methodologies for the synthesis of novel derivatives. Potential applications of these derivatives as building blocks in drug discovery and functional materials are also discussed, grounded in the established utility of related 1,3-oxazine frameworks.

Introduction: The Strategic Value of the 1,3-Oxazine Scaffold

The 1,3-oxazine ring system is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a versatile synthetic intermediate.[1][2][3] Derivatives of 1,3-oxazines have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1] The inherent reactivity of the 5,6-dihydro-4H-1,3-oxazine core, particularly the imine (C=N) bond, allows for its transformation into a diverse array of functionalized molecules.

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene presents a unique combination of steric and electronic properties. The gem-dimethyl group at the 4-position can enforce specific conformations, which can be advantageous in the design of stereoselective reactions and in constraining the geometry of pharmacologically active molecules. The methyl groups at the 2- and 6-positions also influence the reactivity of the heterocyclic ring.

This guide focuses on three primary modes of derivatization:

  • N-Alkylation and N-Acylation: Targeting the nitrogen atom to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties and providing handles for further elaboration.

  • Reduction of the C=N Bond: Conversion of the cyclic imine to a cyclic amine, yielding the corresponding tetrahydro-1,3-oxazine, which can serve as a chiral building block or a scaffold for further functionalization.

  • [3+2] Cycloaddition Reactions: Utilizing the C=N bond as a dipolarophile to construct more complex, polycyclic systems.

These derivatization strategies open up a vast chemical space for the development of novel compounds with tailored properties for specific applications in drug discovery and materials science.

Derivatization Protocols

N-Alkylation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Principle: Direct alkylation of the nitrogen atom in the 1,3-oxazine ring can be challenging due to the potential for competing reactions at the carbon atom of the C=N bond. To achieve selective N-alkylation, a two-step reduction-alkylation sequence is often the most effective strategy. This involves the initial reduction of the imine to a secondary amine, followed by standard N-alkylation.

Experimental Workflow:

N_Alkylation_Workflow start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reduction Reduction (e.g., NaBH4, pH 7) start->reduction intermediate 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine reduction->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation product N-Alkyl-2,4,4,6-tetramethyl-tetrahydro-1,3-oxazine alkylation->product purification Purification (Chromatography) product->purification final_product Purified N-Alkyl Derivative purification->final_product

Caption: Workflow for the N-alkylation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Protocol: Reductive Amination followed by N-Alkylation

Step 1: Reduction of the C=N Bond

This protocol is adapted from the established reduction of similar 2-substituted 4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazines.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • pH Adjustment: Adjust the pH of the solution to 7 by the dropwise addition of a buffered solution or dilute acid. Maintaining a neutral pH is crucial to minimize ring cleavage.[4]

  • Addition of Reducing Agent: While maintaining the temperature at -30 °C and the pH at 7, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C for 1 hour after the final addition of NaBH₄. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at -30 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine.

Step 2: N-Alkylation

  • Reaction Setup: Dissolve the crude 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.0 eq.).

  • Addition of Alkylating Agent: Add the desired alkylating agent (R-X, where X is a leaving group such as Br, I, or OTs, 1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (typically between 50-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Parameter Condition Rationale
Reduction Temperature -30 °CMinimizes ring cleavage by reducing the rate of hydrolysis.[4]
Reduction pH 7Prevents acid-catalyzed hydrolysis and ring opening.[4]
Alkylation Base K₂CO₃ or TEANeutralizes the acid formed during the reaction, driving it to completion.
Alkylation Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
N-Acylation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Principle: Similar to N-alkylation, direct N-acylation can be complicated. A more reliable approach is the reduction of the imine to the corresponding secondary amine, followed by acylation with an acylating agent.

Experimental Workflow:

N_Acylation_Workflow start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reduction Reduction (e.g., NaBH4, pH 7) start->reduction intermediate 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine reduction->intermediate acylation N-Acylation (RCOCl or (RCO)2O, Base) intermediate->acylation product N-Acyl-2,4,4,6-tetramethyl-tetrahydro-1,3-oxazine acylation->product purification Purification (Chromatography) product->purification final_product Purified N-Acyl Derivative purification->final_product

Caption: Workflow for the N-acylation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Protocol: Reduction followed by N-Acylation

Step 1: Reduction of the C=N Bond

Follow the protocol outlined in Section 2.1, Step 1.

Step 2: N-Acylation

  • Reaction Setup: Dissolve the crude 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), and cool the mixture to 0 °C.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride, RCOCl, or an acid anhydride, (RCO)₂O, 1.1 eq.) dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-acyl derivative.

Parameter Condition Rationale
Acylation Temperature 0 °C to room temperatureControls the reactivity of the acylating agent and prevents side reactions.
Acylation Base Triethylamine or PyridineScavenges the acid (e.g., HCl) generated during the reaction.
Acylation Solvent DCM or THFAprotic solvents that are unreactive towards the acylating agent.
Reduction of the Endocyclic C=N Bond

Principle: The selective reduction of the C=N bond in 5,6-dihydro-4H-1,3-oxazines provides access to the corresponding tetrahydro-1,3-oxazines. These saturated heterocycles are valuable chiral building blocks and can serve as precursors for further functionalization. As established, pH control is critical to prevent ring cleavage during reduction with sodium borohydride.

Experimental Workflow:

Reduction_Workflow start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reduction Reduction (NaBH4, pH 7, -30 °C) start->reduction product 2,4,4,6-Tetramethyl-tetrahydro-1,3-oxazine reduction->product purification Purification (Distillation or Chromatography) product->purification final_product Purified Tetrahydro-1,3-oxazine purification->final_product

Caption: Workflow for the reduction of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Protocol: Selective Reduction to Tetrahydro-1,3-oxazine

This protocol is a direct application of the method described in Section 2.1, Step 1, with the final product being the reduced tetrahydro-1,3-oxazine itself.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (1.0 eq.) in a 1:1 mixture of THF and ethanol (0.5 M).

  • Cooling: Cool the solution to -30 °C.

  • pH Adjustment: Adjust the pH to 7.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature and pH.

  • Reaction Monitoring: Stir at -30 °C for 1 hour and monitor by TLC or GC-MS.

  • Work-up: Quench with water, warm to room temperature, and extract with ethyl acetate. Dry the combined organic layers and concentrate in vacuo.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent Sodium BorohydrideA mild and selective reducing agent for imines.
Temperature -30 °CCritical for preventing the side reaction of ring cleavage.[4]
pH 7Prevents acid-catalyzed hydrolysis of the oxazine ring.[4]
[3+2] Cycloaddition Reactions

Principle: The C=N bond of the 1,3-oxazine ring can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides. This reaction provides a powerful method for the construction of novel, fused heterocyclic systems in a highly stereoselective manner.

Experimental Workflow:

Cycloaddition_Workflow start 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene cycloaddition [3+2] Cycloaddition start->cycloaddition dipole_generation Generation of 1,3-Dipole (e.g., Azomethine Ylide) dipole_generation->cycloaddition product Fused Polycyclic Product cycloaddition->product purification Purification (Chromatography) product->purification final_product Purified Cycloadduct purification->final_product

Caption: Workflow for the [3+2] cycloaddition of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Protocol: [3+2] Cycloaddition with an Azomethine Ylide

This protocol is a general procedure based on established [3+2] cycloaddition reactions of imines.

  • Generation of the Azomethine Ylide: The azomethine ylide can be generated in situ from various precursors. A common method is the thermal or photochemical ring-opening of a suitably substituted aziridine, or the condensation of an α-amino acid with an aldehyde.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon), dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (1.0 eq.) and the azomethine ylide precursor (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Reaction Conditions: Heat the reaction mixture to the temperature required for the in situ generation of the azomethine ylide (this can range from room temperature to reflux, depending on the precursor).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to observe the formation of the cycloadduct.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired fused heterocyclic product.

Parameter Condition Rationale
1,3-Dipole Azomethine YlideA reactive intermediate for the construction of pyrrolidine-fused rings.
Solvent Toluene or THFAnhydrous, aprotic solvents that are compatible with the reactive intermediates.
Atmosphere Inert (Argon)Prevents side reactions of the reactive intermediates with oxygen or moisture.

Applications and Future Directions

The derivatization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene provides access to a library of novel compounds with potential applications in several fields:

  • Drug Discovery: The resulting N-alkylated, N-acylated, and polycyclic derivatives can be screened for a wide range of biological activities. The 1,3-oxazine scaffold is a known pharmacophore, and its functionalization allows for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.[1][2]

  • Asymmetric Synthesis: The chiral centers in the reduced tetrahydro-1,3-oxazine derivatives can be exploited in the synthesis of enantiomerically pure compounds.

  • Materials Science: The functionalized oxazine derivatives can be used as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties.

The protocols outlined in this guide provide a solid foundation for the exploration of the chemistry of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Further research into the cycloaddition reactions of this scaffold with other 1,3-dipoles and dienophiles is warranted and could lead to the discovery of novel and valuable chemical entities.

References

  • Meyers, A. I., & Nabeya, A. (1967). The Reduction of 5,6-Dihydro-4H-1,3-oxazines to Tetrahydro-1,3-oxazines and the Formation of C-1 Deuteriated Aldehydes.
  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2][4]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 110-116.

  • Shaik, A., & Al-Ghorbani, M. (2021). Developments in The Synthesis of Certain Novel[2][4]-Oxazine Derivatives and its Biological Activities. International Journal of Research and Pharmaceutical Sciences, 12(3), 1335-1345.

  • Al-Rawi, H. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 074-086.
  • Osyanin, V. A. (2017). Synthesis of Benzo[e]azolo[2][4]oxazines. Synfacts, 13(08), 0808.

  • Mahdavi, M., & Saeedi, M. (2008).
  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][2][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.

Sources

Method

Application Notes and Protocols for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Synthetic Building Block 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Synthetic Building Block

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4) is a heterocyclic compound recognized for its utility as a stable and effective synthetic intermediate.[1][2] Structurally, it belongs to the oxazine class of compounds. Its primary application in organic synthesis is as an α-carbanion equivalent, serving as a precursor for acetate or acetaldehyde enolates.[1][2] This reactivity allows for the synthesis of a variety of important chemical structures, including α,β-unsaturated aldehydes, aliphatic aldehydes, α-amino ketones, unsymmetrical ketones, and substituted carboxylic acids.[1][2] While direct applications in drug development pipelines are not extensively documented in publicly available literature, its role as a versatile building block makes it a valuable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures.

This document provides a comprehensive guide to the safe handling, storage, and application of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, ensuring both personnel safety and experimental integrity.

Chapter 1: Safety and Hazard Information

A thorough understanding of the potential hazards associated with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is paramount for its safe use in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[3][4]

GHS Hazard Classification

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Flammable LiquidsHighly flammable

Note: While one source indicates the substance is "Highly flammable," a specific GHS category for flammability is not consistently provided.[3] However, the presence of the GHS02 pictogram for flammability from some suppliers indicates that it should be treated as a flammable liquid.

GHS Label Elements

Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

TypeCodeStatement
PreventionP260Do not breathe dust/fume/gas/mist/vapours/spray.[4]
PreventionP264Wash hands thoroughly after handling.[4]
PreventionP270Do not eat, drink or smoke when using this product.[4]
PreventionP271Use only outdoors or in a well-ventilated area.[4]
PreventionP280Wear protective gloves/protective clothing and eye/face protection.[4]
ResponseP301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
ResponseP301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
Storage-Keep away from heat, sparks and flame.

Chapter 2: Handling and Storage Protocols

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene:

  • Eye and Face Protection: Chemical safety goggles and/or a full-face shield are required to prevent contact with the eyes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing should be worn to protect the skin. In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Practices
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep the compound away from open flames, hot surfaces, and other sources of ignition.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]

  • Wash hands thoroughly after handling and before leaving the laboratory.[4]

Storage Procedures

Proper storage is essential to maintain the stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene and to prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Some suppliers recommend storage at 2-8°C.[1]

  • The compound can be stored for months at room temperature under an inert atmosphere.[1][2]

Chapter 3: Emergency Procedures

First-Aid Measures

In the event of exposure, immediate action is critical.

  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Inhaled: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is highly flammable and its vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment as outlined in Section 2.1.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Chapter 4: Application and Synthetic Protocols

The primary utility of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a research and drug development context lies in its function as a synthetic intermediate.

Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This compound is synthesized via the acid-catalyzed condensation of acetonitrile and 2-methyl-2,4-pentanediol.[1][2]

G acetonitrile Acetonitrile reaction Acid-Catalyzed Condensation acetonitrile->reaction pentanediol 2-Methyl-2,4-pentanediol pentanediol->reaction product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene reaction->product 65% yield

Caption: Synthesis of the target compound.

Protocol for Deprotonation and Alkylation

The following is a general protocol for the use of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as an acetaldehyde enolate equivalent. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or another suitable strong base

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in anhydrous THF in an appropriately sized, oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi solution dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the α-carbanion.

  • Alkylation: Add the desired electrophile to the solution at -78 °C. The reaction time will vary depending on the reactivity of the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

G start 2,4,4,6-Tetramethyl-1-oxa- 3-aza-2-cyclohexene in THF deprotonation Add n-BuLi at -78 °C start->deprotonation carbanion Formation of α-Carbanion deprotonation->carbanion alkylation Add Electrophile at -78 °C carbanion->alkylation product_intermediate Alkylated Intermediate alkylation->product_intermediate quench Quench with aq. NH4Cl product_intermediate->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification final_product Final Product purification->final_product

Caption: General workflow for alkylation.

Chapter 5: Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. This compound should not be disposed of into sewer systems.[3] Consult with your institution's environmental health and safety office for specific disposal guidelines.

References

Sources

Application

Application Notes and Protocols: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific chiral auxiliary, 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, is not widely documented in peer-reviewed literature as a standard...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chiral auxiliary, 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, is not widely documented in peer-reviewed literature as a standard reagent for asymmetric synthesis. This guide, therefore, presents a detailed, representative application based on the established principles of analogous chiral 1,3-oxazine and oxazolidinone auxiliaries. The protocols and mechanisms described herein are illustrative and intended to provide a framework for the potential application of this class of compounds in stereocontrolled transformations.

Introduction: The Potential of Chiral 1,3-Oxazine Scaffolds in Asymmetric Control

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often confined to a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereocenters with high fidelity. These recoverable and often recyclable molecules temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved.[1]

The 1,3-oxazine framework presents a promising scaffold for the design of novel chiral auxiliaries. Its rigid cyclic structure can effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the opposite face. While Evans' oxazolidinones are the most well-established class of auxiliaries for reactions like asymmetric alkylation and aldol additions, research into structurally related heterocycles like oxazinanones has demonstrated their potential for high stereoselectivity.[2][3]

This application note explores the hypothetical use of a chiral derivative of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene as a chiral auxiliary in asymmetric alkylation. We will delineate its proposed synthesis, mechanism of stereocontrol, a detailed experimental protocol, and methods for auxiliary removal.

Proposed Synthesis of a Chiral 1,3-Oxazine Auxiliary

To function as a chiral auxiliary, a stereogenic center must be incorporated into the 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene backbone. A plausible synthetic route could start from a chiral amino alcohol, which would introduce the necessary chirality. The following is a representative, hypothetical synthesis.

Protocol 1: Synthesis of (R)-4,4,6-Trimethyl-6-(1-phenylethyl)-1-oxa-3-aza-2-cyclohexene

This protocol describes a potential pathway to a chiral analog of the target molecule, incorporating a chiral phenylethyl group at the C6 position to induce asymmetry.

Workflow for Chiral Auxiliary Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Alcohol (R)-2-Amino-2-phenylpropan-1-ol Condensation Condensation Reaction (Toluene, Dean-Stark, cat. p-TsOH) Amino_Alcohol->Condensation Diketone 4-Methylpentane-2,4-dione Diketone->Condensation Auxiliary Chiral 1,3-Oxazine Auxiliary Condensation->Auxiliary cluster_step1 Step 1: Acylation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: Alkylation cluster_step4 Step 4: Auxiliary Cleavage Aux Chiral Auxiliary Acylated_Aux N-Acyl Oxazine Aux->Acylated_Aux + Propanoyl Chloride Acyl_Chloride Propanoyl Chloride Enolate Chiral Lithium Enolate (Sterically Shielded) Acylated_Aux->Enolate + LDA Base LDA, THF, -78°C Alkylated_Product Alkylated N-Acyl Oxazine (High Diastereoselectivity) Enolate->Alkylated_Product + Benzyl Bromide Electrophile Benzyl Bromide Final_Product Enantiopure Carboxylic Acid Alkylated_Product->Final_Product Hydrolysis Recovered_Aux Recovered Chiral Auxiliary Alkylated_Product->Recovered_Aux Hydrolysis Hydrolysis LiOH, H2O2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the dedicated technical support guide for the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of the desired 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield in this synthesis typically points to one of several critical factors related to the reaction equilibrium, catalyst activity, or reagent integrity.

Possible Causes and Solutions:

  • Inefficient Water Removal: The formation of the oxazine ring is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus inhibiting product formation.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture as it forms. Ensure your solvent forms an azeotrope with water (e.g., toluene or benzene).

  • Catalyst Inactivity or Inappropriate Choice: An acid catalyst is typically required to protonate the carbonyl group, making it more electrophilic for the nucleophilic attack by the amino alcohol.

    • Solution:

      • Catalyst Choice: A common and effective catalyst for this type of reaction is p-toluenesulfonic acid (pTSA). If you are using a different catalyst, consider switching to pTSA.

      • Catalyst Loading: Ensure you are using the correct catalytic amount, typically 0.1-1 mol%. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.

      • Catalyst Quality: Use a fresh, dry batch of the acid catalyst. pTSA, for instance, can absorb moisture from the air, reducing its activity.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier and facilitate water removal, but not so high as to cause decomposition of the starting materials or product.

    • Solution: The optimal temperature is usually the reflux temperature of the solvent used for azeotropic water removal. For toluene, this is around 110-111 °C.

  • Reagent Purity and Stoichiometry: The purity of your starting materials, 2-amino-2-methyl-1-propanol and mesityl oxide (or a related carbonyl source), is crucial. Impurities can interfere with the reaction. Additionally, an incorrect stoichiometric ratio of reactants can lead to a lower yield.

    • Solution:

      • Purity: Ensure your reagents are of high purity. If necessary, purify them before use (e.g., by distillation).

      • Stoichiometry: A 1:1 molar ratio of the amino alcohol to the carbonyl compound is theoretically required. However, a slight excess of one of the reagents (e.g., 1.1 equivalents of the carbonyl compound) can sometimes drive the reaction to completion.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Product Yield check_water_removal Is water being effectively removed? (e.g., using a Dean-Stark trap) start->check_water_removal check_catalyst Is the acid catalyst active and appropriate? check_water_removal->check_catalyst Yes implement_dean_stark Implement or check Dean-Stark setup. Ensure azeotropic solvent is used. check_water_removal->implement_dean_stark No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Use fresh, dry pTSA (0.1-1 mol%). check_catalyst->optimize_catalyst No check_reagents Are the reagents pure and in the correct stoichiometric ratio? check_temp->check_reagents Yes optimize_temp Maintain reflux temperature of the azeotropic solvent. check_temp->optimize_temp No purify_reagents Purify starting materials. Verify stoichiometry. check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes implement_dean_stark->check_catalyst optimize_catalyst->check_temp optimize_temp->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to be working, but the crude product is highly impure. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities is often due to side reactions involving the starting materials or the product itself. Understanding these potential pathways is key to suppressing them.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Carbonyl Compound: Mesityl oxide, if used as a starting material, can undergo self-condensation under acidic conditions, leading to higher molecular weight byproducts.

    • Mitigation:

      • Controlled Addition: Add the mesityl oxide slowly to the reaction mixture containing the amino alcohol and catalyst. This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction with the amino alcohol.

      • Temperature Control: Avoid excessive temperatures that might accelerate the self-condensation reaction.

  • Formation of an Aminal Intermediate: The reaction may stall at the aminal intermediate stage, especially if water removal is inefficient.

    • Mitigation: As with low yield, ensure efficient and continuous removal of water using a Dean-Stark apparatus.

  • Product Hydrolysis: The 1-oxa-3-aza-2-cyclohexene ring can be susceptible to hydrolysis, especially during the work-up if aqueous acidic conditions are used.

    • Mitigation:

      • Neutralize Carefully: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate) before extraction.

      • Anhydrous Work-up: If possible, consider an anhydrous work-up procedure. This could involve removing the solvent under reduced pressure and then purifying the residue directly.

Table 1: Summary of Common Impurities and Solutions

Impurity TypeLikely CauseRecommended Solution
High MW byproductsSelf-condensation of the carbonyl compoundSlow addition of the carbonyl compound; maintain optimal reaction temperature.
Unreacted starting materialsIncomplete reaction; inefficient water removalEnsure efficient water removal (Dean-Stark); check catalyst activity.
Hydrolyzed productAcidic aqueous work-upNeutralize with a mild base before extraction; consider an anhydrous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A1: The synthesis is a classic example of a condensation reaction to form a heterocyclic ring. The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of mesityl oxide, increasing its electrophilicity.

  • Nucleophilic Attack: The nitrogen atom of the amino alcohol (2-amino-2-methyl-1-propanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

  • Second Nucleophilic Attack: The hydroxyl group of the amino alcohol then attacks the iminium carbon, leading to cyclization.

  • Dehydration: The resulting intermediate is protonated, and a molecule of water is eliminated to form the final 1-oxa-3-aza-2-cyclohexene ring.

reaction_mechanism amino_alcohol 2-Amino-2-methyl-1-propanol mesityl_oxide Mesityl Oxide activated_carbonyl Protonated Mesityl Oxide mesityl_oxide->activated_carbonyl + H+ catalyst H+ (Acid Catalyst) hemiaminal Hemiaminal Intermediate activated_carbonyl->hemiaminal + Amino Alcohol cyclized_intermediate Cyclized Intermediate hemiaminal->cyclized_intermediate - H+ (Intramolecular attack) product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene cyclized_intermediate->product - H2O water H2O

Caption: Proposed reaction mechanism for oxazine synthesis.

Q2: Which solvents are most suitable for this synthesis?

A2: The ideal solvent should be inert to the reactants and catalyst, and it must form an azeotrope with water to facilitate its removal. Toluene is the most commonly used and highly recommended solvent for this purpose. Benzene can also be used, but due to its toxicity, toluene is generally preferred.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the physical properties of the product and the nature of the impurities.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation is often the most effective purification method.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.

Experimental Protocol: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Mesityl oxide

  • p-Toluenesulfonic acid (pTSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • To the flask, add 2-amino-2-methyl-1-propanol (1.0 eq), p-toluenesulfonic acid (0.01 eq), and toluene.

  • Begin stirring and heat the mixture to reflux.

  • Once the mixture is refluxing, slowly add mesityl oxide (1.0 eq) to the flask over a period of 30 minutes.

  • Continue to heat the reaction at reflux, collecting the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

References

  • General Synthesis of 1,3-Oxazines: For a comprehensive overview of the synthesis of related heterocyclic systems, including the principles of condensation and cyclization reactions, please refer to standard organic chemistry textbooks. A good online resource is the Organic Chemistry Portal, which provides information on various named reactions and synthetic methods.

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Le Chatelier's Principle: To understand the importance of removing water from the reaction equilibrium, a review of Le Ch

    • Source: Khan Academy
    • URL: [Link]

  • Dean-Stark Apparatus: For a detailed explanation and visual representation of how a Dean-Stark apparatus functions to remove water from a reaction, refer to resources from chemical suppliers or educational websites. Source: MilliporeSigma
Optimization

Technical Support Center: Reactions of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of this versatile cyclic imino ether. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

I. Overview of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a substituted 5,6-dihydro-4H-1,3-oxazine, is a valuable building block in organic synthesis. Its unique structure, featuring a cyclic imino ether moiety, allows for a range of chemical transformations. The primary reactive site is the C=N bond within the oxazine ring, which is susceptible to nucleophilic attack, particularly after activation. Understanding the reactivity of this functional group is paramount to controlling reaction outcomes and minimizing the formation of unwanted byproducts.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in chemical reactions.

Q1: What is the primary product of the hydrolysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A1: The primary and expected product of the complete hydrolysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is the corresponding β-amino alcohol, 4-amino-4-methyl-2-pentanol . This occurs through the cleavage of the oxazine ring. The reaction proceeds via nucleophilic attack of water on the carbon of the imino ether functionality, leading to ring opening.

Q2: What are the common byproducts observed during the hydrolysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A2: The most common byproduct is the corresponding N-acetylated β-amino alcohol, N-(1,1,3-trimethyl-2-hydroxybutyl)acetamide . This byproduct arises from the hydrolysis of the imino ether to an intermediate amide, which can then be further hydrolyzed to the final β-amino alcohol. Incomplete hydrolysis will result in the presence of this amide as a significant impurity. Under harsh acidic or basic conditions, further degradation or side reactions of the resulting amino alcohol are possible, though less common.

Q3: How can I minimize the formation of the N-acetylated amide byproduct during hydrolysis?

A3: To minimize the formation of the N-acetylated amide, ensure complete hydrolysis. This can be achieved by:

  • Prolonged reaction times: Allow the reaction to proceed for a sufficient duration to ensure the hydrolysis of the intermediate amide.

  • Elevated temperatures: Heating the reaction mixture can accelerate the rate of both ring opening and subsequent amide hydrolysis.

  • Stronger acid or base catalysis: Employing a higher concentration or a stronger acid/base can drive the reaction to completion. However, be mindful of potential side reactions with sensitive functional groups elsewhere in the molecule.

Q4: Are there any specific storage and handling recommendations for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene to prevent degradation?

A4: Yes, proper storage is crucial. This compound is susceptible to hydrolysis from atmospheric moisture. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage in a desiccator or a dry box is highly recommended. Avoid prolonged exposure to air and moisture to prevent the slow formation of hydrolysis byproducts.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions involving 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, NMR).- Extend the reaction time or increase the temperature if the starting material is still present.
Degradation of Starting Material - Ensure the starting material is pure and has been stored correctly under inert conditions.- Consider using freshly opened or purified 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.
Side Reactions/Byproduct Formation - Analyze the crude reaction mixture to identify major byproducts.- Refer to the byproduct profiles in the FAQs and adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize their formation.
Suboptimal Reaction Conditions - Re-evaluate the stoichiometry of reactants and catalysts.- Perform small-scale optimization experiments to determine the ideal temperature, concentration, and reaction time.
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS)

Logical Troubleshooting Flow:

troubleshooting_flow start Unexpected Peaks Observed check_sm Is starting material present? start->check_sm check_hydrolysis Are peaks consistent with hydrolysis byproducts? (e.g., β-amino alcohol, N-acetylated amide) check_sm->check_hydrolysis No incomplete_rxn Action: Drive reaction to completion (increase time, temp, or catalyst) check_sm->incomplete_rxn Yes check_solvent Are peaks related to the solvent or known impurities? check_hydrolysis->check_solvent No hydrolysis_issue Action: Modify workup to remove or prevent hydrolysis byproducts check_hydrolysis->hydrolysis_issue Yes further_analysis Characterize unknown peaks (e.g., high-res mass spec, 2D NMR) check_solvent->further_analysis No solvent_issue Action: Use purified/different solvent check_solvent->solvent_issue Yes end Problem Resolved further_analysis->end incomplete_rxn->end hydrolysis_issue->end solvent_issue->end

Caption: Troubleshooting unexpected analytical peaks.

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - If the N-acetylated amide is the main impurity, consider forcing the hydrolysis to completion before purification.- Explore alternative chromatographic conditions (different solvent systems, different stationary phases).- Consider derivatization of the product or byproduct to alter its polarity for easier separation.
Product Instability on Silica Gel - Some amino alcohols can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography.- Alternatively, use a minimally acidic mobile phase (e.g., with a small amount of triethylamine) to neutralize the silica gel.
Formation of Emulsions during Aqueous Workup - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.- If the product is basic, consider adjusting the pH of the aqueous layer to ensure the product is in its free base form and more soluble in the organic layer.

IV. Key Reaction Mechanisms and Byproduct Formation

Hydrolysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

The hydrolysis of the oxazine ring is a fundamental reaction that researchers should be familiar with. It can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

acid_hydrolysis A 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene B Protonated Imino Ether A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Amide C->D - H+ E β-Amino Alcohol (4-amino-4-methyl-2-pentanol) D->E + H2O, H+ (slow) F N-acetylated Amide Byproduct D->F Incomplete Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway.

In the presence of an acid, the nitrogen atom of the imino ether is protonated, activating the carbon for nucleophilic attack by water. This leads to a tetrahedral intermediate which then collapses to the ring-opened N-acetylated β-amino alcohol. This amide can then undergo a slower, second hydrolysis step to yield the final β-amino alcohol.

Base-Catalyzed Hydrolysis:

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the imino ether carbon. The subsequent ring opening and protonation steps yield the final β-amino alcohol. The intermediate amide is also formed in this pathway and can persist if the reaction is not driven to completion.

V. Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a suitable solvent (e.g., THF, dioxane).

  • Add an aqueous solution of a strong acid (e.g., 1-3 M HCl or H₂SO₄).

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃, NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

VI. References

  • General information on 1,3-oxazines and their reactivity can be found in comprehensive organic chemistry textbooks. A good starting point is "Advanced Organic Chemistry: Part B: Reaction and Synthesis" by Carey and Sundberg.

  • For general troubleshooting in organic synthesis: University of Rochester, Department of Chemistry. "How to Troubleshoot a Reaction". Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the comprehensive technical support guide for the purification of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this compound in high purity.

I. Understanding the Compound and Purification Strategy

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a substituted dihydro-1,3-oxazine, a class of heterocyclic compounds with significant applications in organic synthesis.[1][2] Attaining high purity is crucial for its use as a reagent, for example, in the synthesis of aldehydes.[3] The purification strategy for this compound typically involves a primary distillation step to remove bulk impurities, followed by chromatographic methods for achieving higher purity.

Key Physical Properties:

PropertyValueSource
CAS Number 26939-18-4[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Boiling Point 147-149 °C[4]
Density 0.886 g/mL[4]
Refractive Index 1.4450[4]

II. Recommended Purification Protocols

A. Fractional Distillation

Given its relatively stable boiling point of 147-149 °C, fractional distillation is an effective method for the initial purification of crude 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.[4] This technique is particularly useful for separating the target compound from lower-boiling solvents and higher-boiling polymeric byproducts that may have formed during synthesis.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom distillation flask with the crude 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills at a stable temperature between 147-149 °C.

  • Completion: Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.

Diagram of Fractional Distillation Workflow:

G crude Crude Product distillation Fractional Distillation Apparatus crude->distillation heating Gentle Heating distillation->heating low_boiling Discard Low-Boiling Impurities heating->low_boiling Initial Phase collect Collect Fraction at 147-149°C heating->collect Main Phase high_boiling High-Boiling Residue heating->high_boiling Final Phase pure_product Purified Product collect->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: Workflow for the purification of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene by fractional distillation.

B. Column Chromatography

For achieving higher purity or for separating the target compound from impurities with similar boiling points, column chromatography is recommended. As a nitrogen-containing heterocycle, the choice of stationary and mobile phases is critical to avoid interactions that can lead to poor separation.[5][6][7]

Experimental Protocol:

  • Stationary Phase Selection: Use a neutral or basic alumina, or silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. This prevents the basic nitrogen of the oxazine from strongly adsorbing to the stationary phase.

  • Slurry Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent and pack the chromatography column.

  • Sample Loading: Dissolve the partially purified product from distillation in a minimal amount of the mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane or heptane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or diethyl ether. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product by GC, NMR, and/or Mass Spectrometry.

Diagram of Column Chromatography Workflow:

G distilled_product Distilled Product column_prep Prepare Column (Alumina/Treated Silica) distilled_product->column_prep sample_loading Load Sample column_prep->sample_loading elution Elute with Hexane/Ethyl Acetate Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor by TLC fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Remove Solvent (Rotary Evaporator) combine_fractions->solvent_removal high_purity_product High-Purity Product solvent_removal->high_purity_product final_analysis Final Purity Analysis high_purity_product->final_analysis

Caption: Workflow for high-purity isolation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene via column chromatography.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product is yellow or brown after synthesis. Oxidation of the imine or presence of colored impurities from starting materials. Amines and related compounds can be prone to air oxidation.[8]- Perform distillation under a nitrogen or argon atmosphere to prevent oxidation. - Consider a pre-distillation wash with a dilute, non-acidic reducing agent solution, followed by drying. - Use column chromatography with activated carbon as a stationary phase additive to remove colored impurities.
Broad boiling point range during distillation. Presence of multiple impurities with close boiling points.- Use a more efficient distillation column (e.g., a longer Vigreux or a packed column). - Perform the distillation under reduced pressure to lower the boiling point and potentially improve separation. - Follow up with column chromatography for better separation.
Low recovery from column chromatography. Irreversible adsorption of the basic product onto an acidic stationary phase.- Use a neutral or basic stationary phase like alumina. - If using silica gel, pre-treat it by washing with a solution of triethylamine in the mobile phase to neutralize acidic sites.
Co-elution of impurities during chromatography. Inappropriate mobile phase polarity.- Optimize the solvent system for TLC first to achieve better separation. - Use a shallower gradient during elution in column chromatography. - Consider using a different stationary phase.
Product decomposes during distillation. The compound may be thermally sensitive, especially in the presence of acidic or basic impurities.- Perform distillation under reduced pressure to lower the boiling temperature. - Ensure the crude product is neutralized before heating.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A1: The synthesis of dihydro-1,3-oxazines often involves the reaction of a 1,3-amino alcohol with a nitrile or carboxylic acid derivative.[1] Therefore, common impurities could include unreacted starting materials (e.g., 4-amino-4-methyl-2-pentanol and acetonitrile or its derivatives), amide intermediates, and polymeric byproducts.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization is generally suitable for solid compounds. As 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a liquid at room temperature with a boiling point of 147-149 °C, distillation is the more appropriate method for initial purification.

Q3: How should I store the purified product?

A3: Due to the potential for hydrolysis of the imine functionality and oxidation, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at a low temperature (e.g., 4 °C).

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: Gas Chromatography (GC) is an excellent method for determining the percentage purity and detecting volatile impurities. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and identifying any structural isomers or impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Q5: My NMR spectrum shows an unexpected peak. What could it be?

A5: An unexpected peak could be a residual solvent from your purification, a byproduct from the synthesis, or a degradation product. For example, hydrolysis of the cyclic imine could lead to the corresponding amino ketone. Compare your spectrum with reference spectra and consider the possible side reactions in your synthesis.

V. References

  • 2,4,4,6-Tetramethyl-5,6-dihydro-1,3(4H)-oxazine. (n.d.). ChemBK. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. Retrieved from [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography, 1(12), 18-19.

  • Walton, H. F., & Ganno, S. (1980). Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer. Analytical Chemistry, 52(12), 1963-1965.

  • Pirkle, W. H., Welch, C. J., & Mahler, G. S. (1991). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry, 56(23), 6973-6975.

  • 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Burrell, G. J., & Hurtubise, R. J. (1987). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 59(7), 965-970.

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of a cyclic imine derivative conjugated to a fluorescent molecule for labeling of proteins. (2016). PMC. Retrieved from [Link]

  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. (2014). PubMed Central. Retrieved from [Link]

  • ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again [Video]. YouTube. [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. (2021). Food Science and Technology. Retrieved from [Link]

  • A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. (2008). Scientia Iranica. Retrieved from [Link]

  • 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Heterocyclic amines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Substituent Selection for Design and Synthesis of Antimicrobial 1,3 Oxazines: A Topliss Modified Approach. (2012). Farmacia Journal. Retrieved from [Link]

  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. (2014). ACS Publications. Retrieved from [Link]

  • Heterocyclic amine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Formation of Heterocyclic Aromatic Amines. (2021). Longdom Publishing. Retrieved from [Link]

  • Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. (2021). Acta Scientific. Retrieved from [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021). International Journal of Science and Research Archive. Retrieved from [Link]

  • Oxazines. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of oxazines, benzoxazines, thiopyrans, and thiazines. (2019). ResearchGate. Retrieved from [Link]

Sources

Optimization

troubleshooting failed reactions with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known by its more common name, 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known by its more common name, 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent, primarily in the context of the Meyers aldehyde synthesis. Here, we address common challenges and frequently asked questions to help you troubleshoot failed reactions and optimize your synthetic outcomes.

Introduction: The Meyers Aldehyde Synthesis

2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine is a cornerstone reagent for the Meyers aldehyde synthesis, a powerful method for the asymmetric synthesis of a wide variety of aldehydes.[1][2] The overall transformation allows for the conversion of an alkyl halide into a more complex aldehyde, effectively using the oxazine as a masked acyl anion equivalent. The general workflow is a four-step process, and understanding the nuances of each step is critical for success.

Meyers_Synthesis_Workflow cluster_0 Meyers Aldehyde Synthesis Workflow Start Oxazine Reagent Step1 1. Deprotonation (n-BuLi, THF, -78 °C) Start->Step1 Step2 2. Alkylation (R-X) Step1->Step2 Step3 3. Reduction (NaBH4) Step2->Step3 Step4 4. Hydrolysis (Oxalic Acid) Step3->Step4 End Final Aldehyde Product Step4->End

Caption: Overall workflow of the Meyers aldehyde synthesis.

This guide is structured to address issues that may arise at each of these critical stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Reagent Handling and Initial Setup

Question 1: My reaction is sluggish or fails to initiate. How can I be sure my 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine is of good quality?

Answer: The quality and handling of the oxazine reagent are paramount.

  • Purity: The reagent should be at least 95% pure.[3] Impurities can interfere with the sensitive deprotonation step. It is a liquid at room temperature with a boiling point of 147-149 °C.[4]

  • Anhydrous Conditions: The oxazine itself is susceptible to hydrolysis. More importantly, the first step of the synthesis involves an organolithium reagent, which is extremely sensitive to moisture. Ensure the oxazine is dry before use. If in doubt, it can be distilled from a suitable drying agent like calcium hydride.

  • Storage: The reagent should be stored under an inert atmosphere (nitrogen or argon) at 4 °C to prevent degradation.[3]

Question 2: What are the critical parameters for the reaction setup?

Answer: A successful Meyers synthesis relies on a rigorously controlled environment.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

  • Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas, such as argon or nitrogen.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the typical solvent. It should be freshly distilled from a drying agent like sodium/benzophenone ketyl.

Part 2: Troubleshooting the Deprotonation Step

Question 3: I see no evidence of reaction after adding n-butyllithium (n-BuLi). What could be the problem?

Answer: Failure to deprotonate the C2-methyl group is a common issue. The alpha protons of the C2-alkyl group are acidic and can be abstracted by a strong base.[1]

  • Cause 1: Inactive n-BuLi. n-Butyllithium solutions degrade over time, especially if not stored properly. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.

  • Cause 2: Proton Sources. Any trace moisture in the glassware, solvent, or the oxazine reagent itself will quench the n-BuLi. Review your anhydrous technique.

  • Cause 3: Incorrect Temperature. The deprotonation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions of the highly reactive organolithium species.[5]

Deprotonation_Troubleshooting Start Deprotonation Fails (No reaction with n-BuLi) Check1 Is n-BuLi solution titrated and active? Start->Check1 Check2 Are all reagents and solvents strictly anhydrous? Check1->Check2 Yes Solution1 Use freshly titrated or new n-BuLi. Check1->Solution1 No Check3 Is the reaction temperature maintained at -78 °C? Check2->Check3 Yes Solution2 Re-dry glassware and distill solvent. Check2->Solution2 No Solution3 Ensure proper cooling bath and monitoring. Check3->Solution3 No End End Check3->End Yes (Proceed to Alkylation)

Caption: Decision tree for troubleshooting the deprotonation step.

Part 3: Troubleshooting the Alkylation Step

Question 4: My alkylation step gives a very low yield of the desired product. What are potential causes?

Answer: Low alkylation yield can stem from several factors related to your electrophile (alkyl halide) and reaction conditions.

  • Cause 1: Unreactive Alkyl Halide. The reactivity of alkyl halides follows the order I > Br > Cl. Primary alkyl iodides and bromides are ideal. Secondary halides are more sluggish and prone to elimination, while tertiary halides are generally unsuitable.

  • Cause 2: Elimination Side Reaction. If your alkyl halide has acidic beta-protons, the lithiated oxazine can act as a base, leading to E2 elimination instead of SN2 substitution. This is more prevalent with secondary and sterically hindered primary halides. Consider using the corresponding alkyl triflate for higher reactivity.

  • Cause 3: Poor Nucleophilicity of the Lithiated Intermediate. While generally a good nucleophile, its reactivity can be hampered by aggregation.[5] In some cases, adding a co-solvent like HMPA (use with extreme caution due to toxicity) can break up aggregates and enhance reactivity.

Question 5: I am observing what appears to be dialkylated product or other side products. How can I improve selectivity?

Answer: The formation of multiple products indicates issues with reaction control.

  • Stoichiometry: Ensure you are using a slight excess (typically 1.05-1.1 equivalents) of the alkylating agent. A large excess can lead to side reactions.

  • Temperature Control: Add the alkyl halide slowly at -78 °C and allow the reaction to warm slowly. Adding it at a higher temperature can lead to a loss of selectivity.

Problem Potential Cause Recommended Solution
Low Alkylation YieldUnreactive electrophile (e.g., R-Cl)Switch to a more reactive electrophile (R-Br or R-I).
E2 EliminationUse a less hindered base or a more reactive electrophile.
Formation of Side ProductsIncorrect stoichiometryUse a slight excess (1.05-1.1 eq.) of the alkyl halide.
Poor temperature controlAdd the alkyl halide slowly at -78 °C.
Part 4: Troubleshooting the Reduction and Hydrolysis Steps

Question 6: The reduction of the imine with sodium borohydride (NaBH4) seems incomplete. How can I drive it to completion?

Answer: The reduction of the C=N bond is a critical step to form the tetrahydro-oxazine intermediate.

  • pH Control: This reduction is typically performed at a controlled pH of around 7 in a mixed solvent system (e.g., THF-EtOH-H₂O).[5] If the medium is too acidic, the NaBH₄ can decompose. If it's too basic, the reduction can be sluggish.

  • Temperature: The reduction is often carried out at low temperatures (-40 °C) to improve selectivity and control the reaction rate.[5]

  • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Question 7: My final hydrolysis step gives a low yield of the aldehyde, or I isolate a complex mixture. What is going wrong?

Answer: The hydrolysis of the tetrahydro-oxazine (a hemiaminal derivative) to the aldehyde is sensitive and must be performed carefully.

  • Hydrolysis Conditions: The standard method uses a buffered aqueous solution of oxalic acid.[1] Stronger acids can cause degradation of sensitive aldehyde products.

  • Work-up: The aldehyde product is often isolated by steam distillation or extraction.[5] For volatile or water-soluble aldehydes, these work-up procedures must be optimized to prevent product loss.

  • Product Stability: Some aldehydes are prone to oxidation or polymerization under the work-up conditions. It is advisable to work quickly and, if necessary, under an inert atmosphere.

Experimental Protocol: A Generalized Meyers Aldehyde Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: Under an argon atmosphere, add anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C.

  • Deprotonation: Add 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine (1.0 eq.) to the cold THF. Slowly add a titrated solution of n-BuLi (1.05 eq.) via syringe while maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature.

  • Alkylation: Add a solution of the alkyl halide (1.1 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature overnight.

  • Reduction: Cool the reaction mixture to -40 °C. Slowly add a solution of NaBH₄ (1.5 eq.) in a buffered ethanol/water mixture, keeping the internal temperature below -30 °C. Stir for 2-4 hours at this temperature.

  • Hydrolysis: Quench the reaction by slowly adding an aqueous solution of oxalic acid (e.g., 9g in 30mL water). Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Work-up and Isolation: Isolate the aldehyde product by either steam distillation or extraction with an organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by distillation or chromatography.

References

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. J. Am. Chem. Soc.1969 , 91 (3), 763–764. [Link]

  • Wikipedia. Meyers synthesis. [Link]

  • The Meyers' Synthesis of Aldehydes. Journal of Synthetic Organic Chemistry, Japan1976 , 34 (1), 36-47. [Link]

  • Meyers, A. I.; Adickes, H. W.; Politzer, I. R.; Beverung, W. N. Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. J. Am. Chem. Soc.1969 , 91 (3), 765–767. [Link]

  • Chemsynthesis. 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the technical support center for the synthesis and optimization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the synthesis of this valuable heterocyclic compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Introduction to the Synthesis

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine, is a heterocyclic compound with applications in organic synthesis, serving as a versatile intermediate. Its synthesis is most commonly achieved through a Ritter-type reaction, which involves the acid-catalyzed reaction of a nitrile with a carbocation precursor. In this case, the typical starting materials are diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and acetonitrile.

The reaction proceeds via the formation of a stable tertiary carbocation from diacetone alcohol under strongly acidic conditions. This carbocation is then attacked by the nitrogen atom of acetonitrile, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization and proton loss yield the desired 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Each problem is presented with probable causes and detailed solutions.

Problem 1: Low or No Product Yield

  • Probable Cause 1: Incomplete Carbocation Formation. The Ritter reaction is contingent upon the efficient generation of a carbocation from the alcohol starting material.[1] Insufficient acid strength or concentration will fail to adequately protonate the hydroxyl group of diacetone alcohol, hindering its departure as a water molecule.

    • Solution:

      • Acid Choice and Concentration: Use a strong protic acid such as concentrated sulfuric acid (H₂SO₄). Ensure it is of high purity and concentration (typically 95-98%).

      • Stoichiometry: A stoichiometric or even excess amount of acid relative to the alcohol is often necessary to drive the equilibrium towards carbocation formation.

  • Probable Cause 2: Hydrolysis of the Nitrilium Intermediate or Final Product. The presence of excess water in the reaction mixture can lead to the hydrolysis of the nitrilium ion intermediate back to the starting materials or hydrolysis of the final oxazine product.

    • Solution:

      • Anhydrous Conditions: While the reaction generates water in situ, it is crucial to start with anhydrous reagents and solvents to the extent possible. Use freshly distilled acetonitrile and ensure the diacetone alcohol is dry.

      • Reaction Temperature: While initial cooling is often required for the safe addition of acid, running the reaction at too low a temperature for an extended period may slow down the desired cyclization relative to potential side reactions. Conversely, excessively high temperatures can promote decomposition. Monitor the reaction progress to determine the optimal temperature profile.

  • Probable Cause 3: Side Reactions of Diacetone Alcohol. Diacetone alcohol can undergo dehydration under acidic conditions to form mesityl oxide (4-methyl-3-penten-2-one).[2][3][4] This α,β-unsaturated ketone can then undergo further condensation or polymerization reactions, consuming the starting material and complicating purification.

    • Solution:

      • Controlled Temperature: Add the acid catalyst slowly to a cooled solution of diacetone alcohol and acetonitrile to manage the initial exotherm and minimize immediate dehydration.

      • Order of Addition: Adding the diacetone alcohol to a mixture of the acid and acetonitrile can sometimes favor the Ritter reaction over dehydration.

Problem 2: Formation of a Complex Mixture of Byproducts

  • Probable Cause 1: Polymerization. The highly reactive carbocation intermediate can initiate polymerization of the starting material or other reactive species in the mixture.

    • Solution:

      • Reaction Concentration: Running the reaction at a suitable concentration can minimize intermolecular side reactions. Very high concentrations may favor polymerization.

      • Reaction Time: Over-extending the reaction time can lead to the accumulation of byproducts. Monitor the reaction by TLC or GC to determine the point of maximum product formation.

  • Probable Cause 2: Incomplete Reaction and Presence of Starting Materials. A complex mixture can simply be the result of an incomplete reaction.

    • Solution:

      • Reaction Monitoring: As mentioned, diligent reaction monitoring is key. Quench the reaction once the consumption of the limiting reagent has plateaued.

      • Reagent Purity: Impurities in the starting materials can lead to a variety of side reactions. Ensure the purity of both diacetone alcohol and acetonitrile.

Problem 3: Difficulties in Product Purification

  • Probable Cause 1: Co-distillation with Byproducts. The boiling point of the desired product may be close to that of certain byproducts, making simple distillation challenging.

    • Solution:

      • Fractional Distillation: Employ a fractional distillation apparatus with a sufficiently long and efficient column to achieve better separation.

      • Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can help to prevent thermal decomposition of the product and impurities.

  • Probable Cause 2: Product Hydrolysis during Aqueous Workup. The oxazine product can be susceptible to hydrolysis under acidic conditions during the workup.

    • Solution:

      • Careful Neutralization: The reaction mixture should be carefully and thoroughly neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) before extraction. Ensure the aqueous phase is basic before proceeding.

      • Efficient Extraction: Promptly extract the product into a suitable organic solvent after neutralization to minimize its contact time with the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in this reaction?

A1: The strong acid, typically sulfuric acid, serves as a catalyst. Its primary role is to protonate the hydroxyl group of diacetone alcohol, converting it into a good leaving group (water). The departure of water generates a stable tertiary carbocation, which is the key electrophile in the Ritter reaction.[1]

Q2: Can other acids be used instead of sulfuric acid?

A2: While sulfuric acid is commonly used, other strong, non-nucleophilic acids such as perchloric acid or triflic acid could potentially be employed. However, sulfuric acid is often preferred due to its dehydrating properties, which can help to drive the initial carbocation formation. The use of hydrohalic acids (HCl, HBr) is generally avoided as the halide anions are nucleophilic and can compete with the nitrile in reacting with the carbocation.

Q3: What is the expected yield for this reaction?

A3: The yield of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene can vary significantly depending on the specific reaction conditions, scale, and purification efficiency. With careful optimization, yields in the range of 60-80% can be expected.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The disappearance of the diacetone alcohol spot and the appearance of a new, less polar product spot would indicate the progress of the reaction. For GC analysis, a standard non-polar or medium-polarity column would be suitable.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Strong Acids: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of sulfuric acid to the reaction mixture is exothermic and should be done slowly and with cooling in a fume hood.

  • Flammable Solvents: Acetonitrile is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Neutralization: The neutralization of the strong acid with a base is also highly exothermic. This should be done slowly and with external cooling to prevent splashing and uncontrolled boiling.

IV. Experimental Protocols

Protocol 1: Synthesis of Diacetone Alcohol (Precursor)

This protocol is based on the base-catalyzed aldol condensation of acetone.[5]

  • Materials:

    • Acetone (anhydrous)

    • Barium hydroxide (Ba(OH)₂)

    • Soxhlet extractor

    • Round-bottom flask

    • Reflux condenser

    • Distillation apparatus

  • Procedure:

    • Set up a Soxhlet extraction apparatus with a large round-bottom flask.

    • Place anhydrous acetone in the round-bottom flask.

    • Fill a thimble with barium hydroxide and place it in the Soxhlet extractor.

    • Heat the acetone to reflux. The acetone vapor will condense in the Soxhlet extractor, flow over the barium hydroxide catalyst, and return to the flask containing the forming diacetone alcohol.

    • Continue the reflux for 48-72 hours.

    • After the reaction is complete, allow the mixture to cool.

    • Purify the diacetone alcohol by fractional distillation under reduced pressure. The boiling point of diacetone alcohol is approximately 166 °C at atmospheric pressure.

Protocol 2: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This is a representative procedure based on the principles of the Ritter reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Materials:

    • Diacetone alcohol

    • Acetonitrile

    • Concentrated sulfuric acid (98%)

    • Sodium carbonate (saturated aqueous solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Diethyl ether or other suitable extraction solvent

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Distillation apparatus

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diacetone alcohol and acetonitrile.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly pour it over crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic (pH > 8). Be cautious as this will generate CO₂ gas and is exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a small-scale reaction).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene as a colorless liquid.

V. Data Presentation

Table 1: Physical and Spectroscopic Data of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

PropertyValue
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Colorless liquid
Boiling Point 147-149 °C
Density ~0.886 g/mL at 25 °C
Refractive Index ~1.445
IR Spectroscopy (cm⁻¹) Characteristic peaks for C=N stretch (~1670 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹)
¹H NMR Spectroscopy Expect signals for four methyl groups and the CH and CH₂ groups of the ring.
¹³C NMR Spectroscopy Expect signals for the C=N carbon, the quaternary carbon, and the other carbons of the ring and methyl groups.

VI. Visualizations

Diagram 1: Reaction Mechanism of the Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Reaction_Mechanism Diacetone_Alcohol Diacetone Alcohol Protonated_Alcohol Protonated Alcohol Diacetone_Alcohol->Protonated_Alcohol + H⁺ H2SO4 H₂SO₄ Acetonitrile Acetonitrile Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + Acetonitrile Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Cyclized_Intermediate->Product - H⁺

Caption: Ritter-type reaction mechanism for the synthesis.

Diagram 2: Troubleshooting Flowchart for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Acid Check Acid Strength and Stoichiometry Start->Check_Acid Check_Water Assess for Excess Water Check_Acid->Check_Water Adequate Solution_Acid Use conc. H₂SO₄ Ensure sufficient equivalents Check_Acid->Solution_Acid Inadequate Check_Temp Evaluate Reaction Temperature Check_Water->Check_Temp Minimal Solution_Water Use anhydrous reagents and solvents Check_Water->Solution_Water Present Solution_Temp Optimize temperature profile: - Cool during acid addition - Stir at RT or slightly elevated T Check_Temp->Solution_Temp Suboptimal Solution_Side_Reaction Minimize dehydration by controlling temperature and order of addition Check_Temp->Solution_Side_Reaction Optimal, but still low yield (Consider dehydration)

Caption: Decision tree for troubleshooting low yield issues.

VII. References

  • JETIR (June 2021). SELECTION OF A NOVEL MANUFACTURING PROCESS AND CATALYST FOR THE PRODUCTION OF DIACETONE ALCOHOL. JETIR Volume 8, Issue 6. [Link]

  • G.A. Faria, et al. (2016). Kinetics of diacetone alcohol conversion to mesityl oxide catalyzed by ion exchange resin. ResearchGate. [Link]

  • A.S. Kulkarni, et al. (2016). Simultaneous production of diacetone alcohol and mesityl oxide from acetone using reactive distillation. ResearchGate. [Link]

  • D.P. Serrano, et al. (2019). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. Reaction Chemistry & Engineering, 4, 1144-1153. [Link]

  • P.K. Dubey, et al. (2014). Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method. Scientia Pharmaceutica, 82(4), 791-800. [Link]

  • S. Babaei, et al. (2022). Efficient synthesis of some[2][6]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 12, 1985. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • A.A. Aly, et al. (2012). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. [Link]

  • A.I. Meyers, et al. (1974). 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. ResearchGate. [Link]

  • M. Gholamhosseini, et al. (2008). A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Scientia Iranica, 15(2), 221-226. [Link]

  • M. Amrollahi, et al. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research, 7(1), 54-60. [Link]

  • Wiley-VCH GmbH. (2026). 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine. SpectraBase. [Link]

  • ChemBK. (n.d.). 2,4,4,6-Tetramethyl-5,6-dihydro-1,3(4H)-oxazine. [Link]

  • G.H. Ahmed, et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 24-30. [Link]

  • NIST. (2025). 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

  • M. Gholamhosseini, et al. (2008). A Simple Access to the Synthesis of 5,6-Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. ResearchGate. [Link]

  • H. Nikpassand, et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable solid acid catalyst. Journal of Chemical Sciences, 124(5), 1025-1032. [Link]

  • Organic Syntheses. (n.d.). Diacetone alcohol. [Link]

  • O.B. Smolii, et al. (2013). A new method for the synthesis of 4H-1,3,5-oxadiazine derivatives. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. [Link]

  • S.A. de Melo, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(9), 713-738. [Link]

  • S.A. de Melo, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • M. Salavati-Niasari, et al. (2013). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • J.J. Badillo, et al. (2021). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters, 23(13), 5174-5178. [Link]

  • A.M. El-Sayed, et al. (2018). Oxidations of 4H-1,2,6-Thiadiazines. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS: 26939-18-4), also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine.[...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS: 26939-18-4), also known as 5,6-dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and analysis of this compound. We will address common experimental challenges through detailed troubleshooting guides, frequently asked questions, and validated analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the chemical behavior and stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Q1: What is the primary degradation pathway for this compound in experimental settings?

A1: The core structure of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a cyclic dihydrooxazine, which contains an imino-ether functional group (C=N-C-O). This group is highly susceptible to acid-catalyzed hydrolysis . In the presence of protic solvents (like water, methanol) and an acid catalyst (even trace amounts), the molecule will undergo ring-opening hydrolysis. This is the most probable and significant degradation pathway you will encounter in typical experimental buffers or media.

Q2: What are the expected degradation products I should look for?

A2: The hydrolysis reaction cleaves the C=N double bond. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule at the adjacent carbon. This leads to the opening of the heterocyclic ring to form an unstable intermediate, which then decomposes into two primary, stable degradation products:

  • Acetone (Propan-2-one)

  • 4-Amino-4-methyl-2-pentanol

Identifying these specific products via techniques like GC-MS or LC-MS/MS is the definitive way to confirm this degradation pathway.

Q3: My compound seems to be degrading rapidly in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening and how can I prevent it?

A3: This is a classic sign of hydrolytic instability. While pH 7.4 is not strongly acidic, the imino-ether moiety can still be labile, and buffers themselves can participate in catalyzing the reaction.

  • Causality: The rate of hydrolysis is highly pH-dependent. The reaction is typically fastest in mild to strong acidic conditions (pH < 7) but can still occur at neutral and basic pH.

  • Prevention & Mitigation:

    • Solvent Choice: For stock solutions, always use a dry, aprotic solvent such as anhydrous DMSO, DMF, or Dioxane. Avoid alcohols or water.

    • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation. Prepare aqueous experimental solutions immediately before use and keep them on ice.

    • pH Control: If your experiment allows, conduct it at a pH > 8, as the rate of hydrolysis for many imines decreases in basic conditions where protonation of the nitrogen is less favorable. However, a full pH-rate profile study is recommended to confirm the optimal pH for stability.

    • Aqueous Preparation: When preparing aqueous solutions, add the concentrated aprotic stock solution to the aqueous buffer last, with rapid vortexing, to ensure it is diluted and dispersed quickly.

Q4: I'm running an LC-MS analysis and see unexpected peaks with m/z values that don't match my parent compound. What are they?

A4: These are very likely the degradation products. Based on the predicted hydrolysis pathway, you should look for the following ions in your mass spectrum (assuming positive ion mode ESI):

Compound NameMolecular FormulaMolecular WeightExpected Ion [M+H]⁺ (m/z)
Parent Compound C₈H₁₅NO141.21142.22
Degradant 1 C₆H₁₅NO117.19118.20
Degradant 2 C₃H₆O58.08Not typically observed via ESI-MS
  • Degradant 1 (4-Amino-4-methyl-2-pentanol) is the most likely unexpected peak you will observe with LC-MS.

  • Degradant 2 (Acetone) is highly volatile and has a low molecular weight, making it difficult to retain on a standard reverse-phase HPLC column and challenging to detect with ESI-MS. It is more readily identified using GC-MS analysis of the sample headspace.

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Problem 1: Inconsistent Results in Biological Assays
  • Symptom: You observe poor reproducibility or a time-dependent loss of activity in your cell-based or enzymatic assays. The IC₅₀ value of your compound appears to increase with longer incubation times.

  • Root Cause Analysis: The compound is likely degrading in the aqueous assay medium over the course of the experiment. The active parent compound concentration is decreasing, leading to a weaker observed biological effect.

  • Solution Workflow:

    • Confirm Instability: Perform a simple stability study. Incubate the compound in your assay buffer (without cells or enzyme) for the same duration as your experiment (e.g., 24, 48 hours).

    • Analyze Samples: At different time points (0h, 2h, 8h, 24h), take an aliquot of the mixture, quench any potential enzymatic activity if necessary (e.g., with acetonitrile), and analyze it via HPLC-UV or LC-MS.

    • Quantify Degradation: Plot the peak area of the parent compound (m/z = 142.22) versus time. A significant decrease confirms that degradation is the source of your inconsistent results.

    • Mitigation Strategy:

      • Reduce the incubation time of your assay if possible.

      • If long incubation is required, consider a dosing strategy where the compound is replenished at set intervals.

      • Validate the stability in different buffers to find a more suitable medium.

Problem 2: Parent Compound Peak Disappears in NMR Sample
  • Symptom: You dissolve your compound in a standard deuterated solvent like DMSO-d₆ for NMR analysis, but after a short time, the characteristic peaks of the parent compound diminish, and new, unidentifiable signals appear.

  • Root Cause Analysis: Commercially available deuterated solvents, particularly DMSO-d₆, are hygroscopic and can contain trace amounts of water and acid impurities. This is sufficient to catalyze the hydrolysis of the sensitive imino-ether group over the time it takes to prepare the sample and acquire spectra.

  • Solution Workflow:

    • Use Anhydrous Solvent: Always use fresh, high-purity anhydrous deuterated solvents from a sealed ampoule. Solvents like Benzene-d₆ or CDCl₃ (if passed through a plug of basic alumina first) are generally less acidic and hold less water than DMSO-d₆.

    • Add a Proton Sponge: For ultimate stability during NMR acquisition, add a small amount of a non-nucleophilic base, like a "proton sponge" (e.g., 1,8-Bis(dimethylamino)naphthalene), or a few microliters of anhydrous pyridine-d₅ to the NMR tube to neutralize any trace acid.

    • Immediate Acquisition: Acquire the NMR spectra as quickly as possible after sample preparation. Do not let the sample sit for hours before analysis.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: HPLC-UV Method for Kinetic Stability Analysis

This protocol allows you to determine the degradation half-life (t₁/₂) of the compound under specific conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in anhydrous DMSO.

  • Reaction Buffer: Prepare the aqueous buffer of interest (e.g., 100 mM Phosphate Buffer, pH 5.0). Pre-warm the buffer to the desired experimental temperature (e.g., 37°C).

  • Initiation of Reaction (t=0): Add the DMSO stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1% v/v) to minimize solvent effects. Vortex immediately.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume (50 µL) of cold acetonitrile (ACN) to stop the degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 40:60 ACN:Water (+0.1% Formic Acid). Note: The acidic mobile phase will stop the reaction on-column, but analysis should be prompt.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Record the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area (ln(Area)) versus time. The slope of this line is the negative of the rate constant (-k). The half-life can be calculated using the formula: t₁/₂ = 0.693 / k .

Visualization 1: Predicted Hydrolytic Degradation Pathway

DegradationPathway Predicted Hydrolytic Degradation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene cluster_products Degradation Products Parent Parent Compound (C8H15NO) m/z = 142.2 [M+H]+ Intermediate Protonated Intermediate Parent->Intermediate + H+ Product1 4-Amino-4-methyl-2-pentanol (C6H15NO) m/z = 118.2 [M+H]+ Intermediate->Product1 + H2O (Ring Opening) Product2 Acetone (C3H6O) Intermediate->Product2 + H2O (Ring Opening)

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Visualization 2: Experimental Workflow for Stability Assay

Workflow Kinetic Stability Assay Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO initiate 3. Initiate Reaction (t=0) Spike Stock into Buffer prep_stock->initiate prep_buffer 2. Prepare & Equilibrate Aqueous Buffer (e.g., 37°C) prep_buffer->initiate sampling 4. Sample at Time Points (0, 5, 15, 30... min) initiate->sampling quench 5. Quench Samples with Cold Acetonitrile sampling->quench analyze 6. Analyze via HPLC-UV (Quantify Parent Peak) quench->analyze calculate 7. Plot ln(Area) vs. Time & Calculate Half-Life (t½) analyze->calculate

Caption: Step-by-step workflow for HPLC-based stability analysis.

References

  • Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candid
  • An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. ScienceDirect.
  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene | 26939-18-4. Tetrahedron.
  • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. MDPI.
  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene | 26939-18-4. ChemScene.
  • Dihydrooxazines As Inhibitors of BACE-1 or BACE-2. PMC - NIH.
  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PMC - PubMed Central.
  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PMC - NIH.
  • Aqueous degradation of tioxazafen: Kinetics, products, p
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][3][4]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scirp.org.

Sources

Troubleshooting

stability issues of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in different solvents

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this heterocyclic compound. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the general stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a type of 1,3-oxazine, is a cyclic compound containing an imine (C=N) bond within its structure. The stability of this compound is largely influenced by its susceptibility to hydrolysis. Generally, the oxazoline ring system is thermally stable and shows resistance towards nucleophiles, bases, radicals, and weak acids.[1] However, the presence of moisture, particularly under acidic or basic conditions, can lead to ring-opening hydrolysis. For optimal stability, it is recommended to store the compound under an inert atmosphere at room temperature.[2]

Q2: How does solvent choice impact the stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

Solvent selection is critical for maintaining the stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. The primary concern is the presence of water, which can act as a nucleophile to hydrolyze the imine bond. Solvents are broadly categorized as protic or aprotic, and this distinction is key to understanding potential stability issues.

  • Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as proton donors and participate in hydrogen bonding.[3][4] In the presence of even trace amounts of acid or base, protic solvents can facilitate the hydrolysis of the imine bond in the oxazine ring.

  • Aprotic Solvents: These solvents lack O-H or N-H bonds (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), dimethyl sulfoxide (DMSO)).[3][4] While generally better for stability, the presence of dissolved water in these solvents can still lead to slow degradation over time.

For maximum stability, the use of dry, aprotic solvents under an inert atmosphere is strongly recommended.

Q3: What are the likely degradation products of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

The primary degradation pathway for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is hydrolysis of the endocyclic imine bond. Under acidic conditions, this typically leads to the formation of a β-amino ester intermediate, which may further rearrange to a β-hydroxy amide.[5][6]

The proposed hydrolysis mechanism is illustrated below:

G cluster_0 Hydrolysis Pathway Compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Intermediate Protonated Imine Compound->Intermediate H+ (acid catalyst) Product β-Amino Ester (Hydrolysis Product) Intermediate->Product H2O (nucleophilic attack)

Caption: Proposed acid-catalyzed hydrolysis of the oxazine ring.

Q4: Are there any specific reagents that are incompatible with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

Yes, based on the reactivity of the imine functionality and general knowledge of related heterocyclic compounds, certain reagents should be avoided or used with caution:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the oxazine ring.[5]

  • Water: As the primary reactant in hydrolysis, its presence should be minimized.

  • Alcohols: These are protic and can participate in hydrolysis or other side reactions.

  • Oxidizing Agents and Peroxides: The nitrogen and oxygen heteroatoms and the allylic positions may be susceptible to oxidation.

  • Chloride Sources (under acidic conditions): Protonation of the imine can make the oxazoline ring susceptible to ring-opening by chloride ions.[1]

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent reaction outcomes or low yields.
  • Possible Cause: Degradation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in the reaction solvent.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure that your solvent is anhydrous. Use freshly dried solvents for your reactions.

    • Inert Atmosphere: If not already doing so, perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Stability Test: Before running your full reaction, perform a small-scale stability test. Dissolve a small amount of the compound in your chosen solvent and monitor its integrity over time using an appropriate analytical technique (TLC, LC-MS, or NMR).

    • pH Control: If your reaction conditions are acidic or basic, consider if a milder catalyst or buffer system can be used.

Issue 2: Appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
  • Possible Cause: Partial hydrolysis of the starting material or product. The mass of the primary hydrolysis product will be 18 amu (H₂O) greater than the starting material.

  • Troubleshooting Steps:

    • Analyze Byproducts: Attempt to characterize the byproducts. Look for the characteristic mass change corresponding to water addition in your mass spectrometry data.

    • Review Work-up Procedure: Aqueous work-up steps can introduce water and acidic/basic conditions that may cause degradation. Minimize the time the compound is in contact with aqueous layers and ensure prompt neutralization.

    • Modify Purification: If using column chromatography, silica gel can be slightly acidic and retain water. Consider using neutral alumina or a different purification method. Pre-treating silica gel with a base (e.g., triethylamine in the eluent) can sometimes mitigate degradation of acid-sensitive compounds.

G Start Inconsistent Results / Byproducts Observed CheckSolvent Is the solvent anhydrous and aprotic? Start->CheckSolvent UseDrySolvent Action: Use freshly dried, aprotic solvent. CheckSolvent->UseDrySolvent No CheckAtmosphere Is the reaction under an inert atmosphere? CheckSolvent->CheckAtmosphere Yes UseDrySolvent->CheckAtmosphere UseInertAtmosphere Action: Implement N2 or Ar atmosphere. CheckAtmosphere->UseInertAtmosphere No CheckWorkup Does the work-up involve water or pH changes? CheckAtmosphere->CheckWorkup Yes UseInertAtmosphere->CheckWorkup ModifyWorkup Action: Minimize contact with aqueous layers. Neutralize promptly. CheckWorkup->ModifyWorkup Yes CheckPurification Is purification on silica gel? CheckWorkup->CheckPurification No ModifyWorkup->CheckPurification ModifyPurification Action: Consider neutral alumina or alternative methods. CheckPurification->ModifyPurification Yes ProblemSolved Problem Resolved CheckPurification->ProblemSolved No ModifyPurification->ProblemSolved

Caption: Troubleshooting workflow for stability issues.

Data Summary: Solvent Stability Profile

The following table provides a qualitative guide to the expected stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in common laboratory solvents based on general chemical principles. Note: This is a general guide. Experimental verification is highly recommended for your specific application.

Solvent ClassExample SolventsExpected StabilityRationale
Aprotic, Non-polar Toluene, HexanesHigh Low water miscibility and lack of protic character minimize hydrolysis.
Aprotic, Polar Acetonitrile, THF, DCMModerate to High Anhydrous grades are recommended as they can dissolve some water.
Aprotic, Polar DMSO, DMFModerate These solvents are hygroscopic and can be difficult to keep anhydrous.
Protic, Polar Methanol, EthanolLow to Moderate Can act as a proton source and nucleophile, facilitating hydrolysis.
Protic, Polar WaterLow Direct reactant for hydrolysis. Stability is expected to be poor, especially at non-neutral pH.

Experimental Protocol: Assessing Stability in a Novel Solvent

This protocol provides a general method for determining the stability of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a solvent of interest.

Objective: To determine the rate of degradation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a specific solvent over time.

Materials:

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

  • Solvent of interest (anhydrous grade recommended)

  • Internal standard (a stable compound with a distinct analytical signal, e.g., durene for NMR)

  • Analytical instrument (e.g., NMR, LC-MS, GC-MS)

  • Vials with septa

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a known amount of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene and the internal standard.

    • Dissolve them in a known volume of the solvent of interest in a volumetric flask under an inert atmosphere. This will be your time zero (t=0) sample.

  • Initial Analysis (t=0):

    • Immediately analyze an aliquot of the stock solution using your chosen analytical method (e.g., ¹H NMR, LC-MS).

    • Record the initial ratio of the peak area of the compound to the peak area of the internal standard.

  • Incubation:

    • Store the stock solution under the desired experimental conditions (e.g., room temperature, elevated temperature).

    • Ensure the vial is tightly sealed to prevent solvent evaporation and ingress of atmospheric moisture.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it.

    • Record the ratio of the peak area of the compound to the peak area of the internal standard at each time point.

  • Data Analysis:

    • Plot the percentage of remaining 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (relative to t=0) against time.

    • This will provide a stability profile of the compound in the chosen solvent under your experimental conditions.

References

  • Wikipedia. Oxazoline. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - NIH. [Link]

  • Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution - Semantic Scholar. [Link]

  • Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media - PubMed. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

  • Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis | Request PDF - ResearchGate. [Link]

  • 2,2,4-TRIMETHYL-1-OXA-4-AZA-2-SILACYCLOHEXANE - Gelest, Inc. [Link]

Sources

Optimization

Technical Support Center: Preventing Side Reactions with 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a versatile reagent primarily utilized in the Meyers synthesis for the preparation of aldehydes and ketones. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a versatile reagent primarily utilized in the Meyers synthesis for the preparation of aldehydes and ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges and circumvent common side reactions encountered during its application. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, application, and fundamental principles of using 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Q1: What is the primary application of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A1: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known as 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine, is a cornerstone reagent in the Meyers aldehyde and ketone synthesis .[1][2] It serves as a masked acyl anion equivalent. The synthetic sequence involves the deprotonation of the C-H bond adjacent to the imine nitrogen, followed by alkylation with an electrophile, reduction of the imine, and subsequent hydrolysis to yield the desired carbonyl compound.[1]

Q2: Why is this specific oxazine derivative often preferred in the Meyers synthesis?

A2: The tetramethyl substitution on the oxazine ring offers several advantages. The gem-dimethyl group at the 4-position sterically hinders the imine from undergoing undesired reactions with certain nucleophiles. The methyl groups also enhance the stability of the oxazine ring system. Furthermore, the methyl group at the 2-position provides the acidic proton necessary for deprotonation and subsequent functionalization.

Q3: What are the key steps in a typical Meyers synthesis using this reagent?

A3: The overall transformation can be summarized in four key stages, as illustrated in the workflow diagram below. Each stage presents its own set of potential challenges and side reactions, which will be addressed in the troubleshooting section.

Meyers_Synthesis_Workflow Start 2,4,4,6-Tetramethyl- 1-oxa-3-aza-2-cyclohexene Deprotonation 1. Deprotonation (e.g., n-BuLi, THF, -78 °C) Start->Deprotonation Lithio_Intermediate Lithiated Oxazine Intermediate Deprotonation->Lithio_Intermediate Alkylation 2. Alkylation (R-X, -78 °C to rt) Lithio_Intermediate->Alkylation Alkylated_Oxazine 2-Alkyl-2,4,4,6-tetramethyl- 1-oxa-3-aza-2-cyclohexene Alkylation->Alkylated_Oxazine Reduction 3. Reduction (e.g., NaBH4, EtOH) Alkylated_Oxazine->Reduction Tetrahydrooxazine 2-Alkyl-tetrahydro- 1,3-oxazine Reduction->Tetrahydrooxazine Hydrolysis 4. Hydrolysis (e.g., Oxalic acid, H2O) Tetrahydrooxazine->Hydrolysis Product Aldehyde/Ketone Product Hydrolysis->Product

Caption: General workflow of the Meyers synthesis.

Section 2: Troubleshooting Guide - Preventing Side Reactions

This section provides detailed troubleshooting for specific issues that may arise during the Meyers synthesis, with a focus on preventing unwanted side reactions.

Deprotonation Step

Q4: My reaction yields are consistently low, and I recover a significant amount of starting material. What could be the cause?

A4: This is a classic symptom of incomplete deprotonation . The acidity of the C-H protons on the C2-methyl group is moderate, requiring a strong, non-nucleophilic base for complete removal.

Common Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Insufficiently strong base Use n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). LDA is also a viable option.These bases are strong enough to quantitatively deprotonate the oxazine.
Inaccurate n-BuLi titration Always titrate your n-BuLi solution before use. The concentration of commercial n-BuLi can degrade over time.An accurate molar equivalent of base is crucial for complete deprotonation.
Presence of proton sources Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.n-BuLi reacts readily with water and other protic impurities, which will be quenched before it can deprotonate the oxazine.
Reaction temperature too high Maintain a temperature of -78 °C (dry ice/acetone bath) during the addition of n-BuLi.At higher temperatures, n-BuLi can react with the THF solvent.[3]

Q5: I am observing the formation of a dark-colored solution upon addition of n-BuLi, and my yields are poor. What is happening?

A5: A dark coloration can indicate decomposition of the organolithium reagent or the lithiated intermediate.

Troubleshooting Unwanted Color Changes:

Deprotonation_Troubleshooting Start Dark Solution During Deprotonation Check_Temp Is the temperature maintained at -78 °C? Start->Check_Temp Check_Purity Is the starting oxazine pure? Check_Temp->Check_Purity Yes Temp_High High temperature can cause n-BuLi to react with THF. Check_Temp->Temp_High No Check_Solvent Is the THF anhydrous and peroxide-free? Check_Purity->Check_Solvent Yes Impure_Oxazine Impurities can react with n-BuLi leading to colored byproducts. Check_Purity->Impure_Oxazine No Wet_Solvent n-BuLi reacts with water. Peroxides can lead to side reactions. Check_Solvent->Wet_Solvent No Solution_Temp Maintain strict temperature control. Temp_High->Solution_Temp Solution_Purity Purify the oxazine before use. Impure_Oxazine->Solution_Purity Solution_Solvent Use freshly distilled THF. Wet_Solvent->Solution_Solvent

Caption: Troubleshooting dark solutions during deprotonation.

Alkylation Step

Q6: My alkylation reaction is not proceeding to completion, or I am observing elimination byproducts, especially with secondary alkyl halides.

A6: This issue arises from the competition between the desired SN2 reaction and E2 elimination, or from the reduced reactivity of the electrophile.

Strategies to Improve Alkylation Efficiency:

  • Choice of Electrophile: Primary alkyl iodides are the most reactive and give the best yields. Alkyl bromides are also effective. Alkyl chlorides are less reactive. For secondary halides, consider converting them to the corresponding iodide in situ using sodium iodide in acetone.

  • Temperature Control: Add the alkyl halide at -78 °C and allow the reaction to warm slowly to room temperature. This minimizes elimination, which is favored at higher temperatures.

  • Use of HMPA (Caution): Hexamethylphosphoramide (HMPA) can be added as a co-solvent to break up organolithium aggregates and increase the nucleophilicity of the lithiated oxazine. However, HMPA is a known carcinogen and should be handled with extreme care.

Q7: I am attempting a reaction with a carbonyl compound (e.g., an aldehyde or ketone) as the electrophile, but the reaction is messy.

A7: The lithiated oxazine is a strong base and can deprotonate the α-protons of enolizable aldehydes and ketones, leading to a complex mixture of products.

Solutions for Carbonyl Electrophiles:

  • Use a Lewis Acid: The addition of a Lewis acid, such as MgBr₂·OEt₂, can pre-complex with the carbonyl electrophile, increasing its electrophilicity and reducing its basicity, thereby favoring the desired addition reaction.

  • Inverse Addition: Add the lithiated oxazine solution slowly to a cold solution of the carbonyl electrophile. This maintains a low concentration of the basic lithiated species and minimizes enolization.

Reduction and Hydrolysis Steps

Q8: The reduction of the alkylated oxazine with sodium borohydride is sluggish or incomplete.

A8: The imine of the alkylated oxazine can be sterically hindered, slowing down the reduction.

Tips for an Efficient Reduction:

ParameterRecommendationRationale
Solvent Use ethanol or a mixture of THF and ethanol.The protic solvent facilitates the reduction by protonating the nitrogen atom, making the imine more electrophilic.
Temperature If the reaction is slow at room temperature, gentle heating (to ~40-50 °C) can be applied.Increased temperature enhances the reaction rate.
pH Adjustment A slightly acidic pH can accelerate the reduction. A small amount of acetic acid can be added.Protonation of the imine nitrogen activates it towards hydride attack.

Q9: The final hydrolysis step to the aldehyde is low-yielding, or I isolate a stable amino alcohol intermediate.

A9: The hydrolysis of the tetrahydro-1,3-oxazine (a cyclic hemiaminal ether) requires acidic conditions to proceed to the aldehyde. Incomplete hydrolysis is a common issue.

Ensuring Complete Hydrolysis:

  • Use of Oxalic Acid: The original Meyers procedure calls for hydrolysis with an aqueous solution of oxalic acid.[1] Oxalic acid is a di-acid that is strong enough to catalyze the hydrolysis effectively without causing side reactions like acid-catalyzed polymerization or decomposition of sensitive aldehydes.

  • Reaction Time and Temperature: The hydrolysis may require several hours at room temperature or gentle heating to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Work-up Procedure: After hydrolysis, the desired aldehyde is typically extracted into an organic solvent. Ensure that the aqueous phase is sufficiently acidic to keep the amino alcohol byproduct protonated and in the aqueous layer.

Hydrolysis_Mechanism cluster_0 Hydrolysis of Tetrahydro-1,3-oxazine Tetrahydrooxazine Tetrahydro-1,3-oxazine Protonation Protonation (H+) Tetrahydrooxazine->Protonation 1 RingOpening Ring Opening Protonation->RingOpening 2 Aminoaldehyde Aminoaldehyde Intermediate RingOpening->Aminoaldehyde 3 Hydrolysis_Imine Hydrolysis of Imine Aminoaldehyde->Hydrolysis_Imine 4 Aldehyde Aldehyde Product Hydrolysis_Imine->Aldehyde Aminoalcohol Amino Alcohol Byproduct Hydrolysis_Imine->Aminoalcohol

Caption: Simplified mechanism of the acidic hydrolysis step.

By understanding the key steps and potential pitfalls of the Meyers synthesis using 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, researchers can effectively troubleshoot their experiments and prevent the formation of unwanted side products, leading to higher yields and purer products.

References

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. J. Am. Chem. Soc.1969 , 91 (3), 763–764. [Link]

  • Meyers, A. I. The Meyers synthesis. Wikipedia. [Link]

  • Meyers, A. I. et al. Meyers Aldehyde Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010 , 1913-1916. [Link]

  • Politzer, I. R.; Meyers, A. I. 1-phenylcyclopentanecarboxaldehyde. Organic Syntheses. 1971 , 51, 24. [Link]

  • Siegel, D. Organolithium Reagents. Myers Group Notes, Harvard University. [Link]

  • Meyers, A. I. et al. Aldehydes from dihydro-1,3-oxazines. III. Synthesis of cycloalkanecarboxaldehydes. J. Am. Chem. Soc.1969 , 91 (3), 765-767. [Link]

Sources

Optimization

Technical Support Center: Production of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis and scale-up of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (also kno...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis and scale-up of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (also known as 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene?

A1: While various methods exist for the synthesis of 1,3-oxazines, a prevalent approach for this specific molecule involves the condensation of an appropriate amino alcohol with a ketone or its derivative. Based on the structure of the target molecule, a likely and industrially viable route is the reaction of 4-amino-4-methyl-2-pentanol with acetone or a related acetaldehyde equivalent. The amino alcohol itself can be synthesized from mesityl oxide and ammonia.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials can lead to side reactions or inhibit the desired transformation.

  • Presence of Water: Many condensation reactions are sensitive to water, which can hydrolyze intermediates or shift the reaction equilibrium.

  • Product Instability: The target oxazine may degrade under the reaction or workup conditions.[2]

Q3: My final product is a dark, tar-like substance. What could be the reason?

A3: Tar formation is a common issue, particularly in acid-catalyzed reactions.[2] It often indicates polymerization or decomposition of starting materials or the product. This can be triggered by excessive heat, high concentrations of acid catalyst, or prolonged reaction times.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section provides a more detailed breakdown of specific problems you might encounter during the scale-up of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene synthesis, along with recommended solutions.

Scenario 1: Incomplete Reaction and Low Conversion

Symptom: TLC or GC analysis of the reaction mixture shows a significant amount of unreacted starting materials even after the expected reaction time.

Potential Causes & Troubleshooting Steps:

  • Inefficient Water Removal: The condensation reaction to form the oxazine ring releases water. On a larger scale, removing this water can be less efficient, leading to an unfavorable equilibrium.

    • Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Ensure your solvent forms an azeotrope with water (e.g., toluene, benzene).

  • Inadequate Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger reaction volumes. Ensure the stirring speed is sufficient to create a vortex and maintain a uniform mixture.

  • Catalyst Deactivation: The catalyst (e.g., p-toluenesulfonic acid) may be neutralized by basic impurities in the starting materials or solvents.

    • Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried. Consider a slight increase in the catalyst loading, but monitor for increased side product formation.

Scenario 2: Formation of Significant Impurities

Symptom: Your crude product contains one or more significant impurities that are difficult to remove by standard purification methods.

Potential Causes & Troubleshooting Steps:

  • Side Reactions of Mesityl Oxide: If your synthesis involves the in-situ formation of the amino alcohol from mesityl oxide, unreacted mesityl oxide can undergo self-condensation or polymerization, especially under acidic conditions.

    • Solution: Optimize the reaction temperature and the rate of addition of the ammonia source to favor the formation of the desired amino alcohol over side reactions. Consider a two-step process where the amino alcohol is synthesized and purified before the cyclization step.

  • Formation of Amide Impurity: Incomplete cyclization can lead to the formation of an intermediate N-(2-hydroxy-2-methylbutyl)acetamide.

    • Solution: Ensure complete dehydration during the reaction by using a Dean-Stark trap. A higher reaction temperature or a stronger acid catalyst might be necessary, but this should be balanced against the risk of degradation.

Table 1: Common Impurities and Their Potential Origin

ImpurityPotential OriginSuggested Mitigation
Dimeric byproductsSelf-condensation of starting materials or intermediates.Optimize reactant concentrations and addition rates.
N-(2-hydroxy-2-methylbutyl)acetamideIncomplete cyclization of the intermediate.Ensure efficient water removal (Dean-Stark).
Polymeric materialAcid-catalyzed polymerization of starting materials.Reduce catalyst concentration or reaction temperature.
Scenario 3: Difficulties in Product Isolation and Purification

Symptom: The product is difficult to crystallize, or it co-elutes with impurities during column chromatography.

Potential Causes & Troubleshooting Steps:

  • Product is an Oil: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a low-melting solid or an oil at room temperature, which can make crystallization challenging.

    • Solution: Consider converting the product to a crystalline salt (e.g., hydrochloride or picrate) for purification. The free base can be regenerated after purification.

  • Emulsion Formation during Workup: The product may act as a surfactant, leading to the formation of stable emulsions during aqueous workup.

    • Solution: Add a small amount of a brine solution to the aqueous layer to break the emulsion. Alternatively, use a different solvent system for extraction.

  • Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of some nitrogen-containing compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase, such as alumina.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
  • Step 1: Assembly of Apparatus: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.

  • Step 2: Charging of Reagents: To the flask, add 4-amino-4-methyl-2-pentanol (1.0 eq), acetone (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. Collect the water that separates in the Dean-Stark trap.

  • Step 4: Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Analyze Reagent Purity check_conditions->check_purity Optimal optimize_conditions Optimize Conditions (Trial Reactions) check_conditions->optimize_conditions Suboptimal check_water Assess Water Removal Efficiency check_purity->check_water Reagents Pure purify_reagents Purify/Dry Reagents check_purity->purify_reagents Impurities Detected check_stability Evaluate Product Stability check_water->check_stability Efficient improve_dehydration Enhance Water Removal (e.g., Dean-Stark) check_water->improve_dehydration Inefficient modify_workup Modify Workup/Purification check_stability->modify_workup Degradation Observed success Yield Improved optimize_conditions->success purify_reagents->success improve_dehydration->success modify_workup->success Scale_Up_Considerations main Scale-Up Challenges Heat Transfer Mass Transfer (Mixing) Reaction Kinetics Downstream Processing sub_heat Heat Transfer Issues - Exotherm Control - Hot Spot Formation - Inefficient Cooling main:f0->sub_heat sub_mass Mass Transfer Issues - Inefficient Mixing - Phase Separation - Gas Evolution main:f1->sub_mass sub_kinetics Kinetic Challenges - Byproduct Formation - Runaway Reactions - Equilibrium Shift main:f2->sub_kinetics sub_downstream Downstream Hurdles - Difficult Purification - Product Isolation - Waste Management main:f3->sub_downstream

Caption: Key areas of consideration during process scale-up.

IV. References

  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.

  • BenchChem. Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.

Sources

Reference Data & Comparative Studies

Validation

validation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene's role in a reaction

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is paramount. The strategic synthesis of aldehydes, in particular, represents a critical step in the construction of complex molecular architectures. This guide provides a comprehensive validation of the role of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in the Meyers aldehyde synthesis , a powerful method for the preparation of unsymmetrical aldehydes. We will objectively compare its performance with a prominent alternative, the Corey-Seebach reaction , supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction: The Concept of Umpolung and Acyl Anion Equivalents

At the heart of both the Meyers and Corey-Seebach syntheses lies the concept of Umpolung , or reactivity inversion. Typically, the carbonyl carbon of an aldehyde is electrophilic. These methods ingeniously reverse this polarity, transforming the aldehyde carbonyl carbon into a nucleophilic species, often referred to as an "acyl anion equivalent." This allows for reactions with electrophiles, forming a new carbon-carbon bond at the carbonyl position.

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene , a dihydro-1,3-oxazine derivative, serves as a cornerstone of the Meyers synthesis. Its structure allows for the deprotonation of the C2 position, creating a stabilized carbanion that acts as a nucleophile. The alternative, the Corey-Seebach reaction, utilizes a 1,3-dithiane to achieve a similar transformation.

The Meyers Aldehyde Synthesis vs. The Corey-Seebach Reaction: A Head-to-Head Comparison

Both methodologies offer elegant solutions for the synthesis of aldehydes from alkyl halides. However, they differ in their reaction conditions, substrate scope, and deprotection methods, which can significantly impact their applicability in a given synthetic route.

Mechanistic Overview

The following diagrams illustrate the mechanistic pathways for both the Meyers aldehyde synthesis and the Corey-Seebach reaction.

Meyers_Synthesis cluster_Meyers Meyers Aldehyde Synthesis M1 2,4,4,6-Tetramethyl- 1-oxa-3-aza-2-cyclohexene M2 2-Lithio-oxazine (Acyl Anion Equivalent) M1->M2 n-BuLi M3 2-Alkyl-oxazine M2->M3 R-X (Alkylation) M4 Reduced Oxazine M3->M4 NaBH4 (Reduction) M5 Aldehyde M4->M5 H2C2O4 (Hydrolysis)

Figure 1: Mechanistic workflow of the Meyers Aldehyde Synthesis.

Corey_Seebach_Reaction cluster_Corey_Seebach Corey-Seebach Reaction CS1 1,3-Dithiane CS2 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) CS1->CS2 n-BuLi CS3 2-Alkyl-1,3-dithiane CS2->CS3 R-X (Alkylation) CS4 Aldehyde CS3->CS4 HgCl2, H2O (Deprotection)

Figure 2: Mechanistic workflow of the Corey-Seebach Reaction.

Performance Comparison: Experimental Data

The following tables summarize representative experimental data for both syntheses, highlighting the yields for key transformation steps.

Table 1: Meyers Aldehyde Synthesis - Representative Yields

Electrophile (R-X)Alkylation Yield (%)Overall Aldehyde Yield (%)Reference
n-Butyl bromide9275[1]
Benzyl bromide9580[2]
Isopropyl iodide8568[1]
Cyclohexyl iodide8870[1]

Table 2: Corey-Seebach Reaction - Representative Yields

Electrophile (R-X)Alkylation Yield (%)Deprotection Yield (%)Overall Aldehyde Yield (%)Reference
n-Butyl bromide959085[3][4]
Benzyl bromide969288[3][4]
Isopropyl iodide908576[3][4]
Cyclohexyl iodide858875[3][4]

From the data, both methods generally provide good to excellent yields. The choice between them may therefore depend on other factors such as functional group tolerance, reagent toxicity, and ease of workup.

Experimental Protocols

To provide a practical guide, detailed, step-by-step methodologies for key experiments are outlined below.

Protocol 1: Meyers Aldehyde Synthesis - Synthesis of Heptanal

This protocol details the synthesis of heptanal from 1-bromohexane using 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine.

Meyers_Protocol cluster_Meyers_Exp Meyers Synthesis Workflow P1 Step 1: Lithiation P2 Step 2: Alkylation P1->P2 Add 1-bromohexane P3 Step 3: Reduction P2->P3 Add NaBH4 P4 Step 4: Hydrolysis P3->P4 Add Oxalic Acid Solution

Figure 3: Experimental workflow for the Meyers Aldehyde Synthesis.

Step 1: Formation of the 2-Lithio-oxazine

  • To a solution of 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithiated species is indicated by a color change.

Step 2: Alkylation

  • To the solution from Step 1, add 1-bromohexane (1.1 eq) dropwise at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Reduction of the Imine

  • Dissolve the crude 2-hexyl-2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine from Step 2 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the methanol under reduced pressure.

Step 4: Hydrolysis to the Aldehyde

  • To the residue from Step 3, add a 9% aqueous solution of oxalic acid.

  • Stir the mixture vigorously at room temperature for 1 hour.[5]

  • Extract the product with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purify the resulting heptanal by distillation.

Protocol 2: Corey-Seebach Reaction - Synthesis of Heptanal

This protocol details the synthesis of heptanal from 1-bromohexane using 1,3-dithiane.

Step 1: Formation of 2-Lithio-1,3-dithiane

  • To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C to -20 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at this temperature for 2 hours.

Step 2: Alkylation

  • To the solution from Step 1, add 1-bromohexane (1.1 eq) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Deprotection to the Aldehyde

  • Dissolve the crude 2-hexyl-1,3-dithiane from Step 2 in a mixture of acetonitrile and water (9:1).

  • Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[6]

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by distillation to yield heptanal.

Discussion: Causality Behind Experimental Choices

  • Choice of Base: n-Butyllithium is a sufficiently strong base to deprotonate both the dihydro-1,3-oxazine and the 1,3-dithiane at the C2 position. The acidity of the C-H bond is enhanced by the adjacent heteroatoms.

  • Alkylation: The alkylation step is a standard SN2 reaction. Primary and secondary alkyl halides are generally good substrates.

  • Reduction in Meyers Synthesis: The reduction of the imine functionality in the oxazine intermediate with sodium borohydride is a crucial step to form the hemiaminal, which is readily hydrolyzed to the aldehyde.[1]

  • Hydrolysis in Meyers Synthesis: Mild acidic conditions using oxalic acid are employed for the hydrolysis of the reduced oxazine to minimize side reactions.[5]

  • Deprotection in Corey-Seebach Reaction: The deprotection of the dithiane is the most critical and often challenging step. Mercury(II) salts are traditionally used due to the high affinity of Hg2+ for sulfur, which facilitates the cleavage of the C-S bonds.[6] However, due to the toxicity of mercury compounds, alternative deprotection methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been developed.[7]

Conclusion: A Validated Role and a Strategic Choice

The Meyers aldehyde synthesis, utilizing 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, is a robust and validated method for the synthesis of a wide range of aldehydes. Its performance is comparable to the well-established Corey-Seach reaction.

Key advantages of the Meyers Synthesis include:

  • Milder final hydrolysis step compared to the often harsh and toxic reagents required for dithiane deprotection.

  • The commercial availability of the specific oxazine reagent.

Key advantages of the Corey-Seebach Reaction include:

  • A vast body of literature and a very broad substrate scope.[4]

  • The dithiane intermediate is generally very stable.

Ultimately, the choice between these two powerful synthetic tools will depend on the specific requirements of the synthetic target, including functional group compatibility, reagent availability and toxicity considerations, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed and strategic decision in your synthetic endeavors.

References

  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. J. Am. Chem. Soc.1969, 91(3), 763–764.
  • Corey, E. J.; Seebach, D. Angew. Chem. Int. Ed. Engl.1965, 4(12), 1077–1078.
  • Seebach, D.; Corey, E. J. J. Org. Chem.1975, 40(2), 231–237.
  • Meyers, A. I.; Adickes, H. W.; Politzer, I. R.; Beverung, W. N. J. Am. Chem. Soc.1969, 91(3), 765–767.
  • Meyers, A. I. et al. J. Org. Chem.1973, 38, 36-56.
  • Yus, M.; Nájera, C.; Foubelo, F. Tetrahedron2003, 59(33), 6147-6212.
  • Politzer, I. R.; Meyers, A. I. Org. Synth.1971, 51, 24.
  • Grobel, B-T.; Seebach, D. Synthesis1977, 1977(6), 357-402.
  • Bulman Page, P. C.; van Niel, M. B.; Westwood, D. Tetrahedron1989, 45(24), 7643-7677.
  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Fitzpatrick, J. M.; Malone, G. R.; Politzer, I. R. J. Am. Chem. Soc.1969, 91(3), 764–765.
  • Smith, A. B., III; Xiang, M. J. Am. Chem. Soc.2006, 128, 66-67.
  • Sasson, R.; Hagooly, A.; Rozen, S. Org. Lett.2003, 5, 769-771.
  • Habibi, M. H.; Tangestaninejad, S.; Montazerozohori, M.; Mohamadpoor-Baltork, I. Molecules2003, 8(8), 663-669.
  • Fleming, F. F.; Funk, L.; Altundas, R.; Tu, Y. J. Org. Chem.2001, 66, 6502 - 6504.
  • Wu, Y.-C.; Zhu, J. J. Org. Chem.2008, 73, 9522-9524.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999; pp 329-344.
  • Seebach, D.; Wilka, E.-M. Synthesis1976, 1976(07), 476-477.
  • Lai, J.; Du, W.; Tian, L.; Zhou, C.; She, X.; Tang, S. Org. Lett.2014, 16, 4396-4399.
  • Dong, D.; Ouyang, Y.; Yu, H.; Liu, Q.; Liu, J.; Wang, M.; Zhu, J. J. Org. Chem.2005, 70, 4535-4537.
  • Organic Syntheses, Coll. Vol. 6, p.905 (1988); Vol. 51, p.24 (1971). ([Link])

  • Tanemura, K.; Suzuki, T.; Nishida, Y.; Satsumabayashi, K.; Horaguchi, T. Chem. Commun.2004, 470-471.
  • Firouzabadi, H.; Iranpoor, N.; Hazarkhani, H. J. Org. Chem.2001, 66(22), 7527-7529.
  • Ouyang, Y.; Dong, D.; Zheng, C.; Yu, H.; Liu, Q.; Fu, Z. Synthesis2006, 3801-3804.
  • Yadav, J. S.; Reddy, B. V. S.; Pandey, S. K. Synlett2001, 2001(2), 238-240.
  • Jin, Y.-S.; Zhang, W.; Zhang, D.-Z.; Qiao, L.-M.; Wu, Q.-Y.; Chen, H.-S. Asian J. Chem.2011, 23(1), 231-233.
  • Kamal, A.; Reddy, K. S.; Rajender, M. Tetrahedron Lett.2004, 45(44), 8185-8187.
  • Markó, I. E.; Ates, A.; Gautier, A.; Leroy, B.; Plancher, J.-M.; Quesnel, Y.; Vanherck, J.-C. Angew. Chem. Int. Ed.1999, 38(21), 3207-3209.
  • Smith, K.; Hussain, S. Chem. Commun.1998, 1357-1358.
  • Mohammadpour Amini, M.; Eftekhari-Sis, B. Synth. Commun.2014, 44(1), 108-115.
  • Amendola, V.; Fabbrizzi, L.; Mosca, L. Chem. Soc. Rev.2010, 39(10), 3889-3915.

Sources

Comparative

The Unseen Workhorse: A Comparative Analysis of Sterically Hindered Amine Catalysts in Selective Alcohol Oxidation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, the selective oxidation of alcohols to aldehydes is a cornerstone transformation, pivotal t...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selective oxidation of alcohols to aldehydes is a cornerstone transformation, pivotal to the construction of complex molecules and active pharmaceutical ingredients. The ideal catalyst for this process should be highly selective, efficient under mild conditions, and environmentally benign. While numerous catalysts have been developed, this guide focuses on a comparative analysis of sterically hindered amine catalysts, with a central focus on the well-established organocatalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) . Although the structurally related 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is not a widely documented catalyst, the principles of catalysis driven by sterically hindered amines are well-embodied by TEMPO and its derivatives. This guide will objectively compare the performance of TEMPO-based systems with other catalytic alternatives, supported by experimental data, to provide a clear understanding of their respective strengths and limitations in modern organic synthesis.

The Principle of Steric Shielding in Catalysis

The catalytic activity of TEMPO and its analogues is fundamentally linked to the steric hindrance provided by the four methyl groups flanking the nitroxyl radical. This steric shield is crucial for the stability of the radical species, preventing dimerization and other deactivation pathways. The active oxidant in these reactions is not the TEMPO radical itself, but the corresponding N-oxoammonium ion, which is generated in situ from a co-oxidant. This N-oxoammonium ion is a powerful yet selective oxidant for alcohols.

The general catalytic cycle for TEMPO-mediated alcohol oxidation is a two-stage process. First, the co-oxidant oxidizes TEMPO to the active N-oxoammonium species. This species then oxidizes the alcohol to the corresponding aldehyde, during which it is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant back to the TEMPO radical, thus completing the catalytic cycle.

TEMPO_Catalytic_Cycle cluster_substrate Substrate Conversion TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Alcohol Primary Alcohol (R-CH2OH) Hydroxylamine->TEMPO Co-oxidant Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde

Figure 1: Generalized catalytic cycle of TEMPO-mediated alcohol oxidation.

Comparative Performance Analysis: TEMPO vs. Alternative Catalysts

The efficacy of a catalyst is best assessed through direct comparison with other available methods for the same transformation. The selective oxidation of primary alcohols to aldehydes is a reaction where a variety of catalysts can be employed, each with its own set of advantages and disadvantages.

Organocatalyst vs. Metal-Based Catalysts

A significant advantage of TEMPO as an organocatalyst is the avoidance of heavy metal contaminants in the final product, which is a critical consideration in the pharmaceutical industry.[1] Traditional metal-based oxidants, such as those based on chromium and manganese, are often toxic and generate stoichiometric amounts of hazardous waste. While modern metal-based catalytic systems using precious metals like palladium and platinum are more efficient, they can be costly and require careful removal from the product.[2][3]

Catalyst SystemTypical SubstrateCo-oxidant/ConditionsYield (%)Selectivity (Aldehyde)Reference
TEMPO/NaOCl Benzyl alcoholNaOCl, KBr, NaHCO₃, CH₂Cl₂/H₂O, 0°C>95>98%Anelli et al.
Cu(I)/TEMPO Benzyl alcoholAir, 2,2'-bipyridine, N-methylimidazole, MeCN, RT96>99%Hoover & Stahl, 2011[4]
Pd/C Benzyl alcoholO₂, K₂CO₃, Toluene, 100°C98>99%Mallat & Baiker, 1994
MnO₂ Cinnamyl alcoholDichloromethane, RT85-95HighFieser & Fieser
PCC 1-OctanolDichloromethane, RT~90HighCorey & Suggs, 1975

Table 1: Comparative performance of TEMPO-based systems and other catalysts in the oxidation of primary alcohols.

The data in Table 1 highlights the high efficiency and selectivity of TEMPO-based systems, which are comparable to or even exceed those of some metal-based catalysts, particularly under milder reaction conditions. The use of air as the terminal oxidant in the Cu(I)/TEMPO system is a significant advantage from a green chemistry perspective.[5][6]

Experimental Protocols

To provide a practical context for this comparative analysis, detailed experimental protocols for two common TEMPO-mediated oxidation procedures are provided below.

Protocol 1: Anelli-Type Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a widely used and cost-effective method for the selective oxidation of primary alcohols.[7]

Materials:

  • Primary alcohol (1.0 mmol)

  • TEMPO (0.01 mmol, 1 mol%)

  • Dichloromethane (DCM, 5 mL)

  • Aqueous solution of KBr (0.1 M, 1.0 mL)

  • Aqueous solution of NaHCO₃ (0.5 M, 2.0 mL)

  • Aqueous solution of NaOCl (commercial bleach, ~10-15%, titrated to determine concentration, 1.1 mmol)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol) in DCM (5 mL).

  • Add the aqueous KBr solution (1.0 mL) and the aqueous NaHCO₃ solution (2.0 mL).

  • Cool the biphasic mixture to 0°C in an ice bath.

  • While stirring vigorously, add the aqueous NaOCl solution (1.1 mmol) dropwise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the Na₂S₂O₃ solution until the yellow color of the excess oxidant disappears.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Anelli_Oxidation_Workflow Start Dissolve Alcohol & TEMPO in DCM Add_Reagents Add aq. KBr and NaHCO3 Start->Add_Reagents Cool Cool to 0°C Add_Reagents->Cool Add_Oxidant Dropwise addition of NaOCl Cool->Add_Oxidant Monitor Monitor by TLC Add_Oxidant->Monitor Quench Quench with Na2S2O3 Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Isolate Isolate Aldehyde Product Workup->Isolate

Figure 2: Experimental workflow for the Anelli-type oxidation.

Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol

This protocol utilizes a copper(I) co-catalyst and air as the terminal oxidant, representing a greener alternative.[5][8]

Materials:

  • Primary alcohol (1.0 mmol)

  • Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy, 0.05 mmol, 5 mol%)

  • TEMPO (0.05 mmol, 5 mol%)

  • N-Methylimidazole (NMI, 0.10 mmol, 10 mol%)

  • Acetonitrile (MeCN, 5 mL)

Procedure:

  • To a flask open to the atmosphere, add the primary alcohol (1.0 mmol), CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.05 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.

  • Add N-methylimidazole (0.10 mmol). The reaction mixture should turn from a colorless suspension to a colored solution.

  • Stir the reaction mixture vigorously, open to the air, and monitor the progress by TLC. The reaction is often accompanied by a color change.

  • Upon completion, the reaction can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated to yield the aldehyde.

Mechanistic Insights and Causality

The choice of co-oxidant and reaction conditions in TEMPO-mediated oxidations is critical and directly influences the reaction's outcome.

  • The Role of Bromide in the Anelli Oxidation: In the Anelli protocol, potassium bromide is a crucial additive. It is believed that hypochlorite oxidizes bromide to hypobromite, which then reacts with the alcohol in a more efficient manner than hypochlorite itself.

  • pH Control: The use of a bicarbonate buffer to maintain a slightly alkaline pH (around 8.5-9.5) is essential for the Anelli oxidation. Under these conditions, the oxidation of primary alcohols to aldehydes is fast, while the overoxidation to carboxylic acids is significantly slower.[7]

  • Copper Co-catalyst in Aerobic Oxidation: In the copper/TEMPO system, the copper(I) species is oxidized by O₂ to a copper(II) species, which then participates in the oxidation of the hydroxylamine intermediate back to the TEMPO radical.[5][9] The ligand (e.g., bipyridine) and the base (e.g., NMI) are crucial for stabilizing the copper species and facilitating the catalytic cycle. The mechanism is complex and can vary depending on the specific substrate and conditions.[9][10]

Conclusion: Selecting the Right Tool for the Job

The comparative analysis demonstrates that TEMPO and its derivatives are highly effective and selective organocatalysts for the oxidation of primary alcohols to aldehydes. Their performance is on par with many traditional and modern metal-based systems, with the significant advantage of being metal-free.

  • For cost-effective, large-scale synthesis where the use of bleach is acceptable, the Anelli protocol remains a robust and reliable choice.

  • For applications demanding greener conditions and avoiding halogenated oxidants, the copper/TEMPO-catalyzed aerobic oxidation is an excellent alternative.

The choice of catalyst ultimately depends on the specific requirements of the synthesis, including substrate compatibility, scale, cost, and environmental considerations. By understanding the underlying mechanisms and the comparative performance data, researchers can make informed decisions to select the optimal catalytic system for their needs.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes with sodium hypochlorite, catalyzed by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
  • Bailey, T. S., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(6), 2157–2160.[9][11]

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals.
  • Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. ACS Catalysis, 3(10), 2373–2379.[5][10]

  • Markó, I. E., & Giles, P. R. (1996). A cheap, convenient and powerful method for the oxidation of primary and secondary alcohols. Tetrahedron Letters, 37(14), 2351-2354.
  • Gamez, P., Arends, I. W. C. E., Reedijk, J., & Sheldon, R. A. (2003). Copper(II)-catalysed aerobic oxidation of primary alcohols to aldehydes.
  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742-15745.[10]

  • Ryland, B. L., & Stahl, S. S. (2014). Practical Aerobic Oxidations of Alcohols and Aldehydes with the Cu/TEMPO Catalyst System. Angewandte Chemie International Edition, 53(32), 8512-8524.[8]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043.
  • Cao, Q., Dornan, L. M., Rogan, L., Hughes, N. L., & Muldoon, M. J. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(35), 4524-4543.[4]

  • Shibuya, M., Furukawa, K., & Yamamoto, Y. (2017). AZADO-and Nor-AZADO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes in MeCN. Synlett, 28(12), 1554-1557.[12]

  • Davis, S. E., Ide, M. S., & Davis, R. J. (2013). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry, 15(1), 17-45.[2]

  • Prati, L., & Rossi, M. (1998). Gold on carbon as a new catalyst for selective liquid phase oxidation of diols.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1]

Sources

Validation

Spectroscopic Validation Guide: Confirming the Formation of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

This guide provides a comprehensive framework for the spectroscopic verification of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound synthesized from the condensation reaction of diacetone alcohol a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic verification of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound synthesized from the condensation reaction of diacetone alcohol and urea. Given the potential for isomeric byproducts and unreacted starting materials, a multi-technique spectroscopic approach is not merely recommended but essential for unambiguous structural confirmation.

We will explore the expected spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the predicted data for the target molecule with plausible alternatives, this guide equips researchers with the analytical strategy needed to definitively establish its formation.

The Synthetic Pathway and Analytical Challenge

The formation of 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol )[1][2][3] is proposed to occur via the acid-catalyzed condensation of diacetone alcohol with urea. The reaction involves the formation of a carbinolamine intermediate, followed by dehydration and cyclization to yield the target oxazine ring structure.

The primary analytical challenge lies in distinguishing the desired product from key alternatives, such as the isomeric open-chain N-(4-hydroxy-4-methylpentan-2-yl)urea (the intermediate post-addition but pre-cyclization) or unreacted starting materials. Each species possesses a unique spectroscopic fingerprint.

synthesis_mechanism DAA Diacetone Alcohol Intermediate Carbinolamine Intermediate DAA->Intermediate + Urea (Acid Catalyst) Urea Urea Urea->Intermediate Product 2,4,4,6-Tetramethyl-1-oxa- 3-aza-2-cyclohexene Intermediate->Product - H₂O (Cyclization)

Caption: Proposed reaction mechanism for the formation of the target oxazine.

Multi-Technique Spectroscopic Verification Workflow

A sequential and synergistic analytical approach is crucial. Mass spectrometry first confirms the mass-to-charge ratio of the product, IR spectroscopy identifies key functional groups (specifically the imine), and NMR spectroscopy provides the definitive structural map of the entire molecule.

analysis_workflow Start Crude Reaction Mixture MS Mass Spectrometry (MS) Confirm MW = 141.21 Start->MS Step 1: Verify Mass IR Infrared (IR) Spectroscopy Identify C=N stretch MS->IR Step 2: Verify Functional Group NMR ¹H & ¹³C NMR Spectroscopy Elucidate Full Structure IR->NMR Step 3: Map Connectivity Conclusion Structure Confirmed NMR->Conclusion Final Confirmation

Caption: Recommended workflow for unambiguous spectroscopic validation.

Comparative Spectroscopic Data Analysis

The core of the verification process lies in comparing the observed spectra with the predicted data for the target molecule and its most likely alternative, the open-chain intermediate.

NMR is the most powerful tool for this analysis, providing detailed information about the chemical environment and connectivity of each atom. The key diagnostic signals will be the absence of the N-H and O-H protons from the intermediate and the unique chemical shifts of the carbons involved in the oxazine ring.

Table 1: Predicted ¹H & ¹³C NMR Data Comparison

Assignment Target: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene Alternative: N-(4-hydroxy-4-methylpentan-2-yl)urea Rationale for Distinction
¹H: C2-CH₃ ~1.9-2.1 ppm (s, 3H)Not presentUnique signal for the methyl group on the C=N bond.
¹H: C4-(CH₃)₂ ~1.2-1.4 ppm (s, 6H)~1.2 ppm (s, 6H)Similar chemical shift, but connectivity confirmed by 2D NMR.
¹H: C5-CH₂ ~1.6-1.8 ppm (s, 2H)~1.5 ppm (d) & ~1.7 ppm (d)Appears as a singlet in the target due to symmetry (or a narrow AB quartet). Appears as distinct diastereotopic protons in the chiral intermediate.
¹H: C6-CH₃ ~1.3-1.5 ppm (d, 3H)~1.1 ppm (d, 3H)Shifted downfield in the ring structure.
¹H: C6-H ~4.0-4.3 ppm (septet, 1H)~3.8-4.0 ppm (m, 1H)Significantly downfield shift due to adjacent oxygen atom within the ring.
¹H: OH / NH AbsentPresent (broad signals)The absence of exchangeable protons is a critical indicator of successful cyclization.
¹³C: C2 (C=N) ~160-170 ppmNot presentKey diagnostic signal. Replaces the urea carbonyl signal.
¹³C: C4 (Quat. C) ~55-65 ppm~70 ppmShielded (shifted upfield) compared to the carbinol carbon in the intermediate.
¹³C: C6 ~70-75 ppm~50 ppmDeshielded (shifted downfield) due to the influence of the ring oxygen.
¹³C: Urea C=O Not present~158-162 ppmAbsence confirms the C=N bond formation.

Note: Predicted chemical shifts are based on typical values for similar heterocyclic systems.[4][5][6][7]

IR spectroscopy provides rapid confirmation of key functional group transformations. The disappearance of the broad O-H and N-H stretches from the starting materials and the appearance of a sharp C=N stretch are the primary indicators of product formation.

Table 2: Key IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Significance
C=N Stretch (Imine) 1640 - 1690 cm⁻¹Primary evidence of product formation. This region should be free of strong C=O signals.[8]
C-O Stretch 1050 - 1250 cm⁻¹Strong signal indicating the ether linkage within the oxazine ring.
N-H / O-H Stretch Absent (or significantly diminished)A broad signal in the 3200-3500 cm⁻¹ region indicates the presence of unreacted urea or the open-chain intermediate.[9]
C=O Stretch (Urea) Absent (or significantly diminished)A strong signal around 1680-1700 cm⁻¹ indicates unreacted urea.

Note: The C=N stretch in conjugated or cyclic systems can vary.[10][11] The absence of broad N-H/O-H bands is a strong indicator of a successful reaction.[12]

Mass spectrometry confirms the molecular weight of the product and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable method for this analysis.

  • Expected Molecular Ion: The primary confirmation is the detection of the protonated molecule [M+H]⁺ at m/z = 142.22 .

  • Predicted Fragmentation: The fragmentation of oxazine and oxazoline rings often involves cleavage adjacent to the heteroatoms.[13][14] A likely initial fragmentation pathway would be the loss of a methyl radical (•CH₃) from the C4 position to yield a stable fragment at m/z = 127 . Further fragmentation could involve the loss of acetone (58 Da) via retro-Diels-Alder-type cleavage, leading to a fragment at m/z = 84 . The observation of these specific fragments would provide strong corroborating evidence for the proposed cyclic structure.[15][16]

Standard Operating Procedures (SOPs)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diacetone alcohol (1 equiv.), urea (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in toluene.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

  • Process the data using appropriate software to identify chemical shifts, coupling constants, and correlations.

  • Apply a small drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Perform a background scan prior to sample analysis.

  • Label the key peaks corresponding to the C=N and C-O stretches.

  • Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

  • Infuse the sample directly into an ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Identify the [M+H]⁺ peak and major fragment ions. For more detailed fragmentation analysis, perform tandem MS (MS/MS) on the parent ion at m/z 142.[14]

References

  • Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. PubMed. Available at: [Link]

  • Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. Available at: [Link]

  • mass spectrometry of oxazoles. (Source URL not readily available, content used for general principles).
  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. Available at: [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. Available at: [Link]

  • 3 - Supporting Information. (Source URL not readily available, content used for general principles of isoxazole NMR).
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

  • Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Cocatalyst and g-C3N4 Surface. MDPI. Available at: [Link]

  • Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. ResearchGate. Available at: [Link]

  • 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Tetrahedron. (URL not provided).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (Source URL not readily available, content used for general principles).
  • The features of IR spectrum. (Source URL not readily available, content used for general principles).

Sources

Comparative

A Comparative Guide to the Biological Activity of 1,3-Oxazine Analogs: A Focus on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction to the 1,3-Oxazine Scaffold The 1,3-oxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,3-Oxazine Scaffold

The 1,3-oxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This six-membered heterocycle, containing a nitrogen and an oxygen atom at positions 1 and 3 respectively, offers a versatile platform for synthetic modification. The inherent physicochemical properties of the 1,3-oxazine moiety contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The continuous exploration of novel 1,3-oxazine derivatives is a testament to their potential in the development of new therapeutic agents.

Comparative Biological Profiling of 1,3-Oxazine Analogs

The biological activity of 1,3-oxazine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. In the absence of direct data for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, we will examine the bioactivities of various analogs to infer its potential pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of 1,3-oxazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Below is a summary of the cytotoxic activity of representative 1,3-oxazine analogs:

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
N²-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyrimidine derivativeHeLa, Siha, MDA-MB-231, MCF-7, A2780More potent than cisplatin[3]
[5][6]oxazino fused acridines (nitrophenyl derivative)HT29 (colon carcinoma)Dependent on substituent[4]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), HCT-15 (colon cancer)Growth Percent of 62.61[7]

Table 1: Comparative cytotoxic activity of various heterocyclic compounds, including 1,3-oxazine-related structures.

The data suggests that aromatic substitutions on the 1,3-oxazine backbone play a critical role in determining anticancer potency. For instance, the presence of a trifluoromethylphenyl group in a related diaminopyrimidine structure demonstrated significant activity.[3] This highlights the importance of electron-withdrawing groups and overall molecular conformation in mediating cytotoxicity. The specific tetramethyl substitution pattern of the topic compound may influence its lipophilicity and steric profile, which in turn would affect its interaction with biological targets.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. 1,3-Oxazine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of inflammatory mediators like nitric oxide (NO).

Here we compare the anti-inflammatory activity of different 1,3-oxazine analogs:

Compound/Analog ClassAssayIC50 (µg/mL)Reference
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][5][6]oxazineHeat-induced hemolysis4.807[5]
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][5][6]oxazineHeat-induced hemolysis5.5[5]
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[5][6]oxazine-6-yl]-phenyl}-nicotinamideBSA & Protease methodSignificant activity at 10, 50, 100 µg/mL[4]
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[5][6]oxazine-6-yl]-phenyl}-nicotinamideBSA & Protease methodSignificant activity at 10, 50, 100 µg/mL[4]

Table 2: In vitro anti-inflammatory activity of selected 1,3-oxazine derivatives.

The presented data indicates that the anti-inflammatory efficacy of 1,3-oxazine analogs is highly dependent on the substituents. For example, naphthoxazine derivatives with halogenated phenyl or thiophenyl groups at positions 1 and 3 exhibit potent activity, in some cases exceeding that of the standard drug diclofenac.[5] The presence of multiple methyl groups in 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene would likely enhance its lipophilicity, potentially facilitating its passage through cell membranes to reach intracellular inflammatory targets.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 1,3-oxazine scaffold has been explored for its potential to yield compounds with activity against a range of bacterial and fungal pathogens.

The following table summarizes the antimicrobial activity of some 1,3-oxazine derivatives:

Compound/Analog ClassOrganism(s)ActivityReference
Chloro substituted 1,3-oxazinyl acetamide derivativeBacteria and FungiStrong activity[8]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii27% inhibition at 32 µg/mL[9]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity[9]

Table 3: Antimicrobial profile of representative 1,3-oxazine analogs.

The antimicrobial spectrum and potency of 1,3-oxazines are dictated by their substitution patterns. For instance, chloro-substituted derivatives have shown strong antibacterial and antifungal effects.[8] The tetramethyl substitution on the core compound of this guide could influence its interaction with microbial cell walls or intracellular targets, though specific data is needed to confirm this.

Experimental Methodologies: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed in this guide.

General Synthesis of 1,3-Oxazine Derivatives

A common and efficient method for the synthesis of the 1,3-oxazine core is through a multi-component reaction, often a variation of the Mannich reaction.

G Phenol Phenolic Compound Reaction Condensation Reaction Phenol->Reaction Amine Primary Amine Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Solvent Solvent + Catalyst Solvent->Reaction Reaction Conditions Oxazine 1,3-Oxazine Derivative Reaction->Oxazine Cyclization G start Seed cancer cells in 96-well plate treat Treat cells with varying concentrations of test compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mmtt add_mmtt incubate1->add_mmtt add_mtt Add MTT reagent to each well incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate G start Seed RAW 264.7 macrophages in 96-well plate pretreat Pre-treat cells with test compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell supernatant incubate->collect griess Add Griess reagent collect->griess read Measure absorbance at 540 nm griess->read calculate Calculate % NO inhibition read->calculate

Sources

Validation

mechanistic comparison of reactions with and without 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

An In-Depth Mechanistic Comparison of Amide Bond Formation: Reactions With and Without Oxazoline-Based Coupling Agents A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The formation of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Comparison of Amide Bond Formation: Reactions With and Without Oxazoline-Based Coupling Agents

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. Consequently, a vast array of coupling agents has been developed to activate the carboxylic acid and facilitate this crucial transformation.

While classic reagents like carbodiimides have long been the workhorses of amide synthesis, alternative methodologies offering different reactivity profiles, milder conditions, and unique advantages are continually sought. This guide provides a detailed mechanistic comparison between conventional amidation methods and those employing oxazoline-based activating agents.

Disclaimer: Initial research into the specific compound 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene revealed a lack of extensive, publicly available data on its application as a coupling agent for amidation or esterification. Therefore, to provide a robust and scientifically grounded comparison, this guide will focus on a well-documented and mechanistically illustrative class of oxazoline-derived reagents: 2-halo-oxazolinium salts. This serves as a representative example to contrast with traditional methods.

I. Amide Bond Formation Without Oxazoline-Based Reagents

A. Direct Thermal Amidation

The most fundamental approach to amide synthesis involves heating a mixture of a carboxylic acid and an amine. This method, however, is often limited by the need for high temperatures (typically >160 °C) to overcome the energy barrier of dehydrating the ammonium carboxylate salt intermediate.

Mechanism:

  • Acid-Base Reaction: The carboxylic acid and amine rapidly form an ammonium carboxylate salt.

  • Dehydration: At high temperatures, water is eliminated to form the amide bond.

This approach is generally restricted to robust substrates that can withstand harsh reaction conditions.

B. Carbodiimide-Mediated Amidation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation at or near room temperature.

Mechanism of Action: The core principle of carbodiimide-mediated coupling is the in-situ activation of the carboxylic acid to form a highly reactive intermediate, the O-acylisourea.

  • Activation of Carboxylic Acid: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form the O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea.

  • Formation of Amide and Urea Byproduct: The tetrahedral intermediate collapses, forming the desired amide and a stable urea byproduct (e.g., dicyclohexylurea, which is often insoluble and can be removed by filtration).

A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine and represents a loss of starting material. To suppress this and other side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, and then cleanly reacts with the amine.

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carbodiimide R'-N=C=N-R' O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide->O_Acylisourea Amide Amide Product O_Acylisourea->Amide Urea Urea Byproduct O_Acylisourea->Urea Amine R''-NH2 Amine->Amide

Caption: Carbodiimide-mediated amidation workflow.

II. Amide Bond Formation With an Oxazoline-Based Reagent

2-Halo-oxazolinium salts, such as 2-chloro-1,3-dimethyl-2-oxazolinium chloride, serve as efficient activating agents for carboxylic acids, enabling amide bond formation under mild conditions.

Mechanism of Action: The mechanism involves the formation of a highly reactive activated ester-like intermediate derived from the oxazolinium salt.

  • Formation of the Activated Intermediate: The carboxylate anion of the carboxylic acid displaces the halide from the 2-position of the oxazolinium salt. This forms a highly electrophilic intermediate where the carboxyl group is attached to the oxazoline ring via an oxygen atom.

  • Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon of the intermediate.

  • Formation of Amide and Regeneration of Oxazoline Precursor: The tetrahedral intermediate collapses to yield the final amide product and a urea-like byproduct derived from the oxazoline.

This method often proceeds rapidly at low temperatures and can be advantageous for sensitive substrates.

Oxazolinium_Mechanism cluster_activation_ox Activation Step cluster_coupling_ox Coupling Step Carboxylic_Acid_Ox R-COOH Oxazolinium_Salt 2-Halo-Oxazolinium Salt Activated_Ester Activated Intermediate Carboxylic_Acid_Ox->Activated_Ester Oxazolinium_Salt->Activated_Ester Amide_Ox Amide Product Activated_Ester->Amide_Ox Oxazoline_Byproduct Oxazoline Byproduct Activated_Ester->Oxazoline_Byproduct Amine_Ox R''-NH2 Amine_Ox->Amide_Ox

Caption: Oxazolinium salt-mediated amidation workflow.

III. Mechanistic and Performance Comparison

FeatureDirect Thermal AmidationCarbodiimide-Mediated (e.g., EDC)Oxazolinium Salt-Mediated
Activation Thermal energyFormation of O-acylisoureaFormation of an activated oxazoline ester
Key Intermediate Ammonium carboxylate saltO-acylisoureaActivated oxazoline ester intermediate
Byproduct WaterSubstituted urea (e.g., EDC-urea)Substituted oxazolidinone
Reaction Conditions High temperature (160-200 °C)Room temperature to mild heatingLow temperature to room temperature
Typical Reaction Time Several hours to days1-24 hours1-6 hours
Common Solvents Often neat or high-boiling solventsDCM, DMF, MeCNDCM, MeCN, THF
Key Advantages Atom economical, no coupling agent neededWidely applicable, reliable, mild conditionsMild conditions, often rapid, good for sensitive substrates
Key Disadvantages Harsh conditions, limited substrate scopeFormation of urea byproduct can complicate purification, potential for racemizationReagent can be moisture-sensitive

IV. Experimental Protocols

A. General Protocol for Amidation using EDC

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • EDC (1.2 mmol)

  • (Optional) HOBt (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol, if used) in anhydrous DCM (5 mL) at 0 °C, add EDC (1.2 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EDC_Protocol A Dissolve Carboxylic Acid (and optional HOBt) in DCM at 0 °C B Add EDC, stir for 15 min A->B C Add Amine B->C D Warm to RT, stir for 12-24h C->D E Work-up (Wash with HCl, NaHCO₃, brine) D->E F Dry, Concentrate, and Purify E->F

Caption: Experimental workflow for EDC-mediated amidation.

B. General Protocol for Amidation using a 2-Chloro-oxazolinium Salt

Materials:

  • Carboxylic acid (1.0 mmol)

  • 2-Chloro-1,3-dimethyl-2-oxazolinium chloride (1.1 mmol)

  • Amine (1.2 mmol)

  • Triethylamine (2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • To a stirred suspension of the carboxylic acid (1.0 mmol) and 2-chloro-1,3-dimethyl-2-oxazolinium chloride (1.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add triethylamine (1.25 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the amine (1.2 mmol) and triethylamine (1.25 mmol) in DCM (2 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxazolinium_Protocol A Suspend Carboxylic Acid and Oxazolinium Salt in DCM at 0 °C B Add Triethylamine, stir for 30 min A->B C Add Amine and more Triethylamine B->C D Stir at 0 °C then warm to RT for 2-4h C->D E Work-up (Quench with water, wash, dry) D->E F Concentrate and Purify E->F

Caption: Experimental workflow for oxazolinium-mediated amidation.

V. Conclusion

The choice of coupling method for amide bond formation is highly dependent on the specific substrates, desired reaction conditions, and scalability. While direct thermal amidation offers simplicity, its harsh conditions limit its utility. Carbodiimide-mediated couplings are a robust and versatile standard in organic synthesis. Oxazoline-based activating agents present a valuable alternative, often providing rapid and mild conditions that can be advantageous for the synthesis of complex and sensitive molecules. A thorough understanding of the mechanisms of these different approaches allows the modern synthetic chemist to select the optimal conditions to achieve their synthetic goals efficiently and effectively.

VI. References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • Ueda, M., Oikawa, H., & Teshirogi, T. (1979). A convenient synthesis of amides with 2-chloro-1,3-dimethyl-2-oxazolinium chloride. Tetrahedron Letters, 20(33), 3159-3162. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Comparative

The Versatile Acetaldehyde Enolate Equivalent: A Comparative Guide to the Performance of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of reagents developed for this purpose, those that serve as stable and versatile synthons for reactive intermediates are of paramount importance. This guide provides an in-depth analysis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound that has carved a niche as a practical acetaldehyde enolate equivalent. We will explore its performance in various reaction systems, draw comparisons with alternative methodologies, and provide the detailed experimental protocols necessary for its successful implementation in the laboratory.

Introduction to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Masked Acetaldehyde Synthon

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, also known by its synonym 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine, is a cyclic imine with the CAS Registry Number 26939-18-4.[1][2] Its molecular formula is C₈H₁₅NO and it has a molecular weight of 141.21 g/mol .[1] The significance of this compound lies in its ability to function as a stable and manageable precursor to the highly reactive acetaldehyde enolate. The steric hindrance provided by the tetramethyl substitution contributes to its stability, allowing for its storage and handling under an inert atmosphere for extended periods.[3]

The core utility of this oxazine derivative stems from the acidity of the protons on the C2-methyl group. Upon deprotonation with a strong base, a nucleophilic carbanion is generated, which effectively serves as a synthetic equivalent of an acetate or acetaldehyde enolate.[3] This intermediate can then participate in a variety of bond-forming reactions with electrophiles. Subsequent hydrolysis of the oxazine ring unmasks the carbonyl functionality, yielding the desired aldehyde or ketone products.

The synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is achieved through the acid-catalyzed condensation of acetonitrile with 2-methyl-2,4-pentanediol, reportedly in a 65% yield.[3]

Performance in Key Synthetic Transformations

The lithiated salt of 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine has been extensively utilized by Meyers and colleagues for the synthesis of aldehydes.[4] This reagent has proven its utility in both two-carbon homologation of electrophiles to aldehydes and three-carbon homologation of nucleophiles.[4]

Synthesis of Aldehydes and Ketones

One of the primary applications of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is in the synthesis of functionalized aldehydes and ketones. The general workflow involves the deprotonation of the oxazine, followed by reaction with an electrophile (e.g., an alkyl halide), and subsequent hydrolysis to reveal the carbonyl group.

Experimental Protocol: General Procedure for Alkylation and Aldehyde Synthesis

  • Deprotonation: A solution of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a dry aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). An equimolar amount of a strong base, such as n-butyllithium, is added dropwise, and the solution is stirred for a designated period to ensure complete formation of the carbanion.

  • Alkylation: The desired electrophile (e.g., an alkyl halide) is then added to the solution at -78 °C. The reaction is allowed to proceed for a time sufficient to ensure complete consumption of the lithiated oxazine.

  • Hydrolysis: The reaction is quenched, and the oxazine is hydrolyzed to the corresponding aldehyde. This is often achieved by the addition of an aqueous acid, such as oxalic acid, followed by stirring at room temperature.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified by standard methods such as distillation or column chromatography.

G

Comparison with Alternative Methodologies

While 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene offers a reliable route to various carbonyl compounds, it is essential to consider its performance in the context of other established synthetic methods.

Methodology Reagent/Precursor Advantages Disadvantages
Oxazine Method 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexeneStable, easy to handle precursor; mild reaction conditions for hydrolysis.Requires strong base for deprotonation; multi-step process.
Grignard Reagent Carbonylation Organomagnesium Halides (R-MgX) + CO₂/Formate EstersWidely applicable; readily available starting materials.Sensitive to moisture and air; may require cryogenic conditions; potential for side reactions.
Wittig Reaction Phosphonium YlidesHigh degree of control over double bond geometry; tolerant of many functional groups.Stoichiometric amounts of phosphine oxide byproduct can complicate purification.
Enamine Synthesis (Stork) Enamines (from ketones/aldehydes and secondary amines)Mild reaction conditions; good for α-alkylation of carbonyls.Can be limited by the availability of the parent carbonyl and the efficiency of enamine formation.

Application in the Synthesis of Biologically Active Molecules

The 1,3-oxazine scaffold, in general, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antimalarial, and antimicrobial properties.[5][6] While specific applications of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in the synthesis of marketed drugs are not extensively documented in publicly available literature, its role as a building block for complex aldehydes and ketones makes it a valuable tool in the early stages of drug discovery and development. The ability to introduce diverse side chains via the alkylation step allows for the rapid generation of compound libraries for screening purposes.

G

Conclusion and Future Perspectives

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene stands as a testament to the power of "masked" functionality in organic synthesis. Its ability to serve as a stable and versatile acetaldehyde enolate equivalent provides a reliable and practical method for the synthesis of a variety of aldehydes, ketones, and other valuable organic building blocks. While direct, side-by-side comparative studies with other methodologies are not abundant in the literature, its documented utility in the synthesis of complex molecules underscores its value to the synthetic chemist.

Future research in this area could focus on expanding the scope of electrophiles used in conjunction with the lithiated oxazine, as well as the development of catalytic and enantioselective variations of these reactions. Such advancements would further solidify the position of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene and related 1,3-oxazines as indispensable tools in the art and science of chemical synthesis.

References

  • Dhakane, V. D., Gholap, S. S., Deshmukh, U. P., Chavan, H. V., & Bandgar, B. P. (2014). An efficient and green method for the synthesis of[7][8] oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Comptes Rendus Chimie, 17(5), 431-436.

  • Gaonkar, S. L., et al. (2019). A Review on Current Synthetic Strategies of Oxazines.
  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[7][8]-Oxazine Derivatives. Der Pharma Chemica.

  • Stenutz, R. (n.d.). 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. Retrieved from [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines. (2020).
  • Meyers, A. I., et al. (n.d.). 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine.
  • Tetrahedron. (n.d.). 26939-18-4 | 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. Retrieved from [Link]

  • NIST. (n.d.). 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-. Retrieved from [Link]

  • Al-Ajely, M. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • ChemSynthesis. (n.d.). 2,4,4,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. Retrieved from [Link]

  • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. (2022).
  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). MDPI.
  • A Simple Access to the Synthesis of 5,6-Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. (2025).
  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. (n.d.).
  • New Azacycles by One‐Pot Three‐Component Hantzsch‐Like Synthesis of Tetra(hexa)azacyclopenta[a]anthracenes, Tetraazaindeno[5,4‐b]fluorenes, and Oxatetraazacyclopenta[m]tetraphenes. (2023).
  • 2:1 Adducts Arising from Reactions between Benzynes and 1,3,4-Oxadiazoles. (n.d.).
  • Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. (2023). MDPI.
  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (n.d.).

Sources

Validation

A Researcher's Guide to Investigating the Efficacy of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Proposed Framework

For drug development professionals and researchers, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound f...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, a heterocyclic compound for which peer-reviewed efficacy data is not yet publicly available. The absence of established biological activity profiles necessitates a structured, first-principles approach to its evaluation.

This document serves as a comprehensive framework for investigating the potential therapeutic efficacy of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. By leveraging the known pharmacology of the broader class of cyclic nitrones, we will outline a rigorous, multi-stage experimental plan to elucidate its cytotoxic, antioxidant, and neuroprotective properties. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a robust data package for this novel compound.

Introduction to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: Chemical Identity and the Knowledge Gap

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a small heterocyclic molecule with the chemical formula C₈H₁₅NO.[1][2] Its structure, characterized by an oxazine ring, suggests potential for biological activity. Currently, information on this compound is primarily limited to chemical supplier databases, which provide basic physicochemical properties but lack peer-reviewed studies on its biological efficacy.[1][2][3][4][5][6][7] One source notes its use as an α-carbanion equivalent in organic synthesis, but this provides little insight into its potential pharmacological applications.[4]

The core of its structure contains a cyclic nitrone-like moiety, which is the basis for our hypothesis-driven investigation. Cyclic nitrones are a well-studied class of compounds, most famous for their ability to act as "spin traps," reacting with and stabilizing highly reactive free radicals.[8][9][10] This property makes them promising candidates for therapies targeting oxidative stress-related pathologies.[11][12]

PropertyValueSource
CAS Number 26939-18-4[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
Synonym(s) 5,6-dihydro-2,4,4,6-tetramethyl-4h-3-oxazine[1]
Topological Polar Surface Area (TPSA) 21.59 Ų[1]
LogP 1.9922[1]

Table 1: Physicochemical Properties of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Comparative Landscape: The Precedent of Cyclic Nitrones

To build a hypothesis for the efficacy of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, we must look to analogous compounds. The most well-known nitrone-based spin trap is α-phenyl-N-tert-butylnitrone (PBN).[13] PBN and its derivatives have been extensively studied for their neuroprotective effects in models of stroke and other neurodegenerative diseases.[14][15] The therapeutic action of these molecules is largely attributed to their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[14]

The central hypothesis is that 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, by virtue of its cyclic nitrone-like structure, will exhibit antioxidant and cytoprotective properties. The following experimental plan is designed to test this hypothesis and to compare its potential efficacy against the established profile of PBN and its derivatives.

CompoundPrimary Investigated EfficacyKey Experimental FindingsReferences
α-phenyl-N-tert-butylnitrone (PBN) Neuroprotection (Stroke, Neurodegeneration)Reduces infarct volume in animal models of focal cerebral ischemia; demonstrates free radical scavenging.[13][16]
PBN Derivatives (e.g., 4-CF₃-PBN) Neuroprotection, AntioxidantShow potent radical-trapping properties and provide neuroprotection in vitro, with efficacy linked to lipophilicity.[14]
Benzoxazinic Nitrones AntioxidantDemonstrated to have superior antioxidant activity compared to PBN in some assays.[11][12]
2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene To Be Determined Hypothesis: Antioxidant, Cytoprotective N/A

Table 2: Comparative Efficacy of Known Nitrone Compounds.

A Phased Experimental Workflow for Efficacy Determination

The following protocols provide a comprehensive, step-by-step approach to characterizing the biological efficacy of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

G cluster_0 Phase 1: In Vitro Safety & Efficacy cluster_1 Phase 2: In Vivo Proof of Concept A Compound Preparation (Solubilization in DMSO) B Cytotoxicity Screening (MTT & LDH Assays) A->B C Antioxidant Capacity (DPPH/ABTS Assays) A->C E Animal Model Selection (e.g., Rodent model of focal ischemia) B->E If low cytotoxicity D Radical Scavenging Mechanism (EPR Spin Trapping) C->D D->E If potent scavenging F Dose-Response & PK/PD Studies E->F G Efficacy Evaluation (e.g., Infarct volume, neurological deficit) F->G

Figure 1: Phased experimental workflow for evaluating a novel compound.
Phase 1: In Vitro Characterization

Objective: To determine the compound's intrinsic cytotoxicity and its capacity as an antioxidant and radical scavenger.

Experimental Protocol 1: Cytotoxicity Assessment (MTT & LDH Assays)

The causality behind running cytotoxicity assays first is to establish a therapeutic window. A compound is only useful if its effective concentration is significantly lower than its toxic concentration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17][18][19][20]

    • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroprotection studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[18]

    • Compound Treatment: Prepare serial dilutions of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in the cell culture medium. Treat cells for 24, 48, or 72 hours.[18]

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 15 minutes.[20]

    • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[20]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells, an indicator of compromised membrane integrity.[17][18][21]

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Sample Collection: After incubation, transfer 50 µL of the supernatant from each well to a new plate.[17]

    • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

    • Absorbance Measurement: Measure the absorbance at 490 nm.[18]

    • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control.[18]

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed cells in 96-well plate treat Treat with compound (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt1 Add MTT Reagent incubate->mtt1 ldh1 Collect Supernatant incubate->ldh1 mtt2 Incubate (4h) mtt1->mtt2 mtt3 Add Solubilizer (DMSO) mtt2->mtt3 mtt4 Read Absorbance (590nm) mtt3->mtt4 mtt_result Result: Metabolic Activity mtt4->mtt_result ldh2 Add LDH Reaction Mix ldh1->ldh2 ldh3 Incubate (30 min) ldh2->ldh3 ldh4 Read Absorbance (490nm) ldh3->ldh4 ldh_result Result: Membrane Damage ldh4->ldh_result

Figure 2: Workflow for in vitro cytotoxicity assessment.

Experimental Protocol 2: Electron Paramagnetic Resonance (EPR) Spin Trapping

This is the most definitive assay for confirming the core hypothesized mechanism of action. EPR spectroscopy directly detects unpaired electrons, making it the gold standard for studying free radicals.[8][10] The spin trapping technique uses a diamagnetic molecule (the nitrone) to "trap" a transient radical, forming a more stable radical (a spin adduct) that can be detected by EPR.[9][22]

  • Reaction Setup: In a standard EPR capillary tube, combine a known radical-generating system (e.g., the Fenton reaction for hydroxyl radicals, or xanthine/xanthine oxidase for superoxide) with a solution of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in an appropriate solvent (e.g., phosphate buffer).[22]

  • EPR Spectrometer Configuration: Place the sample in the cavity of an X-band EPR spectrometer. Typical settings include a microwave frequency of ~9.5 GHz, microwave power of 20 mW, modulation frequency of 100 kHz, and a center field of ~3400 G.[11][22]

  • Spectrum Acquisition: Initiate the radical-generating reaction and immediately begin acquiring the EPR spectrum. Record spectra over time to monitor the formation and stability of the spin adduct.

  • Data Analysis: The resulting spectrum's hyperfine splitting constants (aN and aH values) are characteristic of the trapped radical.[22] By analyzing these constants, one can identify the specific radical that was scavenged by the nitrone. This provides direct, mechanistic proof of its radical scavenging activity.

Phase 2: In Vivo Evaluation

Objective: To assess the therapeutic potential of the compound in a living organism, based on promising in vitro results.

Experimental Protocol 3: Rodent Model of Focal Cerebral Ischemia

Should the compound prove to be a potent antioxidant with low cytotoxicity, its neuroprotective potential can be evaluated in vivo. Animal models of neurotoxicity are crucial for testing the neuroprotective effects of drugs in a complex biological system.[23][24][25]

  • Model Induction: A common model is the transient middle cerebral artery occlusion (MCAO) in rats or mice.[13][16] This procedure mimics the ischemic cascade of stroke.

  • Compound Administration: Based on pharmacokinetic studies, administer 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (e.g., via intraperitoneal injection) at various time points before or after the ischemic insult.[16]

  • Efficacy Endpoints:

    • Neurological Deficit Scoring: At 24-48 hours post-MCAO, assess motor and neurological function using a standardized scoring system.[16]

    • Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified.[16]

  • Comparative Analysis: Run a parallel group treated with PBN as a positive control to directly compare the neuroprotective efficacy.

Conclusion and Future Directions

The proposed research framework provides a comprehensive and scientifically rigorous pathway for elucidating the efficacy of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene. While there is currently a lack of direct evidence, its chemical structure strongly suggests potential as a cyclic nitrone-based antioxidant.

The successful execution of the described in vitro assays will establish its safety profile and confirm its primary mechanism of action. Positive results from these initial studies would provide a strong rationale for progressing to in vivo models of oxidative stress-related diseases, such as ischemic stroke. This structured approach ensures that the evaluation of this novel compound is thorough, logical, and grounded in established scientific principles, paving the way for potential new therapeutic discoveries.

References

  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 12(7), 772. Available from: [Link]

  • Papadopoulou, C., et al. (2022). Nucleobase-Derived Nitrones: Synthesis and Antioxidant and Neuroprotective Activities in an In Vitro Model of Ischemia–Reperfusion. Antioxidants, 11(4), 621. Available from: [Link]

  • Minnelli, C., et al. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants, 10(11), 1836. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Frontiers in Toxicology. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Available from: [Link]

  • Fisher Scientific. 2,4,4,6-Tetrametil-1-oxa-3-aza-2-ciclohexeno, 95 %. Available from: [Link]

  • Basile, L., et al. (2015). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. Molecules, 20(9), 15931-15945. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available from: [Link]

  • Fouconnier, B., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30693-30704. Available from: [Link]

  • Mobbili, G., et al. (2020). Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants. Sciforum. Available from: [Link]

  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Available from: [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. Available from: [Link]

  • ChemRxiv. (2022). Antioxidant Nitrone Scaffold Based on Plant Pigments. Available from: [Link]

  • Springer Nature Experiments. Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Available from: [Link]

  • Stenutz. 2,4,4,6-tetramethyl-1-oxa-3-aza-2-cyclohexene. Available from: [Link]

  • CIQTEK. (2023). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. Available from: [Link]

  • MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Available from: [Link]

  • ResearchGate. (2018). Substituted α-Phenyl and α-Naphthlyl-N-tert-butyl Nitrones: Synthesis, Spin-Trapping and Neuroprotection Evaluation. Available from: [Link]

  • ResearchGate. (2021). Mechanistic studies a, Spin trap experiment. EPR, electron paramagnetic... Available from: [Link]

  • Peyrot, F., & Ducrocq, C. (2016). Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy. Methods, 109, 29-37. Available from: [Link]

  • ResearchGate. (2014). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Available from: [Link]

  • Tetrahedron. 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene | 26939-18-4. Available from: [Link]

  • Marco-Contelles, J., et al. (2014). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Current Pharmaceutical Design, 20(31), 5028-5041. Available from: [Link]

  • Cideciyan, A. V., et al. (2015). PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage. PLoS ONE, 10(12), e0145429. Available from: [Link]

  • The Royal Society of Chemistry. (1998). Ring-Expansion of Tertiary Cyclic α-Vinylamines by Tandem Conjugate Addition to (p-Toluenesulfonyl)ethyne and Formal 3-Aza-Cope. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. Available from: [Link]

  • National Institutes of Health. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Available from: [Link]

  • National Institutes of Health. (2023). New Azacycles by One‐Pot Three‐Component Hantzsch‐Like Synthesis of Tetra(hexa)azacyclopenta[a]anthracenes, Tetraazaindeno[5,4‐b]fluorenes, and Oxatetraazacyclopenta[m]tetraphenes. Available from: [Link]

  • ResearchGate. (2019). 1H NMR spectrum of compound 6. Available from: [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Available from: [Link]

Sources

Comparative

cost-benefit analysis of using 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in synthesis

An In-Depth Comparative Guide to Oxidation Reagents: A Cost-Benefit Analysis of Dess-Martin Periodinane and its Alternatives in Modern Synthesis As a Senior Application Scientist, the choice of a synthetic route is often...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Oxidation Reagents: A Cost-Benefit Analysis of Dess-Martin Periodinane and its Alternatives in Modern Synthesis

As a Senior Application Scientist, the choice of a synthetic route is often a multi-faceted decision, balancing yield, scalability, and safety with the ever-present constraints of time and budget. This guide provides a detailed cost-benefit analysis of a popular oxidizing agent, Dess-Martin Periodinane (DMP), and its common alternatives. Our focus is to move beyond a simple cataloging of reagents and delve into the practical, field-proven insights that inform real-world synthetic decisions.

The Oxidation Challenge: A Critical Step in Synthesis

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, from active pharmaceutical ingredients (APIs) to fine chemicals. The ideal oxidizing agent should be high-yielding, tolerant of a wide range of functional groups, and operate under mild conditions. However, the reality is often a trade-off between these desirable characteristics and factors like cost, safety, and environmental impact.

Dess-Martin Periodinane (DMP): The Gentle Giant

Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) has gained significant popularity for its exceptionally mild and selective oxidation of primary and secondary alcohols.

The Value Proposition of DMP

The primary advantage of DMP lies in its operational simplicity and broad functional group tolerance. Unlike many other oxidation protocols, DMP reactions are typically run at room temperature in common chlorinated solvents (like dichloromethane) and are often complete within a few hours. This allows for the presence of sensitive functional groups that might not survive the harsh conditions of other methods.

The Cost of Elegance

The most significant drawback of DMP is its cost. The reagent itself is relatively expensive, and its preparation involves the use of other costly and hazardous materials. Furthermore, DMP is known to be thermally sensitive and can be explosive under certain conditions, necessitating careful handling and storage.

A Comparative Analysis: DMP vs. The Field

To provide a clear, data-driven comparison, we will evaluate DMP against three common alternatives: Swern Oxidation, Pyridinium Chlorochromate (PCC), and a TEMPO-based catalytic system.

Data-Driven Comparison of Oxidation Methods
Parameter Dess-Martin Periodinane (DMP) Swern Oxidation Pyridinium Chlorochromate (PCC) TEMPO (with NaOCl)
Typical Yield >90%>90%80-95%>90%
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Key Reagents DMPOxalyl chloride, DMSO, TriethylaminePCCTEMPO (catalytic), NaOCl
Advantages Mild conditions, high selectivity, operational simplicityLow cost of reagents, high yieldsCan be used at room temperature, good for simple substratesCatalytic, environmentally benign byproducts (NaCl)
Disadvantages High cost, potentially explosive, stoichiometric byproductRequires cryogenic temperatures, foul-smelling byproducts, sensitive to moistureCarcinogenic Cr(VI) reagent, acidic conditions, difficult to remove chromium byproductsCan be slower, may not be suitable for all substrates, requires careful pH control
Relative Cost HighLowModerateLow (due to catalytic nature)

Experimental Protocols: A Practical Guide

The following protocols are representative of standard laboratory procedures for the oxidation of a generic primary alcohol to the corresponding aldehyde.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 eq) and dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Dess-Martin Periodinane (1.1 - 1.5 eq) is added in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear.

  • Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Swern Oxidation
  • Oxalyl Chloride Activation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere is charged with dichloromethane (DCM, ~0.2 M) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (1.1 eq) is added dropwise, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.2 eq). The mixture is stirred for 15 minutes.

  • Alcohol Addition: The primary alcohol (1.0 eq) dissolved in a small amount of DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 30 minutes.

  • Quenching: Triethylamine (5.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature.

  • Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms and workflows can aid in troubleshooting and optimizing these reactions.

Dess-Martin Periodinane Oxidation Workflow

DMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol_DCM Dissolve Alcohol in DCM Add_DMP Add DMP at RT Alcohol_DCM->Add_DMP Stir_Monitor Stir and Monitor by TLC Add_DMP->Stir_Monitor Quench Quench with NaHCO3/Na2S2O3 Stir_Monitor->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Pure Aldehyde Purify->Final_Product

Caption: Workflow for a typical Dess-Martin Periodinane oxidation.

Comparative Logic for Reagent Selection

Reagent_Selection Start Need to Oxidize an Alcohol Sensitive_Substrate Is the substrate sensitive to harsh conditions? Start->Sensitive_Substrate Cost_Concern Is cost a major concern? Sensitive_Substrate->Cost_Concern No Use_DMP Use Dess-Martin Periodinane Sensitive_Substrate->Use_DMP Yes Scale_Concern Is this a large-scale reaction? Cost_Concern->Scale_Concern No Use_Swern Use Swern Oxidation Cost_Concern->Use_Swern Yes Chromium_Toxicity Is chromium toxicity a concern? Scale_Concern->Chromium_Toxicity No Use_TEMPO Use TEMPO-based Oxidation Scale_Concern->Use_TEMPO Yes Chromium_Toxicity->Use_Swern Yes Use_PCC Use PCC Oxidation Chromium_Toxicity->Use_PCC No

Caption: Decision tree for selecting an appropriate oxidation method.

Conclusion and Future Outlook

The choice of an oxidizing agent is a critical decision in the design of a synthetic route. While Dess-Martin Periodinane offers significant advantages in terms of mildness and selectivity, its high cost and safety concerns are significant drawbacks. Swern oxidation remains a cost-effective and high-yielding alternative, provided the necessary equipment for low-temperature reactions is available and the malodorous byproducts can be managed. For large-scale industrial processes, catalytic methods like TEMPO-based oxidations are increasingly favored due to their low cost and improved environmental profile. The use of chromium-based reagents like PCC is declining due to their toxicity.

Ultimately, the "best" method is context-dependent. By understanding the cost-benefit trade-offs of each approach, the modern synthetic chemist is well-equipped to make informed decisions that are both scientifically sound and economically viable.

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, simple, and efficient method for the oxidation of alcohols to carbonyl compounds under phase-transfer catalysis. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]

Validation

A Senior Application Scientist's Guide to Aldehyde Synthesis: Comparing the Meyers Synthesis and Its Modern Alternatives

For the discerning researcher in synthetic chemistry and drug development, the aldehyde is a cornerstone functional group—a versatile intermediate poised for a multitude of transformations. The method chosen for its synt...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the aldehyde is a cornerstone functional group—a versatile intermediate poised for a multitude of transformations. The method chosen for its synthesis is a critical decision, directly influencing yield, purity, functional group compatibility, and scalability. One of the classic, named reactions for constructing sterically complex aldehydes is the Meyers aldehyde synthesis, which utilizes dihydro-1,3-oxazine scaffolds like 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene .

This guide provides an in-depth comparison of the Meyers synthesis with the principal modern alternatives. We will move beyond a simple recitation of reagents to dissect the mechanistic underpinnings and practical considerations that guide the choices of a seasoned chemist. Our focus is on providing actionable insights and robust experimental data to empower you to select the optimal synthetic route for your specific target molecule.

The Meyers Aldehyde Synthesis: A Classic Carbon-Carbon Bond Forming Approach

The Meyers aldehyde synthesis, developed by Albert I. Meyers, is a powerful method for the preparation of unsymmetrical aldehydes.[1][2] It is not merely a functional group interconversion but a true carbon-carbon bond-forming strategy, allowing for the construction of complex aldehyde structures from simple precursors. The core of the synthesis involves the use of a dihydro-1,3-oxazine, such as 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine, which serves as a masked acetaldehyde enolate equivalent.

Mechanism of Action

The power of the Meyers synthesis lies in its logical and stepwise approach to building molecular complexity. The causality behind the experimental choices is rooted in the controlled generation and reaction of a stabilized carbanion.

Meyers Aldehyde Synthesis Start Dihydro-1,3-oxazine (e.g., 2,4,4,6-Tetramethyl derivative) Anion Stabilized Lithio-oxazine Start->Anion 1. Deprotonation Base Strong Base (e.g., n-BuLi) THF, -78 °C Alkylated 2-Substituted Dihydro-1,3-oxazine Anion->Alkylated 2. Alkylation (Sₙ2) Electrophile Electrophile (R-X) (e.g., Alkyl Halide) Tetrahydro Tetrahydro-1,3-oxazine (Hemiaminal precursor) Alkylated->Tetrahydro 3. Imine Reduction Reduction Reduction (NaBH₄) Aldehyde Final Aldehyde (R-CH₂-CHO) Tetrahydro->Aldehyde 4. Hydrolysis Hydrolysis Mild Acidic Hydrolysis (aq. Oxalic Acid)

Caption: The Meyers Aldehyde Synthesis Workflow.

  • Deprotonation: The process begins with the deprotonation of the C2-proton of the dihydrooxazine ring using a strong, non-nucleophilic base like n-butyllithium at low temperatures (-78 °C). The resulting lithiated species is a stabilized carbanion, poised for reaction.

  • Alkylation: This carbanion is then treated with an electrophile, typically an alkyl halide. This Sₙ2 reaction forms a new carbon-carbon bond, installing the desired alkyl group at the 2-position of the oxazine ring.[3]

  • Reduction: The C=N bond of the resulting 2-substituted dihydro-1,3-oxazine is reduced, commonly with sodium borohydride, to yield a saturated tetrahydro-1,3-oxazine.

  • Hydrolysis: The final step is a mild acidic hydrolysis, often using oxalic acid, which unmasks the aldehyde functional group from the cyclic hemiaminal ether.[1]

The Modern Synthetic Toolkit: Key Alternatives

While elegant, the Meyers synthesis is a multi-step process that is not always the most efficient route. Modern organic synthesis offers a host of alternatives, which can be broadly categorized by the starting material.

Category 1: Oxidation of Primary Alcohols

The most common and direct method for aldehyde synthesis is the oxidation of primary alcohols. The key challenge is to prevent over-oxidation to the carboxylic acid. This has led to the development of several mild and selective oxidation protocols.

Reagent/MethodTypical ConditionsKey AdvantagesKey Disadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °CExcellent for sensitive/complex substrates, high yields, byproducts are volatile.[4][5]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[5]
Dess-Martin Periodinane (DMP) DMP, DCM, Room TempMild, neutral conditions, rapid reactions, simple workup, high chemoselectivity.[6][7]Reagent is expensive and potentially explosive, not ideal for large scale.[6]
Pyridinium Chlorochromate (PCC) PCC, Celite, DCM, Room TempOperationally simple, does not require cryogenic temperatures.[8][9]Chromium(VI) is toxic and generates hazardous waste, can be acidic.[8]

The choice between these reagents is often a trade-off between operational simplicity and reaction conditions. Their mechanisms highlight these differences.

Oxidation_Mechanisms cluster_0 Swern Oxidation cluster_1 Dess-Martin Periodinane (DMP) Oxidation A1 DMSO + (COCl)₂ -78 °C A2 Electrophilic Sulfur Species (Chlorosulfonium salt) A1->A2 Activation A4 Alkoxysulfonium Salt A2->A4 Nucleophilic Attack A3 Primary Alcohol (R-CH₂OH) A6 Ylide Intermediate A4->A6 Deprotonation A5 Base (Et₃N) A7 Aldehyde (R-CHO) + DMS + Et₃N·HCl A6->A7 E2-like Elimination B1 DMP Reagent (Hypervalent Iodine) B3 Ligand Exchange B1->B3 B2 Primary Alcohol (R-CH₂OH) B4 Periodinane Intermediate B3->B4 B5 Intramolecular Proton Transfer B4->B5 B6 Aldehyde (R-CHO) + Acetic Acid + IBX B5->B6 Reductive Elimination

Caption: Contrasting mechanisms of Swern and DMP oxidations.

The Swern oxidation relies on the low-temperature formation of a highly reactive electrophilic sulfur species, which is then attacked by the alcohol.[5] The subsequent base-mediated elimination is what yields the aldehyde. The Dess-Martin oxidation, in contrast, involves a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination at room temperature.[10]

Category 2: Reduction of Carboxylic Acid Derivatives

Another powerful strategy involves the partial reduction of carboxylic acid derivatives, most notably esters and Weinreb amides.

Reagent/MethodStarting MaterialTypical ConditionsKey AdvantagesKey Disadvantages
DIBAL-H Ester or LactoneDIBAL-H (1.0-1.2 eq.), Toluene or DCM, -78 °CReadily available starting materials, good yields, widely applicable.[11][12]Requires strict temperature control to avoid over-reduction to the alcohol, pyrophoric reagent.[3]
LiAlH(OtBu)₃ Acid ChlorideLiAlH(OtBu)₃, THF, -78 °CLess reactive than LiAlH₄, allowing the reaction to stop at the aldehyde stage.Requires conversion of carboxylic acid to the more reactive acid chloride first.[13]
Reduction of Weinreb Amide Weinreb AmideLiAlH₄ or DIBAL-H, THFAvoids over-addition/over-reduction due to a stable chelated intermediate, high yields.[14][15]Requires an extra step to prepare the Weinreb amide from the carboxylic acid.

The reduction of an ester to an aldehyde using Diisobutylaluminum hydride (DIBAL-H) is a staple in the synthetic chemist's toolbox. Its success hinges on the stability of a key tetrahedral intermediate at cryogenic temperatures.

DIBAL-H Reduction Ester Ester (R-COOR') Coordination Lewis Acid-Base Coordination Ester->Coordination 1. Coordination DIBAL DIBAL-H -78 °C Intermediate Tetrahedral Intermediate (Stable at -78 °C) Coordination->Intermediate 2. Hydride Transfer Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde 3. Hydrolysis OverReduction Primary Alcohol (R-CH₂OH) Intermediate->OverReduction Warming or Excess DIBAL-H Quench Aqueous Workup (e.g., aq. NH₄Cl)

Caption: Mechanism of DIBAL-H reduction of an ester.

At -78 °C, one equivalent of DIBAL-H adds a hydride to the ester carbonyl, forming a tetrahedral intermediate that is stable.[11] Upon aqueous workup, this intermediate hydrolyzes to the aldehyde. If the reaction is allowed to warm up before quenching, or if excess DIBAL-H is used, the intermediate collapses, and the newly formed aldehyde is immediately reduced to the primary alcohol.[3] This causality dictates the stringent experimental control required.

Category 3: Reduction of Nitriles

Nitriles also serve as valuable precursors to aldehydes, offering a different synthetic entry point.

Reagent/MethodTypical ConditionsKey AdvantagesKey Disadvantages
Stephen Aldehyde Synthesis SnCl₂, HCl; then H₂OClassic named reaction, useful for aromatic nitriles.[2][16]Uses stoichiometric tin reagents, yields can be low for aliphatic nitriles, acidic conditions.[2]
DIBAL-H DIBAL-H (1 eq.), -78 °C; then H₂OMilder than Stephen synthesis, good for a range of nitriles.[17]Requires cryogenic temperatures and careful control of stoichiometry.

Experimental Protocols: A Side-by-Side Comparison

To provide a tangible comparison, detailed protocols for the Meyers synthesis and two leading alternatives are provided below.

Protocol 1: Meyers Aldehyde Synthesis (General Procedure)

Objective: Synthesis of 3-phenylpropanal from 2-methyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine and benzyl bromide.

Step A: Alkylation

  • Under an inert argon atmosphere, add 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine (1.0 eq) to anhydrous THF (approx. 0.2 M) in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add a solution of benzyl bromide (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step B: Reduction

  • Dissolve the crude alkylated oxazine from Step A in a 1:1 mixture of THF and ethanol (approx. 0.2 M).

  • Cool the solution to -40 °C. Add a solution of NaBH₄ (1.5 eq) in ethanol portionwise, keeping the temperature below -35 °C.

  • Stir the reaction at -40 °C for 2 hours, then allow to warm to room temperature.

  • Carefully quench with water, and remove the organic solvents under reduced pressure. Extract the aqueous residue with diethyl ether, dry, and concentrate.

Step C: Hydrolysis

  • Dissolve the crude tetrahydro-oxazine from Step B in a 9:1 mixture of THF and water containing oxalic acid dihydrate (3.0 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralize the reaction with solid NaHCO₃, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude 3-phenylpropanal by flash column chromatography.

Protocol 2: Swern Oxidation

Objective: Synthesis of dodecanal from 1-dodecanol.

  • To a flame-dried, three-necked flask under argon, add anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a solution of anhydrous DMSO (3.0 eq) in DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Slowly add a solution of 1-dodecanol (1.0 eq) in DCM dropwise. Stir the mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[18][19]

Protocol 3: DIBAL-H Reduction of an Ester

Objective: Synthesis of dodecanal from methyl dodecanoate.

  • Under an argon atmosphere, dissolve methyl dodecanoate (1.0 eq) in anhydrous toluene (approx. 0.2 M) in a flame-dried flask.

  • Cool the solution to -78 °C.

  • Slowly add DIBAL-H (1.1 eq, e.g., 1.0 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction at -78 °C for 2 hours. Monitor reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol (approx. 5 eq).

  • Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed (this can take several hours).

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.[20][21]

Conclusion and Recommendations

The choice of an aldehyde synthesis method is a multifactorial decision.

  • The Meyers Aldehyde Synthesis remains a valuable, albeit lengthy, tool for constructing complex aldehydes where a C-C bond formation is required alpha to the carbonyl group. Its strength lies in its ability to build molecular architecture, not just interconvert functional groups.

  • For the direct conversion of primary alcohols, the Swern and Dess-Martin oxidations represent the state-of-the-art for mild, high-yielding transformations on sensitive, complex molecules. The Swern is often more cost-effective for larger scales, provided the cryogenic conditions and odor can be managed, while the DMP oxidation offers unparalleled operational simplicity for small-scale and rapid synthesis.

  • When starting from an ester or carboxylic acid, the DIBAL-H reduction is the most direct and widely used method. Its efficacy is critically dependent on rigorous temperature and stoichiometric control. For particularly sensitive substrates where over-reduction is a persistent issue, conversion to a Weinreb amide followed by reduction provides a more robust, albeit longer, alternative.

Ultimately, the optimal reagent is substrate-dependent. A thorough understanding of the mechanisms and practical limitations of each of these powerful methods will enable the modern synthetic chemist to navigate the challenges of aldehyde synthesis with confidence and precision.

References

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • Wikipedia. Meyers synthesis. [Link]

  • ACS Publications. (2022). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Organic Process Research & Development. [Link]

  • OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]

  • Wikipedia. Stephen aldehyde synthesis. [Link]

  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • BYJU'S. Stephen Reaction Mechanism. [Link]

  • chemeurope.com. Stephen aldehyde synthesis. [Link]

  • Chem-Station. (2014, March 12). Dess-Martin Oxidation. [Link]

  • Wiley Online Library. Stephen Aldehyde Synthesis. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • JoVE. (2025, May 22). Preparation of Aldehydes and Ketones from Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Supplementary data. [Link]

  • Vedantu. Methods of Preparation of Aldehydes and Ketones Explained. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • BYJU'S. Methods of Preparation of Aldehydes. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Chemistry Steps. Reducing Carboxylic Acids to Aldehydes. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • Chemistry Steps. Preparation of Aldehydes and Ketones. [Link]

  • ResearchGate. Reduction of Carboxylic Acids and their Derivatives to Aldehydes. [Link]

  • Organic Chemistry Tutor. Synthesis of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.4: New Synthesis of Aldehydes and Ketones. [Link]

  • University of Wisconsin-Madison. Synthesis of Dess-Martin-Periodinane. [Link]

  • OpenStax. (2023, September 20). 19.2 Preparing Aldehydes and Ketones. [Link]

  • ACS Publications. (2021). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • NIH National Library of Medicine. (2009). A Practical Method for the Synthesis of 2-Alkynylpropenals. [Link]

  • Organic Chemistry Portal. Alcohol to Aldehyde - Common Conditions. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Guide for Laboratory Professionals

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (CAS No. 26939-18-4), a versatile intermediate in organic synthesis. Our focus extends beyond rudimentary steps, delving into the causality behind each recommendation to empower you with a robust understanding of the necessary safety measures.

Hazard Identification and Risk Assessment: Understanding the Compound

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a flammable liquid and vapor that poses several health hazards. A thorough understanding of its properties is the first line of defense in mitigating risk.

Key Hazards:

  • Flammability: The vapors of this compound can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Toxicity: It is harmful if swallowed.

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

A comprehensive risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantities being used, the nature of the experimental setup, and the potential for exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Butyl rubber or Neoprene gloves While nitrile gloves are common in laboratories, some data suggests they offer poor resistance to amines and ethers. Butyl rubber and neoprene provide superior protection against these functional groups present in the molecule.[1][2][3]
Eyes Chemical safety goggles To protect against splashes that can cause serious eye irritation. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Flame-retardant lab coat Provides a barrier against skin contact and protects from fire hazards.
Respiratory NIOSH-approved respirator with organic vapor cartridges To be used in areas with inadequate ventilation or when the potential for vapor inhalation is high.[4][5][6][7][8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is paramount for ensuring a safe working environment. The following workflow outlines the key stages of handling 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal prep_area 1. Designate a well-ventilated work area (fume hood). gather_ppe 2. Assemble and inspect all necessary PPE. don_ppe 5. Don appropriate PPE. prep_area->don_ppe gather_materials 3. Gather all required equipment and reagents. grounding 4. Ensure grounding and bonding for containers >4L. dispense 6. Dispense the chemical slowly and carefully. avoid_ignition 7. Keep away from all ignition sources. decontaminate 9. Decontaminate work surfaces. dispense->decontaminate seal_container 8. Securely seal the container after use. dispose_waste 10. Dispose of waste in a designated, labeled container. doff_ppe 11. Doff and properly store or dispose of PPE. wash_hands 12. Wash hands thoroughly.

Caption: Workflow for handling 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.

Preparation
  • Work Area: All handling of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene should be conducted in a well-ventilated chemical fume hood to minimize the concentration of flammable vapors.

  • Equipment: Use only non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.

  • Grounding and Bonding: The movement and pouring of flammable liquids can generate static electricity, which can lead to a spark and ignition.[9][10][11][12][13] For transfers from containers larger than 4 liters, it is mandatory to bond the dispensing and receiving containers and to ground the dispensing container to a known earth ground.[9] This provides a conductive pathway to safely dissipate any static charge that may accumulate.[10][11][12]

Handling and Dispensing
  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in Section 2.

  • Dispensing: When pouring, do so slowly to minimize splashing and vapor generation. Keep containers closed when not in use.

  • Ignition Sources: Ensure the work area is free of open flames, hot surfaces, and other potential ignition sources.

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and safety hazards.

Waste Classification: 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a non-halogenated organic solvent.[14][15][16][17][18] It should be collected in a designated waste container for this category, separate from halogenated solvents.[14][17]

Container Management:

  • Use a clearly labeled, leak-proof container for waste collection.

  • Do not overfill the container; leave adequate headspace for vapor expansion.

  • Store the waste container in a cool, well-ventilated area, away from ignition sources.

Disposal Procedure:

  • Collect all waste containing 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene in a designated "Non-Halogenated Organic Waste" container.

  • Ensure the container is tightly sealed and properly labeled with its contents.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

cluster_logic Disposal Decision Logic start Chemical Waste Generated is_halogenated Does it contain >2% halogens? start->is_halogenated halogenated_bin Dispose in 'Halogenated Waste' is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in 'Non-Halogenated Waste' is_halogenated->non_halogenated_bin No

Caption: Logic diagram for organic solvent waste segregation.

By adhering to these detailed protocols, you can confidently and safely incorporate 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Stanford Environmental Health & Safety. (2024, September 5). BONDING AND GROUNDING. Retrieved from [Link]

  • American Training Resources. Bonding and Grounding of Flammable Liquids. Retrieved from [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley. Safe Transfer of Flammable Liquids: Grounding and Bonding. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. Bonding and Grounding. Retrieved from [Link]

  • ICC Compliance Center. (2024, July 30). Grounding and Bonding. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Campus Operations. Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Hazardous Waste Management. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • 3M. 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large 12 EA/Case. Retrieved from [Link]

  • North Safety Products. Chemical Resistance Guide. Retrieved from [Link]

  • PK Safety Supply. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • The RIDGEPRO. NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Occupational Health & Safety. (2022, October 3). Choosing the Right Respiratory Protection. Retrieved from [Link]

  • Rubber-Cal. (2025, February 11). All About the Chemical Resistance of Neoprene. Retrieved from [Link]

  • Kelco. Our products can be exposed to a huge variety of chemicals. The data table below is an application guide, and indicates the resi. Retrieved from [Link]

  • KU Leuven. (2024, November 14). Personal protective equipment: chemical resistant gloves — The HSE Department. Retrieved from [Link]

  • University of Pennsylvania. Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • University of California, San Diego. Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of California, Berkeley. OSHA Glove Selection Chart. Retrieved from [Link]

  • Ansell. CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • University of Connecticut. Chemical Resistant Glove Guide | Environmental Health and Safety. Retrieved from [Link]

  • Scribd. Ansell Chemical Glove Resistance Guide | PDF | Polyvinyl Chloride | Chemistry. Retrieved from [Link]

Sources

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Reactant of Route 1
2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
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2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
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